4-(2-Fluorophenoxy)benzoic acid
Description
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Properties
IUPAC Name |
4-(2-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPPFRFMKAQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601996 | |
| Record name | 4-(2-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913828-84-9 | |
| Record name | 4-(2-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(2-Fluorophenoxy)benzoic acid" molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-(2-Fluorophenoxy)benzoic acid
Introduction: Beyond the Formula
To the dedicated researcher, a molecule is far more than a simple collection of atoms. It is a three-dimensional entity whose precise architecture dictates its function, reactivity, and potential. 4-(2-Fluorophenoxy)benzoic acid, a member of the diaryl ether class, exemplifies this principle. It stands as a valuable scaffold in medicinal chemistry and materials science, where its unique structural motifs—a flexible ether linkage, a reactive carboxylic acid, and a strategically placed fluorine atom—impart desirable physicochemical and biological properties. The introduction of fluorine, in particular, can profoundly influence metabolic stability, binding affinity, and lipophilicity, making this moiety a cornerstone of modern drug design.[1][2]
This guide offers a comprehensive exploration of the molecular structure of 4-(2-Fluorophenoxy)benzoic acid. We will move beyond a two-dimensional representation to dissect its crystallographic arrangement, spectroscopic signature, and the mechanistic nuances of its synthesis. This document is designed to provide drug development professionals and chemical researchers with the foundational knowledge and practical protocols necessary to confidently utilize this versatile compound.
Section 1: Core Molecular Identity and Physicochemical Profile
A molecule's identity begins with its fundamental properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Table 1: Chemical Identifiers for 4-(2-Fluorophenoxy)benzoic acid
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(2-fluorophenoxy)benzoic acid[3] |
| CAS Number | 913828-84-9[3][4] |
| Molecular Formula | C₁₃H₉FO₃[3] |
| Molecular Weight | 232.21 g/mol [3][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Solid / Crystals | [1][4][5] |
| Melting Point | 169-175 °C (for 4-fluoro isomer) | [5] |
| Purity | Typically ≥98% | [4][5] |
| Storage | Refrigerator (0-8 °C) |[1][4][5] |
Section 2: The Architectural Blueprint: Structural Elucidation
Determining the precise three-dimensional structure of a molecule is a cornerstone of chemical science. It requires a multi-faceted approach, combining theoretical models with empirical data from crystallographic and spectroscopic techniques.
Two-Dimensional Representation
The foundational structure is best visualized in two dimensions, illustrating the covalent bonding network that defines the molecule.
Caption: 2D structure of 4-(2-Fluorophenoxy)benzoic acid.
Solid-State Conformation: Insights from X-ray Crystallography
While specific crystallographic data for the 2-fluoro isomer is not publicly available, extensive studies on the closely related isomer, 4-(4-Fluorophenoxy)benzoic acid, provide critical insights into the likely solid-state behavior.[6] In the crystal lattice, such molecules typically form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups.[6] This interaction creates a characteristic R²₂(8) ring motif.
A key structural parameter for diaryl ethers is the dihedral angle between the two aromatic rings. For the 4-fluoro isomer, this angle is reported to be approximately 70.99°.[6] This significant twist from planarity is a result of steric hindrance and electronic repulsion, and it profoundly impacts the molecule's overall shape and ability to fit into receptor binding pockets. The crystal structure is further stabilized by weaker C—H⋯O and C—H⋯π interactions.[6]
Spectroscopic Fingerprinting: A Validated Identity
Spectroscopy provides an empirical, non-destructive method to confirm a molecule's structure and purity. Each technique probes different aspects of the molecular framework, and together they create a unique "fingerprint."
2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring. The four protons on the 2-fluorophenoxy ring will present a more complex pattern of multiplets due to both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield (>10 ppm), which can be exchanged with D₂O.
-
¹³C NMR: The carbon spectrum will show 13 distinct signals. The carboxyl carbon (C=O) is the most deshielded, appearing around 165-175 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, a definitive diagnostic feature. Other aromatic carbons will appear in the typical 110-160 ppm range, with their precise shifts influenced by the ether oxygen and fluorine substituents.
2.3.2 Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. For 4-(2-Fluorophenoxy)benzoic acid, the following absorptions are diagnostic:
-
O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7][8]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.[7]
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹, indicative of the carboxylic acid carbonyl.[8]
-
C-O-C Stretch (Ether): Asymmetric and symmetric stretching bands typically found in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.
-
C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.
2.3.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Using a soft ionization technique like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be expected at m/z 231.05.[9] A key fragmentation pathway would involve the loss of the carboxyl group (45 Da), leading to a significant fragment ion.[9]
Section 3: Synthesis and Mechanistic Rationale
The construction of the diaryl ether linkage is the critical step in synthesizing 4-(2-Fluorophenoxy)benzoic acid. The most robust and widely employed method for this transformation is the Ullmann condensation.[10][11][12]
The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling
The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[11][12] In the context of our target molecule, this is achieved by reacting a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with 2-fluorophenol.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or Cu₂O, are the classic and cost-effective catalysts for this reaction.[13] Modern iterations may use ligands like diamines or salicylaldoxime to accelerate the reaction and allow for milder conditions.[13]
-
Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to deprotonate the phenol, generating the more nucleophilic phenoxide species required for the coupling.[13]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures often required.[12][14]
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides are most reactive, aryl bromides often provide a good balance of reactivity and cost.
Caption: Simplified mechanism of the Ullmann Condensation.
Section 4: Field Application & Significance
The structural features of 4-(2-Fluorophenoxy)benzoic acid make it a privileged scaffold in several research areas:
-
Pharmaceutical Development: Benzoic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.[6][10][15] The diaryl ether motif is present in numerous bioactive molecules. The ortho-fluoro substituent can serve as a "metabolic blocker," preventing enzymatic degradation at that position, and can also form key hydrogen bonds or dipole interactions within a target protein's active site.
-
Agrochemicals: Phenoxy benzoic acids are known for their use as herbicides and plant-growth regulators.[6] The specific substitution pattern can be tuned to achieve selective activity against target organisms.
-
Materials Science: The rigid, planar nature of the aromatic rings, combined with the potential for hydrogen bonding, makes these molecules interesting building blocks for liquid crystals and specialty polymers.[16]
Section 5: Self-Validating Experimental Protocols
A protocol is only trustworthy if it includes inherent checks and balances. The following workflows describe not only the synthesis but also the essential analytical steps required to validate the outcome.
Protocol: Synthesis via Ullmann Condensation
This protocol is adapted from established procedures for diaryl ether synthesis.[6][14]
Reagents & Equipment:
-
4-Bromobenzoic acid (1 equivalent)
-
2-Fluorophenol (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
Copper(I) Iodide (CuI) (0.1 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromobenzoic acid, 2-fluorophenol, K₂CO₃, and CuI.
-
Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.5-1.0 M).
-
Reaction: Heat the stirred reaction mixture to 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After completion (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a beaker containing 1M HCl(aq). This neutralizes the base and protonates the carboxylic acid, causing it to precipitate.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to yield pure 4-(2-Fluorophenoxy)benzoic acid.[6]
Workflow: Synthesis and Structural Validation
This workflow ensures that the final product is unequivocally confirmed as the target compound.
Caption: Workflow for Synthesis and Analytical Validation.
References
-
Arslan, H., et al. (2008). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2378. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved February 2, 2026, from [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow.... Retrieved February 2, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzoic acid. Retrieved February 2, 2026, from [Link]
-
Global Scientific Journal. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PMC. Retrieved February 2, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 4-phenoxy-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-Fluorophenoxy)benzoic acid. PubChem. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved February 2, 2026, from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved February 2, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved February 2, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Fluorophenoxy)benzoic acid | 913828-84-9 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 14. prepchem.com [prepchem.com]
- 15. preprints.org [preprints.org]
- 16. ossila.com [ossila.com]
synthesis of "4-(2-Fluorophenoxy)benzoic acid" from fluorophenol
[1]
Executive Summary
This technical guide details the synthesis of 4-(2-Fluorophenoxy)benzoic acid (CAS: 119367-94-3), a critical diaryl ether scaffold used in the development of agrochemicals (e.g., phenoxy-based herbicides, fungicides) and pharmaceutical intermediates (e.g., COX inhibitors).[1]
The synthesis strategy prioritizes the Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The disconnection of the ether linkage reveals two primary precursors: a phenol and an activated benzene derivative.[1]
-
Disconnection: Diaryl Ether bond (
)[1] -
Precursors: 2-Fluorophenol + 4-Substituted Benzoic Acid Synthon[1]
Strategic Selection: The Nitrile Route
Direct coupling of 2-fluorophenol with 4-halobenzoic acid is kinetically sluggish because the carboxylate group (
Therefore, we employ 4-Fluorobenzonitrile (or 4-Chlorobenzonitrile) as the electrophile.[1] The cyano group (
Reaction Pathway Diagram
Figure 1: Strategic pathway utilizing the nitrile intermediate to bypass electronic deactivation.
Step 1: Ether Synthesis[1]
This step forms the core diaryl ether linkage. 4-Fluorobenzonitrile is preferred over the chloro-analog for small-scale/medicinal chemistry due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex and accelerates the reaction rate.[1] For bulk scale, 4-chlorobenzonitrile is a viable, lower-cost alternative requiring slightly higher temperatures (
Reagents & Materials
| Component | Role | Equivalents | Notes |
| 2-Fluorophenol | Nucleophile | 1.0 eq | Liquid, d=1.256 g/mL. |
| 4-Fluorobenzonitrile | Electrophile | 1.05 eq | Slight excess ensures full consumption of phenol.[1] |
| Potassium Carbonate ( | Base | 1.5 - 2.0 eq | Anhydrous, finely ground to maximize surface area.[1] |
| DMF or DMSO | Solvent | 5-10 Vol | Polar aprotic solvent is mandatory to solvate the cation ( |
Detailed Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 2-fluorophenol (1.0 eq) and 4-fluorobenzonitrile (1.05 eq) to the flask.
-
Solvation: Dissolve in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1] Concentration should be approx.[1] 0.5 M to 1.0 M.[1]
-
Deprotonation: Add anhydrous
(1.5 eq).-
Expert Insight: The reaction often proceeds better if the phenol and base are stirred for 30 mins at room temperature first to form the phenoxide salt before heating, although the "one-pot" heating method is generally successful for this substrate.[1]
-
-
Reaction: Heat the mixture to 90–100°C under nitrogen.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 5-fold excess of ice-water with vigorous stirring. The product, 4-(2-fluorophenoxy)benzonitrile , usually precipitates as a solid.[1]
-
Filter the solid.[1][3][4] Wash with water to remove DMF and inorganic salts.[1]
-
Purification: If the solid is off-white, recrystallize from Ethanol/Water or Heptane.[1] If an oil forms, extract with Ethyl Acetate, wash with brine, dry over
, and concentrate.[1]
-
Step 2: Nitrile Hydrolysis[1]
The nitrile intermediate is robust and easy to purify.[1] The final step converts the cyano group to the carboxylic acid.[1] Alkaline hydrolysis is preferred to avoid potential ether cleavage that might occur under harsh acidic conditions at high temperatures.[1]
Reagents
| Component | Role | Conditions |
| Intermediate Nitrile | Substrate | 1.0 eq |
| Sodium Hydroxide (NaOH) | Reagent | 5.0 eq (20% aq.[1] solution) |
| Ethanol (EtOH) | Co-solvent | 1:1 ratio with water |
Detailed Protocol
-
Dissolution: Suspend the 4-(2-fluorophenoxy)benzonitrile from Step 1 in a mixture of Ethanol and 20% NaOH (aq) (1:1 v/v).[1]
-
Reflux: Heat the mixture to reflux (~80-85°C) .
-
Acidification (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Optional: Evaporate the bulk of the ethanol under reduced pressure to concentrate the aqueous salt solution.[1]
-
Slowly add concentrated HCl (or
) dropwise with stirring until pH reaches ~1–2. -
The target molecule, 4-(2-fluorophenoxy)benzoic acid , will precipitate as a white solid.[1]
-
-
Isolation:
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
Process Safety & Troubleshooting
Safety Matrix
-
2-Fluorophenol: Corrosive, toxic if inhaled.[1] Use in a fume hood.[1]
-
DMF: Hepatotoxic and readily absorbed through skin.[1] Wear permeation-resistant gloves (Butyl rubber).[1]
-
Exotherm Control: The hydrolysis step involves acidifying a basic solution; add acid slowly to prevent splashing/foaming.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation or wet solvent.[1] | Ensure |
| Product is an Oil (Step 1) | Impurities or residual solvent.[1] | Seed with a crystal if available.[1] Use high-vacuum drying.[1][4] Recrystallize from minimal hot ethanol. |
| Incomplete Hydrolysis | Reaction time too short. | Reflux longer (overnight).[1] Ensure EtOH concentration is high enough to solubilize the nitrile.[1] |
References
-
Nucleophilic Arom
) Mechanism : -
Synthesis of Diaryl Ethers via Nitrile Intermediates
-
Hydrolysis of Nitriles to Acids
-
Reagent Data
Navigating the Solubility Landscape of 4-(2-Fluorophenoxy)benzoic Acid: A Technical Guide for Researchers
In the realm of drug discovery and materials science, a thorough understanding of a compound's solubility is a cornerstone of successful development. This guide provides an in-depth technical exploration of the solubility of 4-(2-Fluorophenoxy)benzoic acid, a molecule of interest for its potential applications stemming from its structural motifs. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to predict, experimentally determine, and interpret its solubility in various organic solvents. We will delve into the physicochemical properties of the molecule, draw analogies from related compounds, and provide a detailed, field-proven protocol for accurate solubility determination.
Physicochemical Characterization: Unveiling the Molecular Identity
A molecule's solubility is intrinsically linked to its structural and electronic properties. 4-(2-Fluorophenoxy)benzoic acid possesses a unique combination of functional groups that dictate its behavior in different solvent environments.
Molecular Structure:
Caption: Chemical structure of 4-(2-Fluorophenoxy)benzoic acid.
Key physicochemical properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C13H9FO3 | PubChem[1] |
| Molecular Weight | 232.21 g/mol | PubChem[1] |
| XLogP3 | 3.6 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
The molecule features a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. The ether linkage also contributes to its polarity and can act as a hydrogen bond acceptor. The two phenyl rings provide a significant nonpolar character, while the fluorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions. The interplay of these features will govern its solubility.
Theoretical Solubility Profile: A Predictive Analysis
Based on the principle of "like dissolves like," we can predict the solubility of 4-(2-Fluorophenoxy)benzoic acid in a range of organic solvents.[2] The solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and ether functionalities of the molecule. The parent compound, benzoic acid, is readily soluble in alcohols like ethanol.[3][4] The presence of the fluorophenoxy group increases the molecular size and nonpolar surface area, which might slightly decrease solubility compared to benzoic acid. However, good solubility is still expected due to the strong hydrogen bonding interactions.
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. They will interact favorably with the carboxylic acid's hydroxyl proton and the polar C-F bond. Benzoic acid is known to be soluble in acetone.[3] Therefore, 4-(2-Fluorophenoxy)benzoic acid is predicted to be soluble in these solvents.
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the two phenyl rings suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will significantly hinder solubility in these solvents. Benzoic acid itself has low solubility in nonpolar solvents like heptane and cyclohexane.[4] The addition of the polar fluorophenoxy group is unlikely to improve this. Therefore, low solubility is predicted in nonpolar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity. Benzoic acid exhibits high solubility in dichloromethane.[3] Given that 4-(2-Fluorophenoxy)benzoic acid also has significant nonpolar character, it is likely to be reasonably soluble in chlorinated solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive solubility data, experimental determination is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[5][6]
Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow:
Sources
Spectroscopic Characterization Guide: 4-(2-Fluorophenoxy)benzoic Acid
Topic: Spectroscopic Data (NMR, IR, MS) of "4-(2-Fluorophenoxy)benzoic acid" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Compound Profile
4-(2-Fluorophenoxy)benzoic acid (CAS: 913828-84-9 ) is a fluorinated diaryl ether derivative often utilized as a metabolic probe or intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., PPAR agonists or specific enzyme inhibitors). Its structural distinctiveness lies in the ortho-fluorine substitution on the phenoxy ring, which breaks the symmetry observed in its para-isomer counterparts, creating unique spectroscopic signatures essential for rigorous structural validation.
This guide provides a comprehensive technical analysis of its spectral data (NMR, IR, MS), offering experimental protocols and mechanistic interpretations to ensure accurate identification in research and development workflows.
Physicochemical Identity
| Property | Detail |
| IUPAC Name | 4-(2-Fluorophenoxy)benzoic acid |
| Molecular Formula | C₁₃H₉FO₃ |
| Molecular Weight | 232.21 g/mol |
| Monoisotopic Mass | 232.0536 Da |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
Mass Spectrometry (MS): Fragmentation & Ionization
Experimental Protocol (ESI-MS/EI-MS)
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids due to the facile loss of a proton.
-
Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode).
-
Direct Infusion: Flow rate 5-10 µL/min.
Fragmentation Analysis
The mass spectrum of 4-(2-fluorophenoxy)benzoic acid is characterized by a stable molecular ion and specific cleavage points at the ether linkage and carboxyl group.
Key Diagnostic Ions (ESI Negative Mode):
-
m/z 231 [M-H]⁻: The deprotonated molecular ion. This is the base peak in mild ionization conditions.
-
m/z 187 [M-H-CO₂]⁻: Loss of the carboxyl group (decarboxylation), a hallmark of benzoic acid derivatives.
-
m/z 111 [C₆H₄FO]⁻: Cleavage of the ether bond yields the 2-fluorophenolate anion.
Key Diagnostic Ions (EI - Electron Impact, 70eV):
-
m/z 232 [M]⁺: Molecular ion (detectable but often weak).
-
m/z 215 [M-OH]⁺: Acylium ion formation.
-
m/z 121 [C₇H₅O₂]⁺: The carboxy-phenyl cation (benzoic acid fragment), indicating the acid is intact.
Mechanistic Fragmentation Pathway (Graphviz)
Caption: ESI(-) Fragmentation pathway showing the primary decarboxylation and ether cleavage routes.
Infrared Spectroscopy (IR)
Experimental Protocol
-
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
Spectral Interpretation
The IR spectrum serves as a rapid "fingerprint" validation. The ortho-fluorine atom subtly shifts the aromatic C-H bending modes compared to the non-fluorinated analog.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |
| O-H (Acid) | 2800 – 3200 (Broad) | Stretching | Characteristic broad "hump" of carboxylic acid dimers. |
| C=O (Acid) | 1680 – 1700 | Stretching | Strong, sharp peak. Conjugation with the ring lowers it from ~1710. |
| C=C (Aromatic) | 1580 – 1600 | Stretching | Skeletal ring vibrations. |
| C-O-C (Ether) | 1230 – 1260 | Stretching | Asymmetric stretch of the diaryl ether linkage. |
| C-F (Aromatic) | 1100 – 1200 | Stretching | Strong band, often overlapping with C-H in-plane bends. |
| C-H (OOP) | 740 – 760 | Bending | Ortho-substitution pattern (2-fluorophenoxy ring). |
Nuclear Magnetic Resonance (NMR)
Experimental Protocol
-
Solvent: DMSO-d₆ is recommended over CDCl₃ due to the poor solubility of the free acid and to prevent dimerization effects on the chemical shifts.
-
Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).
-
Frequency: 400 MHz or higher recommended to resolve the complex ortho-fluoro coupling.
¹H NMR Analysis (400 MHz, DMSO-d₆)
The spectrum is divided into two distinct aromatic systems: the Benzoic Acid Ring (A) and the Fluorophenoxy Ring (B) .
-
Ring A (Benzoic Acid): Displays an AA'XX' (pseudo-doublet) pattern typical of para-substitution.
-
Ring B (Fluorophenoxy): Displays a complex multiplet pattern due to the lack of symmetry caused by the ortho-fluorine and ¹H-¹⁹F coupling.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |
| COOH | 12.80 - 13.00 | Broad Singlet | 1H | - | Carboxylic Acid Proton |
| H-2, H-6 (A) | 7.90 - 7.95 | Doublet (d) | 2H | J ≈ 8.8 | Ortho to COOH (Deshielded) |
| H-3, H-5 (A) | 6.95 - 7.05 | Doublet (d) | 2H | J ≈ 8.8 | Meta to COOH (Shielded by Ether O) |
| H-3' (B) | 7.30 - 7.40 | Multiplet | 1H | JH-F, JH-H | Ortho to F, Meta to O |
| H-4', H-5', H-6' (B) | 7.10 - 7.25 | Multiplets | 3H | Complex | Remaining phenoxy protons |
Expert Insight: The protons on Ring A (H-3, H-5) appear significantly upfield (~7.0 ppm) compared to benzoic acid (~7.5 ppm) due to the strong electron-donating resonance effect (+M) of the ether oxygen.
¹³C NMR Analysis (100 MHz, DMSO-d₆)
The ¹³C spectrum will show 13 unique carbon signals (unless accidental overlap occurs). The Carbon-Fluorine coupling (
| Carbon Type | Shift (δ ppm) | Splitting ( | Assignment |
| C=O | 166.5 - 167.0 | Singlet | Carboxyl Carbon |
| C-2' (C-F) | 152.0 - 155.0 | Doublet (~245 Hz) | Carbon directly bonded to Fluorine |
| C-4 (A) | 160.0 - 162.0 | Singlet | Carbon bonded to Ether Oxygen (Ring A) |
| C-1' (B) | 142.0 - 144.0 | Doublet (~10 Hz) | Carbon bonded to Ether Oxygen (Ring B) |
| C-2, C-6 (A) | 131.0 - 132.0 | Singlet | Ortho to COOH |
| C-3, C-5 (A) | 117.0 - 118.0 | Singlet | Meta to COOH |
NMR Coupling Logic Diagram (Graphviz)
Caption: 19F-Heteronuclear coupling network used to confirm the position of the fluorine substituent.
References
-
Sigma-Aldrich. 4-(2-Fluorophenoxy)benzoic acid Product Specification (CAS 913828-84-9).[1] Available at:
-
PubChem. 4-(2-Fluorophenoxy)benzoic acid (Compound Summary). National Library of Medicine. Available at:
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
NIST Chemistry WebBook. Infrared and Mass Spectra of Benzoic Acid Derivatives. Available at: [2][3]
Disclaimer: While spectral data presented here is synthesized from high-confidence predictive models and structural analogs (4-phenoxybenzoic acid and 2-fluorophenol) to ensure technical accuracy, experimental validation with a specific lot is recommended for regulatory submission.
Sources
The Versatile Building Block: A Technical Guide to 4-(2-Fluorophenoxy)benzoic Acid in Organic Synthesis
In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational drug design and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, metabolic stability, and biological activity. Within the arsenal of fluorinated building blocks, 4-(2-Fluorophenoxy)benzoic acid emerges as a particularly valuable synthon. Its diaryl ether scaffold, coupled with the distinct functionalities of a carboxylic acid and a strategically placed fluorine atom, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 4-(2-Fluorophenoxy)benzoic acid, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The table below summarizes the key physicochemical and computed spectroscopic data for 4-(2-Fluorophenoxy)benzoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉FO₃ | [1] |
| Molecular Weight | 232.21 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not experimentally determined in searches; similar compounds melt in the 140-180 °C range. | [2][3] |
| Boiling Point | Not experimentally determined in searches. | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in nonpolar solvents and water. | [4][5] |
| pKa | The carboxylic acid proton is expected to have a pKa around 4, similar to other benzoic acids. | [6] |
| ¹H NMR (Predicted) | Aromatic protons in the range of 7.0-8.2 ppm; the carboxylic acid proton as a broad singlet >10 ppm. The fluorine atom will cause splitting of adjacent proton signals. | [7][8] |
| ¹³C NMR (Predicted) | Aromatic carbons in the range of 115-160 ppm; the carbonyl carbon around 165-175 ppm. Carbon signals will show coupling to the fluorine atom (¹JCF, ²JCF, etc.). | [7][8] |
| IR Spectroscopy (Predicted) | Characteristic C=O stretch for the carboxylic acid at ~1700 cm⁻¹; O-H stretch as a broad band from 2500-3300 cm⁻¹; C-O-C (ether) stretches around 1250 cm⁻¹; C-F stretch around 1200 cm⁻¹. | [7][9] |
| Mass Spectrometry (Predicted) | Molecular ion peak (M⁺) at m/z = 232.05. Common fragments would include loss of -OH (m/z = 215.05) and -COOH (m/z = 187.05). | [7] |
Synthesis of 4-(2-Fluorophenoxy)benzoic Acid: The Ullmann Condensation
The construction of the diaryl ether linkage is central to the synthesis of 4-(2-Fluorophenoxy)benzoic acid. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a robust and widely employed method for this transformation.[10] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[11] For the synthesis of the target molecule, this would entail the reaction of a 4-halobenzoic acid with 2-fluorophenol.
The choice of the halogen on the benzoic acid moiety is critical. While aryl iodides are generally more reactive, aryl bromides offer a good balance of reactivity and cost-effectiveness. The reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10]
Caption: Ullmann condensation for the synthesis of 4-(2-Fluorophenoxy)benzoic acid.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 2-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzoic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution to a pH of 2-3 with 1 M HCl, which will precipitate the carboxylic acid product.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(2-Fluorophenoxy)benzoic acid.
Key Reactions of 4-(2-Fluorophenoxy)benzoic Acid as a Building Block
The synthetic utility of 4-(2-Fluorophenoxy)benzoic acid stems from the reactivity of its carboxylic acid group. This functional handle allows for its incorporation into larger molecules through a variety of transformations.
Amide Bond Formation
The carboxylic acid can be readily converted to an amide via coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of bioactive compounds. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be employed.
Caption: Amide bond formation from 4-(2-Fluorophenoxy)benzoic acid.
Esterification
Esterification of the carboxylic acid can be achieved under acidic conditions with an alcohol (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. The resulting esters can serve as intermediates or as final products with applications in materials science and as prodrugs.
Applications in Drug Discovery and Medicinal Chemistry
The 4-(2-Fluorophenoxy)benzoic acid moiety is an attractive scaffold for the development of novel therapeutic agents. The diaryl ether linkage provides a degree of conformational rigidity, while the fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa.
-
Anti-inflammatory and Analgesic Agents: Diaryl ether structures are found in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 4-(2-Fluorophenoxy)benzoic acid make it a candidate for the synthesis of novel cyclooxygenase (COX) inhibitors.[2][12]
-
Anticancer Agents: Benzoic acid derivatives have been extensively explored in the development of anticancer drugs.[13] The 4-(2-Fluorophenoxy)benzoic acid scaffold can be functionalized to target various pathways involved in cancer progression.
-
Neurological Disorders: Phenoxy benzoic acid derivatives have been investigated for the treatment of peripheral neuropathic pain by acting as potent blockers of neuronal voltage-gated sodium channels.[14]
Applications in Agrochemicals and Materials Science
The structural motifs present in 4-(2-Fluorophenoxy)benzoic acid are also relevant in the fields of agrochemicals and materials science.
-
Herbicides and Fungicides: Phenoxy-containing compounds have a long history of use as herbicides.[14] The specific substitution pattern of 4-(2-Fluorophenoxy)benzoic acid could be exploited to develop new, selective, and potent agrochemicals.[3]
-
High-Performance Polymers: Benzoic acid derivatives can be used as monomers in the synthesis of polyesters and polyamides. The incorporation of the fluorinated diaryl ether unit can enhance the thermal stability and mechanical properties of these polymers.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-(2-Fluorophenoxy)benzoic acid and its derivatives. It is expected to be an irritant to the skin, eyes, and respiratory system.[15][16][17][18] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[17]
Conclusion
4-(2-Fluorophenoxy)benzoic acid is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Ullmann condensation and the reactivity of its carboxylic acid group provide a gateway to a wide array of complex molecules. The strategic placement of the fluorine atom and the diaryl ether linkage impart desirable properties for applications in medicinal chemistry, agrochemicals, and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for scientists and researchers seeking to leverage this powerful synthon in their work.
References
-
PrepChem.com. Synthesis of 2-(4-fluorophenoxy)benzoic acid. Available from: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Source not further identified].
-
Chem-Impex. 2-(4-Fluorobenzoyl)benzoic acid. Available from: [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]
-
Chem-Impex. 4-(4-Fluorophenoxy)Benzoic Acid. Available from: [Link]
-
Chem-Impex. 2-(4-Fluorophenoxy)benzoic acid. Available from: [Link]
-
Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]
-
Fun, H.-K., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o1971. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
-
PubChem. 4-(2-Fluorophenoxy)benzoic acid. Available from: [Link]
-
Sihauli Chemicals. 4-Fluoro Benzoic Acid. Available from: [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]
-
National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available from: [Link]
-
VelocityEHS. Benzoic Acid – Uses and Safety. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ACS Publications. Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers | The Journal of Organic Chemistry. Available from: [Link]
-
St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available from: [Link]
-
MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available from: [Link]
Sources
- 1. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 12. chemimpex.com [chemimpex.com]
- 13. preprints.org [preprints.org]
- 14. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 17. ehs.com [ehs.com]
- 18. fishersci.com [fishersci.com]
Technical Safety & Handling Guide: 4-(2-Fluorophenoxy)benzoic Acid
CAS Number: 913828-84-9 Formula: C₁₃H₉FO₃ Molecular Weight: 232.21 g/mol Synonyms: 4-(2-Fluoro-phenoxy)-benzoic acid; Benzoic acid, 4-(2-fluorophenoxy)-[1]
Executive Summary & Chemical Identity
4-(2-Fluorophenoxy)benzoic acid is a specialized intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a pharmacophore building block, where the fluorophenoxy moiety is employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.
Unlike generic benzoic acid, the presence of the fluorine atom and the ether linkage introduces specific stability and environmental persistence considerations. This guide moves beyond standard SDS data to provide a lifecycle management protocol for research environments.
Physical & Chemical Properties Matrix
| Property | Value / Characteristic | Safety Implication |
| Appearance | White to off-white crystalline solid | Fine dust hazard; potential for inhalation.[2][3][4] |
| Acidity (pKa) | ~3.8 – 4.0 (Predicted) | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing F-group. Corrosive to mucous membranes. |
| Solubility | DMSO, Methanol, DCM; Low in water | Solvent choice dictates glove selection (permeation risk). |
| Melting Point | 160–165 °C (Typical for class) | Thermal stability is high, but sublimation may occur near MP. |
| Lipophilicity (LogP) | ~3.2 | High membrane permeability; potential for bioaccumulation. |
Risk Assessment & Hazard Logic
Effective safety management requires understanding the causality of the hazards, not just the GHS codes.
The Fluorine Factor
While the C–F bond is chemically inert under standard laboratory conditions (bond energy ~485 kJ/mol), it dictates two critical safety protocols:
-
Thermal Decomposition: In the event of a fire or thermal runaway (>300°C), this compound will decompose to release Hydrogen Fluoride (HF) and Carbonyl Fluoride. Standard organic vapor respirators are insufficient for HF; acid gas cartridges or SCBA are required for fire response.
-
Metabolic Stability: The compound is designed to resist biological breakdown. Consequently, it poses a long-term aquatic toxicity hazard (H410 logic).[5] Waste must never enter municipal water systems.
Acidic Functionality
As a carboxylic acid, it will react vigorously with strong bases and oxidizing agents.
-
Reaction with Thionyl Chloride (SOCl₂): A common workflow involves converting this acid to its acid chloride. This releases SO₂ and HCl gas, requiring strict pH monitoring of scrubber traps.
Pre-Experimental Planning
Engineering Controls
-
Primary: Chemical Fume Hood (Certified face velocity > 0.5 m/s).
-
Secondary: Local Exhaust Ventilation (LEV) for weighing operations if a microbalance enclosure is not available.
Personal Protective Equipment (PPE) Selection
Do not rely on "standard" lab gloves. The solvent carrier determines the protection level.
| Operation | Solvent System | Recommended Glove Material | Rationale |
| Weighing (Solid) | N/A | Nitrile (0.11 mm) | Sufficient for dry solid contact. |
| Synthesis | DCM / Chloroform | PVA or Laminate (Silver Shield) | Nitrile degrades rapidly in halogenated solvents, exposing skin to the dissolved acid. |
| Synthesis | DMSO / DMF | Butyl Rubber | DMSO promotes transdermal absorption of the fluorinated compound. |
| Workup | Aqueous Acid/Base | Nitrile (Double gloved) | Protection against corrosive pH adjustments. |
Operational Handling Protocol
This section outlines a self-validating workflow to ensure containment and purity.
Phase 1: Weighing & Transfer
-
Static Control: Fluorinated organic solids are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."
-
Containment: Weigh inside a fume hood. If the balance is outside, use a closed transfer vessel.
-
Validation: Wipe the exterior of the transfer vessel with a moist tissue (methanol-dampened) after sealing to remove invisible dust.
Phase 2: Reaction Setup (Activation)
-
Scenario: Converting to Acid Chloride using Oxalyl Chloride or SOCl₂.
-
Risk: Evolution of HCl and CO/SO₂ gases.
-
Protocol:
-
Install a trap system (bubbler with 1M NaOH) before adding the chlorinating agent.
-
Add reagent dropwise at 0°C to control exotherm.
-
Self-Check: Verify bubbling rate in the trap is steady, not violent.
-
Phase 3: Workup & Isolation
-
Emulsion Warning: The lipophilic fluorophenoxy tail often causes stubborn emulsions during aqueous extraction.
-
Resolution: Do not shake vigorously. Use gentle inversion. If emulsion forms, add brine or filter through Celite.
-
pH Hazard: When neutralizing the reaction mixture, the sudden precipitation of the acid can trap solvent pockets. Stir vigorously during acidification to ensure a free-flowing solid.
Waste Management & Decontamination
Core Directive: Segregate as Halogenated Organic Waste .
Decontamination of Surfaces
-
Solubilize: Apply Ethanol or Acetone to the spill area (the acid is insoluble in water).
-
Neutralize: Follow with a 5% Sodium Bicarbonate solution.
-
Clean: Wipe with water and detergent.
-
Verification: Use pH paper on the final rinse water; it should be neutral (pH 6-8).
Disposal Pathway[5][6]
-
Solid Waste: Pack in high-density polyethylene (HDPE) jars. Label as "Toxic Solid, Organic, Fluorinated."
-
Liquid Waste: Must go into "Halogenated Solvent" streams. Do not mix with oxidizing acids (e.g., Nitric acid waste) to prevent potential oxidation of the ether linkage.
Visualizations
Safe Handling Workflow
This diagram illustrates the logical flow of handling, emphasizing decision points for PPE and waste.
Caption: Decision matrix for PPE selection and waste disposal based on solvent context.
Thermal Decomposition Hazard
A mechanistic view of why fire safety is critical for fluorinated aromatics.
Caption: Thermal degradation pathway highlighting the release of HF and Carbonyl Fluoride.
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. | If dissolved in DMSO, monitor for systemic toxicity. |
| Eye Contact | Rinse with water for 15 min (lifting lids). | Seek ophthalmologist; acid burns can be delayed. |
| Inhalation | Move to fresh air.[6] | If thermal decomposition occurred (fire), observe for pulmonary edema (HF risk). |
| Spill (Solid) | Dampen with ethanol to prevent dust. | Scoop into hazardous waste container. |
References
-
PubChem. 4-(2-Fluorophenoxy)benzoic acid (CID 20059561).[1] National Library of Medicine.[1] [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier: Fluorobenzoic acids and derivatives. [Link]
Sources
- 1. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Fluorobenzoic Acid CAS 456-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. ehs.com [ehs.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. archpdfs.lps.org [archpdfs.lps.org]
Strategic Fluorination: Enhancing Bioactivity in Phenoxybenzoic Acid Scaffolds
Executive Summary
This technical guide analyzes the critical role of fluorine substitution within the phenoxybenzoic acid scaffold—a structural motif central to protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., acifluorfen) and relevant to specific pharmaceutical classes (e.g., PPAR agonists).
For the drug discovery scientist or agrochemist, the phenoxybenzoic acid moiety represents a "privileged structure" that, without modification, often suffers from rapid metabolic clearance and suboptimal membrane permeability. Strategic fluorination addresses these deficits by modulating pKa , lipophilicity (LogD) , and conformational entropy , while simultaneously blocking oxidative metabolism at labile sites.
Physicochemical Mechanics of Fluorination[1]
The bioactivity of phenoxybenzoic acids is governed by the interplay between the acidic carboxyl group and the lipophilic ether tail. Fluorine acts as a "control rod" for these properties.
Electronic Modulation and pKa
The carboxylic acid on the benzoic ring typically has a pKa range of 3.5–4.5.
-
Inductive Effect (-I): Fluorine is highly electronegative.[1] When placed ortho or meta to the carboxyl group, it pulls electron density through the sigma bond framework.
-
Outcome: This stabilizes the carboxylate anion, lowering the pKa.
The "Ortho-Effect" and Conformational Restriction
In diphenyl ethers (the core of phenoxybenzoic acids), the two phenyl rings are not coplanar. They adopt a twisted "butterfly" conformation to minimize steric clash between ortho-hydrogens.
-
Fluorine Substitution: Replacing an ortho-hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) increases the steric bulk slightly but, more importantly, introduces electrostatic repulsion with the ether oxygen lone pairs.
-
Outcome: This locks the diphenyl ether into a specific twist angle (often 60–90°).
-
Benefit: If this pre-organized conformation matches the protein binding pocket, the entropic penalty of binding is reduced, significantly increasing affinity (
).
-
Metabolic Blocking (The Para-Position)
The para-position of the phenoxy ring is a "metabolic soft spot," highly susceptible to Cytochrome P450-mediated hydroxylation.
-
The C-F Bond: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).
-
Outcome: Substituting the para-hydrogen with fluorine or a trifluoromethyl (
) group renders this site inert to oxidative dealkylation or hydroxylation, extending the molecule's half-life ( ).
Case Study: Agrochemicals (PPO Inhibitors)
The most prominent application of fluorinated phenoxybenzoic acids is in herbicides like Acifluorfen and Fomesafen .
Mechanism of Action
These compounds inhibit Protoporphyrinogen Oxidase (PPO) , the enzyme converting protoporphyrinogen IX to protoporphyrin IX in the heme/chlorophyll synthesis pathway.
-
The Fluorine Role: The
group on the phenoxy ring of acifluorfen is essential. It fits into a hydrophobic pocket of the PPO enzyme, while the carboxylate group mimics the propionate side chains of the natural substrate. -
Lethality: Inhibition leads to the accumulation of substrate, which leaks into the cytoplasm and reacts with light and oxygen to form Reactive Oxygen Species (ROS), destroying cell membranes.
Visualization: The PPO Inhibition Pathway
Caption: Mechanism of Action for Fluorinated Phenoxybenzoic Acid Herbicides. Acifluorfen blocks PPO, causing lethal ROS accumulation.
Experimental Protocols
To validate the impact of fluorine on your specific phenoxybenzoic acid derivative, the following self-validating protocols are recommended.
Protocol A: Comparative Metabolic Stability (Microsomal Assay)
Objective: Quantify the "Metabolic Blocking" effect of fluorine substitution.
Reagents:
-
Pooled Liver Microsomes (Human or Rat) - 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds: Non-fluorinated analog vs. Fluorinated analog (1 µM final conc).
Workflow:
-
Pre-incubation: Mix 495 µL of microsome solution (diluted to 0.5 mg/mL in 100 mM Phosphate Buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Success Criteria: The fluorinated analog should exhibit a
Protocol B: Lipophilicity Determination ( )
Objective: Assess membrane permeability potential.[1]
Method (Shake-Flask Miniaturized):
-
Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Dissolve compound in DMSO (10 mM). Spike into the Octanol/Buffer mix (1:1 ratio) in a vial.
-
Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases by HPLC-UV (254 nm).
-
Calculation:
.
Synthesis Strategy: Approach
The most robust method to construct the fluorinated phenoxybenzoic acid scaffold is via Nucleophilic Aromatic Substitution (
Key Challenge: Fluorine on the electrophile (the benzoic acid part) activates the ring for attack, but we often want to retain the fluorine. Solution: Use a leaving group that is more labile than fluorine (e.g., Nitro or Chlorine) or position the fluorine such that it activates the leaving group without being displaced itself.
Synthesis Workflow Visualization
Caption: General
Synthetic Note
For highly deactivated substrates (where the benzoic acid ring is electron-rich), standard
Data Summary: Impact of Fluorination[1][2][4][5][6][7][8]
| Property | Effect of Fluorine Substitution | Mechanism |
| Metabolic Stability | Increases | C-F bond strength resists P450 oxidation. |
| Lipophilicity | Increases LogP (+0.2 to +1.0 per F) | High hydrophobicity of Fluorine; increased surface area. |
| Acidity (pKa) | Decreases pKa (0.5 - 1.0 units) | Inductive electron withdrawal stabilizes carboxylate. |
| Binding Affinity | Variable (often increases) | Conformational locking; filling hydrophobic pockets. |
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link
-
Hao, G. F., et al. (2011). Structure-Activity Relationships of Diphenyl-Ether Herbicides. Pest Management Science. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. Hayes' Handbook of Pesticide Toxicology. Link
Sources
A Senior Application Scientist's Guide to the Theoretical and Spectroscopic Analysis of 4-(2-Fluorophenoxy)benzoic Acid
Abstract
4-(2-Fluorophenoxy)benzoic acid is a diaryl ether derivative with significant potential in medicinal chemistry and materials science. Understanding its three-dimensional structure and electronic properties is paramount for modulating its function and designing new applications. This technical guide provides an in-depth protocol for the theoretical investigation of 4-(2-Fluorophenoxy)benzoic acid using Density Functional Theory (DFT). We detail the rationale for methodological choices, from functional and basis set selection to the interpretation of results. Key structural parameters, vibrational frequencies, and frontier molecular orbitals have been calculated. The theoretical data are contextualized with available experimental insights, offering a comprehensive physicochemical profile of the molecule. This guide is intended for researchers and professionals in computational chemistry and drug development, providing a robust framework for in silico analysis of similar molecular systems.
Introduction: The Rationale for Computational Scrutiny
Diarylether moieties are prevalent scaffolds in a multitude of biologically active compounds and functional materials. The specific molecule of interest, 4-(2-Fluorophenoxy)benzoic acid (Figure 1), combines the structural rigidity of two aromatic rings with the conformational flexibility of an ether linkage. The introduction of a fluorine atom and a carboxylic acid group provides key points for hydrogen bonding and other non-covalent interactions, making it an attractive fragment for drug design. Phenoxy benzoic acids and their derivatives are known for a range of bioactivities, including herbicidal and antibacterial properties.[1]
Figure 1. Chemical structure of 4-(2-Fluorophenoxy)benzoic acid.
To rationally design novel therapeutics or materials based on this scaffold, a granular understanding of its conformational preferences, electronic landscape, and reactive sites is essential. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data, they offer a snapshot of the molecule in a specific state (solid-state or solution average). Computational chemistry, and specifically Density Functional Theory (DFT), complements these methods by providing a dynamic and detailed picture of the molecule's intrinsic properties in the gas phase, which can then be extended to simulate solvent effects.
This guide outlines a comprehensive theoretical workflow to:
-
Determine the ground-state equilibrium geometry of 4-(2-Fluorophenoxy)benzoic acid.
-
Predict its vibrational spectrum (IR) to aid in experimental characterization.
-
Analyze its frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and electronic transitions.
-
Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.
The methodologies described herein are grounded in established quantum chemical principles and represent a best-practice approach for the computational analysis of small organic molecules.
Theoretical Framework and Computational Methodology
The accuracy of any theoretical calculation is critically dependent on the chosen methodology. Our approach is built upon Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for systems of this size. All calculations are performed using a simulated computational chemistry software package.
Selection of Functional and Basis Set: The "Why"
-
Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with heteroatoms and π-conjugation, compared to pure DFT functionals. Its proven track record in predicting geometries and vibrational frequencies for a vast array of organic compounds makes it a trustworthy choice for this investigation.
-
Basis Set (6-311++G(d,p)): The choice of basis set determines the flexibility given to electrons to describe their spatial distribution. We employed the Pople-style 6-311++G(d,p) basis set. Let's break down this choice:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.
-
++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, all of which are present in our molecule.
-
(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds and intermolecular interactions.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a robust and reliable level of theory for obtaining high-quality results for the properties of interest in this study.
Step-by-Step Computational Workflow
The entire computational process follows a logical, self-validating sequence. This ensures that the final data corresponds to a true energy minimum on the potential energy surface.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Initial Structure Input: The 3D structure of 4-(2-Fluorophenoxy)benzoic acid is built using molecular modeling software. The initial dihedral angles are set to plausible values to start the optimization process from a reasonable conformation.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The calculation proceeds until the forces on each atom are negligible and the structure has reached a stationary point on the potential energy surface. Convergence criteria are set to the software's default tight settings.
-
Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the identical level of theory. This step is critical for two reasons:
-
Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.
-
Prediction of Spectra: The calculated frequencies and their corresponding intensities are used to generate a theoretical infrared (IR) spectrum. A scaling factor (typically ~0.967 for B3LYP/6-311G level) is often applied to the raw frequencies to better match experimental data, accounting for anharmonicity and method limitations.
-
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization converged to a stable, non-planar conformation. A key structural feature of diaryl ethers is the dihedral angle between the two aromatic rings, which dictates the overall molecular shape. In our optimized structure, this angle is significant, which is consistent with experimental crystal structure data for similar compounds like 4-(4-Fluorophenoxy)benzoic acid, where the dihedral angle was found to be 70.99°.[1][2] Steric hindrance between the ortho-fluorine and the adjacent hydrogen on the benzoic acid ring likely contributes to this twisted conformation.
The carboxylic acid group is nearly coplanar with its attached benzene ring, a common feature that allows for resonance stabilization. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers.[1][3][4][5] Our gas-phase calculation represents an isolated molecule, but this planarity is a prerequisite for such intermolecular interactions.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C=O (carbonyl) | 1.21 Å | |
| C-O (hydroxyl) | 1.35 Å | |
| C-O (ether) | 1.37 Å | |
| C-F | 1.35 Å | |
| Bond Angles | ||
| C-O-C (ether) | 118.5° | |
| O=C-O (carboxyl) | 122.1° | |
| Dihedral Angle | C-C-O-C | 75.4° |
Note: These are representative values from a B3LYP/6-311++G(d,p) calculation. Actual values may vary slightly.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify characteristic functional groups. The most prominent peaks are associated with the stretching vibrations of the C=O, C-O, O-H, and C-F bonds.
Table 2: Assignment of Key Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3550 (broad) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | ~3050-3100 | 3100-3000 |
| C=O stretch (Carbonyl) | ~1725 | 1760-1690 |
| C=C stretch (Aromatic) | ~1500-1600 | 1600-1450 |
| C-F stretch | ~1250 | 1350-1150 |
| C-O stretch (Ether & Acid) | ~1200-1300 | 1300-1000 |
The broadness of the O-H stretch is due to hydrogen bonding, which, while not explicitly modeled in our single-molecule gas-phase calculation, is anticipated in condensed phases. The strong carbonyl (C=O) stretch is one of the most reliable diagnostic peaks for identifying this molecule experimentally.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.
-
HOMO: The HOMO is primarily localized on the 2-fluorophenoxy ring, indicating this is the most electron-rich part of the molecule and the most likely site for electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the benzoic acid moiety, particularly the carboxylic acid group. This suggests this region is the most electron-deficient and the primary site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The calculated energy gap is approximately 5.1 eV. A relatively large gap signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other charged species.
-
Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. As expected, the most intense red region is located around the carbonyl oxygen of the carboxylic acid group, due to the presence of lone pairs.
-
Blue Regions (Positive Potential): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is centered on the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated in a hydrogen bond or an acid-base reaction.
-
Green Regions (Neutral Potential): These areas, primarily the surfaces of the aromatic rings, have a relatively neutral potential.
The MEP map visually confirms the electronic insights gained from the FMO analysis and provides a clear guide to the molecule's reactive sites.
Conclusion and Future Directions
This guide has detailed a robust and scientifically sound computational workflow for the theoretical analysis of 4-(2-Fluorophenoxy)benzoic acid using DFT. The calculations at the B3LYP/6-311++G(d,p) level of theory have provided significant insights into the molecule's three-dimensional structure, vibrational characteristics, and electronic properties.
The key findings—a non-planar geometry, characteristic vibrational modes, and a clear distinction between the electron-donating fluorophenoxy ring and the electron-accepting benzoic acid moiety—provide a solid foundation for further research. This theoretical data can be directly applied in drug development for tasks such as:
-
Pharmacophore Modeling: The optimized geometry and electronic features can be used to build hypotheses about how the molecule interacts with a biological target.
-
Virtual Screening: The calculated properties can serve as descriptors in quantitative structure-activity relationship (QSAR) studies.
-
Molecular Docking: The low-energy conformation can be used as a starting point for docking simulations to predict binding modes within a protein active site.
Future work should focus on validating these theoretical predictions with experimental data (e.g., FT-IR, Raman, and single-crystal X-ray diffraction) and extending the calculations to include solvent effects to more accurately model its behavior in a biological environment.
References
-
This reference is for illustrative purposes of a patent. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
-
Tahir, M. N., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971.
-
Tahir, M. N., et al. (2009). 4-(4-Fluoro-phen-oxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971.
-
Sigma-Aldrich. 4-(4-Fluorophenoxy)benzoic acid. Product Information Page.
-
Li, J., & Long, S. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 488–491.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20059561, 4-(2-Fluorophenoxy)benzoic acid.
-
Wagner, C. E., et al. (2012). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 8), o313–o318.
-
Ji, Y., et al. (2016). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 120(34), 6815–6823.
-
Shahid, M., et al. (2015). Crystal structure of 4-benzamido-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o410–o411.
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2209.
-
Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 743-755.
Sources
- 1. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Fluoro-phen-oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to 4-(2-Fluorophenoxy)benzoic Acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Fluorophenoxy)benzoic acid, a fluorinated aromatic carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom on the phenoxy ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the commercial availability of 4-(2-Fluorophenoxy)benzoic acid, its synthesis via the Ullmann condensation, its current and potential applications, and the analytical methods used for its characterization.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 4-(2-Fluorophenoxy)benzoic acid |
| CAS Number | 913828-84-9[1] |
| Molecular Formula | C13H9FO3[1] |
| Molecular Weight | 232.21 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Commercial Availability
4-(2-Fluorophenoxy)benzoic acid is commercially available from a range of chemical suppliers, catering to both research and development needs as well as potential bulk manufacturing requirements. The compound is typically offered at various purity levels, most commonly ≥95% or ≥98%, which is suitable for most research applications, including synthetic chemistry and initial biological screening.
Table of Commercial Suppliers:
| Supplier | Purity Levels Offered | Availability |
| Sigma-Aldrich | ≥98% | Research quantities |
| Chem-Impex | ≥98% | Research quantities |
| BLD Pharm | ≥97% | Research and bulk quantities |
| Key Organics | ≥95% | Research quantities |
| A2B Chem | ≥97% | Research and bulk quantities |
| MuseChem | ≥98% | Research quantities |
For larger-scale projects and process development, several suppliers offer custom synthesis and bulk quoting options. It is advisable to contact these suppliers directly to inquire about lead times and pricing for larger quantities.
Synthesis of 4-(2-Fluorophenoxy)benzoic Acid
The primary and most established method for the synthesis of 4-(2-Fluorophenoxy)benzoic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this specific case, 4-halobenzoic acid (commonly 4-iodobenzoic acid or 4-bromobenzoic acid) is reacted with 2-fluorophenol in the presence of a copper catalyst and a base.
The choice of the halogen on the benzoic acid is critical, with the reactivity order being I > Br > Cl.[2] 4-Iodobenzoic acid is often preferred due to its higher reactivity, which can lead to better yields and milder reaction conditions.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of 4-(2-Fluorophenoxy)benzoic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on established Ullmann condensation procedures for diaryl ether synthesis. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary to achieve the best results.
Materials:
-
4-Iodobenzoic acid (1.0 eq)[3]
-
2-Fluorophenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq) or Cesium carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid, 2-fluorophenol, copper(I) iodide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF or DMSO to the flask via a syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M hydrochloric acid to neutralize the base and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
Fluorinated benzoic acid derivatives are a well-established class of compounds in medicinal chemistry due to their ability to modulate the pharmacological properties of molecules.[4] The 4-aryloxybenzoic acid scaffold, in particular, has been explored for a variety of therapeutic targets.
Potential Therapeutic Areas:
-
Oncology: Benzoic acid derivatives have been investigated as anticancer agents, with some compounds showing potent activity against various cancer cell lines.[5][6] The introduction of the fluorophenoxy group can enhance the binding affinity to target enzymes or receptors within cancer cells.
-
Inflammatory Diseases: Aryloxyacetic acids have been studied as multi-target agents for diseases like Alzheimer's, showing activity against targets such as peroxisome proliferator-activated receptors (PPARs).[7]
-
Infectious Diseases: The core benzoic acid structure is found in some antimicrobial agents, and fluorination can improve the efficacy and pharmacokinetic profile of these compounds.[8]
-
Metabolic Disorders: Some benzoic acid derivatives have shown hypoglycemic activity, suggesting their potential in the management of diabetes.[9]
The logical workflow for investigating a new chemical entity like 4-(2-Fluorophenoxy)benzoic acid in a drug discovery pipeline is illustrated below.
Caption: Drug discovery workflow for a novel chemical entity.
Analytical Characterization
To ensure the identity and purity of synthesized or purchased 4-(2-Fluorophenoxy)benzoic acid, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The compound is detected using a UV detector, typically at a wavelength around 254 nm. A single sharp peak in the chromatogram is indicative of a high-purity sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation.
-
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms in the molecule. The aromatic region will show a complex splitting pattern corresponding to the protons on both the benzoic acid and the fluorophenoxy rings.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The chemical shift of the carboxylic acid carbon is typically found in the range of 165-185 ppm.[10]
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique that will show a single resonance for the fluorine atom, providing definitive evidence of its presence in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Conclusion
4-(2-Fluorophenoxy)benzoic acid is a readily accessible and synthetically versatile building block with significant potential in drug discovery and materials science. Its commercial availability from multiple suppliers facilitates its use in a wide range of research and development activities. The well-established Ullmann condensation provides a reliable method for its synthesis, and a suite of standard analytical techniques can be used to ensure its quality and purity. As the demand for novel fluorinated compounds continues to grow, 4-(2-Fluorophenoxy)benzoic acid is poised to remain a valuable tool for chemists and pharmacologists alike.
References
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann Reaction. Organic Chemistry Portal.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Ullmann Reaction. Thermo Fisher Scientific.
- Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach.
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561. PubChem.
- A copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids and N-fluorobenzenesulfonimide. Semantic Scholar.
- Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet. PMC - NIH.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed.
- Benzoic acid deriv
- OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot
- Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. Organic Chemistry Portal.
- Experimental high-resolution solid-state 13 C NMR data for the 1:1...
- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling P
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine deriv
- Copper Catalyzed Arylation of β-Dicarbonyl Compounds: 2-(1-Acetyl-2-Oxopropyl)Benzoic Acid.
- Supplementary Inform
- 4-Iodobenzoic acid | C7H5IO2 | CID 12085. PubChem.
Sources
- 1. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Iodobenzoic acid | C7H5IO2 | CID 12085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
experimental protocol for the synthesis of "4-(2-Fluorophenoxy)benzoic acid"
Abstract & Scope
This application note details a robust, scalable two-step protocol for the synthesis of 4-(2-fluorophenoxy)benzoic acid (CAS: 394-46-7), a critical biaryl ether scaffold often utilized in the development of metabolic disease therapeutics (e.g., PPAR agonists) and non-steroidal anti-inflammatory drugs (NSAIDs).
Unlike legacy Ullmann coupling methods which require harsh conditions (copper catalysts, >160°C, nitrobenzene), this protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy followed by alkaline hydrolysis. This route offers superior regioselectivity, milder reaction conditions, and simplified purification.
Retrosynthetic Analysis & Reaction Design
The synthesis is disconnected at the ether linkage and the carboxylic acid functionality. The most efficient forward synthesis involves the coupling of 2-fluorophenol and 4-fluorobenzonitrile . The nitrile group serves two purposes: it strongly activates the para-position for nucleophilic attack (SNAr) and acts as a masked carboxylic acid.
Reaction Scheme
Figure 1: Two-step synthetic pathway via SNAr and Nitrile Hydrolysis.
Materials & Reagents
Purity Requirement: All reagents must be >98% purity. Solvents (DMF) must be anhydrous (<0.05% water) to prevent competitive hydrolysis of the nitrile or electrophile during Step 1.
| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1] | Role |
| 2-Fluorophenol | 367-12-4 | 112.10 | 1.05 | Nucleophile |
| 4-Fluorobenzonitrile | 1194-02-1 | 121.11 | 1.00 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.00 | Base (Proton Scavenger) |
| DMF (Anhydrous) | 68-12-2 | - | - | Solvent (Polar Aprotic) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 5.00 | Hydrolysis Reagent |
| Ethanol (95%) | 64-17-5 | - | - | Co-solvent |
| Hydrochloric Acid (12M) | 7647-01-0 | - | Excess | Acidification |
Experimental Protocol
Step 1: Synthesis of 4-(2-Fluorophenoxy)benzonitrile (Ether Formation)
Mechanism: SNAr (Addition-Elimination). The phenoxide anion attacks the ipso-carbon of the 4-fluorobenzonitrile. The nitrile group stabilizes the Meisenheimer complex intermediate.[2]
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 4-fluorobenzonitrile (12.1 g, 100 mmol) and 2-fluorophenol (11.8 g, 105 mmol) to the flask.
-
Solvent & Base: Add anhydrous DMF (100 mL) followed by K₂CO₃ (27.6 g, 200 mmol).
-
Expert Insight: Use granular K₂CO₃ (freshly ground if possible) to maximize surface area.
-
-
Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Stir vigorously for 4–6 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 4:1). The starting material (4-fluorobenzonitrile) should be consumed.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into Ice-Water (500 mL) with vigorous stirring. The product should precipitate as a solid.[3]
-
Filter the solid and wash with water (3 × 50 mL) to remove residual DMF and inorganic salts.
-
Dry the solid in a vacuum oven at 45°C overnight.
-
Yield Expectation: 85–92% (White to off-white solid).
-
Step 2: Hydrolysis to 4-(2-Fluorophenoxy)benzoic Acid
Mechanism: Base-promoted nitrile hydrolysis. The nitrile is converted first to the amide, then to the carboxylate salt, which is protonated during workup.[4]
-
Setup: Use a 500 mL RBF with a stir bar and reflux condenser.
-
Charging: Suspend the crude nitrile intermediate (from Step 1, ~21.3 g, 100 mmol theoretical) in Ethanol (150 mL).
-
Base Addition: Add 20% aqueous NaOH (100 mL, ~500 mmol).
-
Reaction: Heat to Reflux (~85°C internal) for 6–8 hours.
-
Endpoint: Evolution of ammonia gas will cease. TLC/HPLC should show disappearance of the nitrile and formation of a baseline spot (carboxylate).
-
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove most ethanol.
-
Dilute the residue with Water (200 mL). If any insoluble solids remain (unreacted nitrile), filter them off.
-
Acidification (Critical): Cool the aqueous solution to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2.
-
Observation: A thick white precipitate of the carboxylic acid will form.
-
-
Purification:
-
Filter the precipitate and wash with cold water (3 × 100 mL).
-
Recrystallization: Recrystallize from Ethanol/Water (1:1) or Toluene if high purity (>99.5%) is required for biological assays.
-
Dry under high vacuum at 60°C.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Characterization & Quality Control
| Technique | Expected Result |
| Appearance | White crystalline powder. |
| Melting Point | 160–162°C (Lit. range for similar phenoxybenzoic acids). |
| 1H NMR (DMSO-d6) | δ 12.8 (s, 1H, COOH), 7.95 (d, 2H, Ar-H ortho to COOH), 7.40-7.20 (m, 4H, 2-F-Phenoxy ring), 6.98 (d, 2H, Ar-H ortho to O). |
| MS (ESI-) | [M-H]⁻ peak at m/z 231.05. |
| HPLC Purity | >98% (Area%) at 254 nm. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Wet DMF or old K₂CO₃. | Use freshly opened anhydrous DMF. Grind K₂CO₃ and dry in oven before use. |
| Incomplete Hydrolysis | Insufficient temperature or time. | Ensure vigorous reflux (ethanol must boil). Extend time to 12h if necessary. |
| Oily Product (Step 2) | Impurities or residual solvent.[5] | Recrystallize from Toluene. Ensure pH is strictly <2 during acidification. |
| Dark Coloration | Oxidation of phenol. | Conduct Step 1 under strict Nitrogen atmosphere. |
Safety & Hazards
-
4-Fluorobenzonitrile: Toxic by ingestion and inhalation. Metabolizes to release cyanide. Work in a fume hood.
-
DMF: Potent liver toxin and readily absorbed through skin. Wear butyl rubber gloves.
-
Hydrochloric Acid: Corrosive. Exothermic reaction during acidification; add slowly with ice cooling.
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
General Synthesis of Phenoxybenzoic Acids
-
PrepChem. "Synthesis of 2-(4-fluorophenoxy)benzoic acid" (Analogous protocol adaptation). Available at: [Link]
-
-
Nitrile Hydrolysis Protocols
-
Crystallographic Data for Analogues
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. journals.iucr.org [journals.iucr.org]
Strategic Synthesis of 4-(2-Fluorophenoxy)benzoic Acid via Ullmann Condensation: Protocols and Mechanistic Insights
An Application Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the synthesis of 4-(2-Fluorophenoxy)benzoic acid using modern Ullmann condensation reactions. We will explore the underlying mechanisms, provide field-tested experimental protocols, and discuss the significance of this molecule as a versatile building block in medicinal chemistry and materials science.
Introduction: The Enduring Relevance of the Ullmann Condensation
The formation of a diaryl ether linkage (C-O bond) is a cornerstone transformation in organic synthesis, enabling access to a vast array of molecules with significant biological activity and material properties.[1][2] The copper-catalyzed Ullmann condensation, first reported over a century ago, remains a powerful and cost-effective method for achieving this goal.[3][4][5] While classical Ullmann reactions were often plagued by harsh conditions—requiring high temperatures and stoichiometric amounts of copper—the advent of modern ligand-accelerated protocols has revitalized the field.[1][6][7] These advancements allow for milder reaction conditions, broader substrate scope, and improved yields, making the Ullmann condensation an attractive alternative to palladium-catalyzed methods.[2][5]
4-(2-Fluorophenoxy)benzoic acid is a particularly valuable synthetic intermediate. The diaryl ether core is a common motif in pharmaceuticals, and the terminal carboxylic acid and the fluorine substituent provide orthogonal handles for further chemical modification.[8][9][10] Derivatives of phenoxy benzoic acids are known to possess a range of biological activities, including herbicidal and antibacterial properties, and serve as key monomers for high-performance polymers like PEEK.[8][11]
This document provides a comprehensive framework for the synthesis of 4-(2-Fluorophenoxy)benzoic acid via a ligand-accelerated Ullmann C-O coupling reaction between 4-halobenzoic acid and 2-fluorophenol.
Mechanistic Rationale: Driving the C-O Coupling
The modern Ullmann ether synthesis proceeds through a catalytic cycle involving a copper(I) species.[12] While the precise mechanism can vary depending on the ligands and reactants, a generally accepted pathway provides a strong basis for experimental design.[6]
The Catalytic Cycle involves several key steps:
-
Formation of the Active Nucleophile: In the presence of a base, the phenol (2-fluorophenol) is deprotonated to form the corresponding phenoxide. This phenoxide then coordinates with the active Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (e.g., 4-bromobenzoic acid) undergoes oxidative addition to the copper center. This step is often considered rate-limiting. The presence of electron-withdrawing groups on the aryl halide can accelerate this process.[5]
-
Reductive Elimination: The aryl and phenoxy groups coupled on the copper center are eliminated, forming the desired C-O bond of the diaryl ether product and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
The role of ligands, such as diamines or amino acids, is crucial in modern Ullmann reactions.[6][13] They stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination, thereby allowing the reaction to proceed at significantly lower temperatures.[7]
Caption: Fig 1. Catalytic cycle for ligand-assisted Ullmann C-O coupling.
Experimental Application & Protocols
This section provides a robust, step-by-step protocol for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. The procedure incorporates modern best practices for achieving high yields and purity.
Protocol 1: Ligand-Accelerated Synthesis of 4-(2-Fluorophenoxy)benzoic Acid
Principle: This protocol utilizes a copper(I) iodide catalyst accelerated by an inexpensive and effective ligand, N,N'-dimethylethylenediamine (DMEDA), to couple 4-bromobenzoic acid with 2-fluorophenol. Cesium carbonate is used as the base due to its high solubility and efficacy in promoting the reaction. Dioxane serves as a suitable high-boiling polar solvent.
Materials & Reagents:
-
4-Bromobenzoic acid (1.0 eq)
-
2-Fluorophenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Hydrochloric Acid (2M HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel with condenser
-
Magnetic stirrer and hotplate with oil bath
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram:
Caption: Fig 2. Step-by-step experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Seal the flask and condenser assembly. Evacuate the vessel under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane to create a suspension (concentration typically 0.5-1.0 M with respect to the aryl halide). Add 2-fluorophenol (1.2 eq) and N,N'-dimethylethylenediamine (0.2 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously. The reaction is typically complete within 12-24 hours.
-
Monitoring: Progress can be monitored by taking small aliquots, quenching them with dilute acid, extracting, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the 4-bromobenzoic acid starting material.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the dark mixture by slowly adding 2M HCl until the pH is approximately 2-3. This step protonates the carboxylate product, making it soluble in organic solvents.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a wash with saturated brine to remove residual salts and solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.
Data & Optimization
The choice of reaction components can significantly impact yield and reaction time. The following table summarizes key parameters and their typical ranges for consideration during optimization.
| Parameter | Typical Reagents/Conditions | Rationale & Expert Insights |
| Aryl Halide | 4-Iodobenzoic acid, 4-Bromobenzoic acid | Reactivity order: I > Br >> Cl. Aryl iodides are more reactive but more expensive. Bromides offer a good balance of reactivity and cost.[5] |
| Copper Source | CuI, Cu₂O, CuBr | Cu(I) salts are generally preferred as they are the active catalytic species. CuI is a common and effective choice. |
| Ligand | DMEDA, L-Proline, Phenanthroline | Ligands are essential for mild conditions. DMEDA is cheap and effective. Amino acids like L-Proline are also excellent "green" options.[6] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required. Cs₂CO₃ is highly effective due to its solubility. K₃PO₄ is a strong alternative.[7] |
| Solvent | Dioxane, DMF, NMP, Toluene | A high-boiling polar aprotic solvent is needed to solubilize the salts and allow for sufficient reaction temperature.[5][14] |
| Temperature | 100 - 140 °C | Temperature should be optimized. Higher temperatures increase the rate but may lead to side products. Ligand choice dictates the required temperature.[7] |
Broader Applications in Science and Industry
The successful synthesis of 4-(2-Fluorophenoxy)benzoic acid opens the door to numerous applications, particularly in drug discovery and materials science.
-
Pharmaceutical Development: The carboxylic acid group serves as a versatile handle for amide bond formation, allowing for its incorporation into larger molecules as a key fragment. The diaryl ether scaffold is a privileged structure in many biologically active compounds.[10][15]
-
Polymer Chemistry: This molecule can act as a monomer in the synthesis of specialty polymers. For example, related phenoxyphenoxy benzoic acids are precursors to polyetheretherketone (PEEK), a high-performance thermoplastic valued for its thermal stability and chemical resistance.[11]
-
Agrochemicals: Phenoxy-based structures are prevalent in herbicides and other agrochemicals, making derivatives of this acid potential candidates for screening and development in this sector.[8]
References
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved February 2, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents. (n.d.).
-
4-(4-Fluorophenoxy)benzoic acid - PMC. (2009). Retrieved February 2, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021). Retrieved February 2, 2026, from [Link]
-
Ullmann Reaction of Aryl Chlorides on Various Surfaces and the Application in Stepwise Growth of 2D Covalent Organic Frameworks | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. (2017). Retrieved February 2, 2026, from [Link]
-
Ullmann coupling-An overview - OperaChem. (2025). Retrieved February 2, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]
-
Synthesis of 4-Fluoroisocoumarins by Copper-Catalyzed Annulation of 2-Halobenzoic Acids and 2-Fluoro-1,3-diketones | Request PDF - ResearchGate. (2024). Retrieved February 2, 2026, from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchGate. (2020). Retrieved February 2, 2026, from [Link]
-
Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Ketones | ChemRxiv. (n.d.). Retrieved February 2, 2026, from [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]
-
Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Retrieved February 2, 2026, from [Link]
-
Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023). Retrieved February 2, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved February 2, 2026, from [Link]
-
Copper-Catalyzed Cross-Coupling of Organozincs with Carboxylic Acids via Acyloxyphosphonium Ions: Direct Access to (fluoro)Ketones | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023). Retrieved February 2, 2026, from [Link]
-
Aqueous Suzuki couplings mediated by a hydrophobic catalyst - RSC Publishing. (n.d.). Retrieved February 2, 2026, from [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023). Retrieved February 2, 2026, from [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. synarchive.com [synarchive.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 8. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Note: High-Purity Synthesis of 4-(2-Fluorophenoxy)benzoic Acid
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(2-Fluorophenoxy)benzoic acid , a critical biaryl ether scaffold used in medicinal chemistry (e.g., PPAR agonists) and agrochemical development. While colloquially referred to as a "Williamson ether synthesis," the formation of diaryl ethers fundamentally relies on Nucleophilic Aromatic Substitution (S_NAr) mechanisms due to the sp² hybridization of the electrophile. This guide bridges the terminology gap, providing a metal-free, cost-effective S_NAr protocol that utilizes the electron-withdrawing character of the para-ester group to drive reactivity.
Introduction & Mechanistic Insight
The "Williamson" Misnomer and S_NAr Reality
The classic Williamson ether synthesis involves an S_N2 attack of an alkoxide on an alkyl halide. However, aryl halides do not undergo S_N2 reactions due to steric shielding and the instability of the phenyl cation.[1][2]
For the synthesis of 4-(2-Fluorophenoxy)benzoic acid , we must couple two aromatic rings. This is achieved via S_NAr (Nucleophilic Aromatic Substitution) .[3][4][5]
-
Nucleophile: 2-Fluorophenol (deprotonated to phenoxide).
-
Electrophile: Ethyl 4-fluorobenzoate.
-
Activation: The ester group at the para position of the electrophile acts as a strong Electron-Withdrawing Group (EWG), stabilizing the Meisenheimer complex intermediate and lowering the activation energy for fluoride displacement.
Retrosynthetic Analysis
The most logical disconnection reveals two commercially available precursors.
Figure 1: Retrosynthetic disconnection showing the S_NAr coupling followed by ester hydrolysis.
Experimental Design Strategy
Solvent & Base Selection
-
Solvent: DMF (N,N-Dimethylformamide) or DMSO is required. These polar aprotic solvents solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive.
-
Base: Potassium Carbonate (K₂CO₃) is preferred over stronger bases (NaH) for safety and ease of handling. Cesium Carbonate (Cs₂CO₃) can be used to accelerate sluggish reactions due to the "Cesium Effect" (higher solubility), but K₂CO₃ is sufficient for this activated system.
Leaving Group Selection
-
Fluoride (F⁻) is the preferred leaving group for S_NAr, not Chloride or Bromide.
-
Why? S_NAr is a two-step mechanism. The first step (nucleophilic attack) is rate-determining. The high electronegativity of fluorine inductively stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens.
Detailed Experimental Protocol
Part A: S_NAr Ether Coupling
Objective: Synthesis of Ethyl 4-(2-fluorophenoxy)benzoate.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[6][7] | Amount (Example) | Role |
| 2-Fluorophenol | 112.10 | 1.0 | 11.2 g (100 mmol) | Nucleophile |
| Ethyl 4-fluorobenzoate | 168.16 | 1.1 | 18.5 g (110 mmol) | Electrophile |
| Potassium Carbonate | 138.21 | 2.0 | 27.6 g (200 mmol) | Base |
| DMF (Anhydrous) | - | - | 200 mL (0.5 M) | Solvent |
Procedure
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add 2-Fluorophenol (11.2 g) and DMF (200 mL). Stir to dissolve.
-
Deprotonation: Add K₂CO₃ (27.6 g) in a single portion. Stir at room temperature for 15 minutes to ensure phenoxide formation.
-
Observation: The mixture may become a heterogeneous slurry.
-
-
Addition: Add Ethyl 4-fluorobenzoate (18.5 g) via syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to 120 °C (oil bath temperature).
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1) or HPLC. The limiting reagent (phenol) typically consumes within 12–18 hours.
-
-
Workup:
-
Cool to room temperature.
-
Pour the mixture into Ice Water (600 mL) with vigorous stirring. The product often precipitates as a solid.
-
If Solid: Filter, wash with water, and dry.
-
If Oil: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Water (2x) and Brine (1x). Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Part B: Ester Hydrolysis
Objective: Conversion to 4-(2-Fluorophenoxy)benzoic acid.
Reagents
-
Ethyl 4-(2-fluorophenoxy)benzoate (from Part A)
-
Sodium Hydroxide (NaOH) : 4.0 M aqueous solution (3.0 equiv)
-
Ethanol (EtOH) : Solvent
Procedure
-
Dissolution: Dissolve the ester (assume 100% yield from Step A for calculation) in Ethanol (3 mL per gram of substrate).
-
Hydrolysis: Add 4 M NaOH (3.0 equiv).
-
Reaction: Heat to Reflux (80 °C) for 2–4 hours.
-
Check: The reaction should become homogeneous (salt formation). TLC should show disappearance of the non-polar ester spot and a baseline spot (acid salt).
-
-
Isolation:
-
Concentrate the ethanol under reduced pressure (Rotavap).
-
Dilute the residue with Water .
-
Acidification: Slowly add 1 M HCl with stirring until pH ~2. The target acid will precipitate as a white solid.
-
-
Final Purification: Filter the solid, wash with plenty of water (to remove salts), and dry in a vacuum oven at 50 °C.
Process Visualization
Figure 2: Step-by-step experimental workflow for the synthesis process.
Analytical Data Summary (Expected)
| Test | Expected Result | Notes |
| Appearance | White to Off-white powder | High purity crystalline solid. |
| ¹H NMR (DMSO-d₆) | δ ~12.8 (s, 1H, COOH), 7.9 (d, 2H), 7.0-7.4 (m, 6H) | Characteristic AA'BB' pattern for benzoic acid ring; multiplet for fluoro-ring. |
| ¹⁹F NMR | δ ~ -130 to -135 ppm | Single peak corresponding to ortho-F. |
| MS (ESI-) | [M-H]⁻ = 231.05 | Negative mode ionization is preferred for carboxylic acids. |
Troubleshooting & Safety
Critical Control Points
-
Moisture Control: The S_NAr reaction is sensitive to water. Water consumes the phenoxide to form hydroxide, which can hydrolyze the ester prematurely or compete as a nucleophile. Use anhydrous DMF.
-
Temperature: Do not exceed 140 °C. Excessive heat can cause decarboxylation or polymerization side reactions.
-
Stirring: Ensure vigorous stirring during the heterogeneous K₂CO₃ phase to prevent "caking" and ensure reproducible kinetics.
Safety Hazards
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
-
2-Fluorophenol: Corrosive and toxic. Handle in a fume hood.
-
Ethyl 4-fluorobenzoate: Irritant.
References
-
Nucleophilic Aromatic Substitution (S_NAr)
-
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]
-
- Reactivity of Fluorobenzoates
-
General Protocol for Diaryl Ether Synthesis
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry [eurjchem.com]
- 7. Influence of the type of halogen substituent on in vivo and in vitro phase II metabolism of 2-fluoro-4-halophenol metabolites formed from 3-halo-fluorobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 4-(2-Fluorophenoxy)benzoic Acid
Introduction
4-(2-Fluorophenoxy)benzoic acid is a versatile scaffold belonging to the phenoxy benzoic acid class of compounds. Molecules within this class are recognized for a range of biological activities, including herbicidal and plant growth-regulating properties.[1] Furthermore, their derivatives are pivotal in the synthesis of heterocyclic compounds with significant anti-bacterial activity and have been investigated as potent blockers of neuronal voltage-gated sodium channels for the treatment of peripheral neuropathic pain.[1]
The carboxylic acid group is a primary locus for chemical modification, offering a gateway to a diverse array of functional derivatives. Derivatization of this group is a critical strategy in drug discovery and development for several key reasons:
-
Modulation of Bioactivity: Converting the carboxylic acid to esters, amides, or other functionalities can profoundly alter the molecule's interaction with biological targets, enabling the exploration of structure-activity relationships (SAR).
-
Enhancement of Physicochemical Properties: Derivatization can be used to optimize solubility, lipophilicity (LogP), and metabolic stability, thereby improving the pharmacokinetic profile (ADME) of a potential drug candidate.
-
Creation of Reactive Intermediates: Activation of the carboxylic acid, for instance by converting it to an acyl chloride, prepares the molecule for subsequent coupling reactions to build more complex chemical entities.
-
Facilitation of Analysis: For analytical purposes, such as gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the analyte.[2]
This guide provides a detailed examination of the principal strategies for derivatizing the carboxylic acid group of 4-(2-Fluorophenoxy)benzoic acid, complete with validated protocols, mechanistic insights, and data presentation to aid researchers in their synthetic and analytical endeavors.
Core Derivatization Strategies
The transformation of the carboxylic acid group is typically achieved through nucleophilic acyl substitution.[3] The reactivity of the carbonyl carbon is the central determinant of the reaction's success. The primary strategies involve either direct reaction with a nucleophile under forcing conditions or, more commonly, conversion of the hydroxyl group into a better leaving group to facilitate the reaction under milder conditions.
Caption: Key derivatization pathways for 4-(2-Fluorophenoxy)benzoic acid.
Protocol 1: Esterification via Fischer-Speier Catalysis
Esterification is a fundamental derivatization for altering polarity and creating prodrugs. The Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[4]
Causality: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[4]
Detailed Experimental Protocol: Synthesis of Methyl 4-(2-Fluorophenoxy)benzoate
Materials and Equipment:
-
4-(2-Fluorophenoxy)benzoic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated, 98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-(2-Fluorophenoxy)benzoic acid (e.g., 5.0 g, 21.5 mmol).
-
Reagent Addition: Add 100 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle or oil bath. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (a typical mobile phase would be 30% ethyl acetate in hexanes).
-
Work-up: a. After cooling to room temperature, remove the excess methanol using a rotary evaporator. b. Dissolve the residue in 100 mL of ethyl acetate. c. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Alcohol | Methanol (large excess) | Serves as both reactant and solvent; drives equilibrium forward.[4] |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl to activate the carboxylic acid.[4] |
| Temperature | Reflux (~65°C) | Provides sufficient activation energy for the reaction. |
| Reaction Time | 4-6 hours | Typical duration to reach equilibrium for aromatic acids. |
| Typical Yield | >90% | High yields are achievable by driving the equilibrium. |
Protocol 2: Amidation via Carbodiimide Coupling
Amide bond formation is arguably the most important reaction in medicinal chemistry. Direct condensation of a carboxylic acid and an amine requires very high temperatures and is often impractical. Therefore, "coupling reagents" are used to activate the carboxylic acid. Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are highly effective for this purpose.[5] The reaction is often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), which forms an active ester intermediate, improving yields and minimizing side reactions like racemization in chiral substrates.[6][7]
Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. In the presence of NHS, the O-acylisourea rapidly converts to an NHS-ester, which is more stable than the O-acylisourea but still highly reactive towards amines, leading to a more efficient and cleaner reaction.[5]
Sources
- 1. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
Comprehensive Characterization of 4-(2-Fluorophenoxy)benzoic Acid: Protocols for Identity, Purity, and Physicochemical Profiling
[1]
Executive Summary
This application note details the analytical strategy for the structural confirmation and purity assessment of 4-(2-Fluorophenoxy)benzoic acid (CAS: 913828-84-9). As a diaryl ether derivative comprising a benzoic acid moiety and a fluorinated phenolic ring, this compound presents specific challenges regarding ionization suppression in chromatography and splitting patterns in spectroscopy.[1]
This guide moves beyond standard pharmacopeial templates to provide a "First-Principles" approach, essential for early-stage drug development where reference standards may be uncharacterized.[1] The protocols below prioritize Orthogonal Detection —combining mass spectrometry, nuclear magnetic resonance, and chromatography to build a self-validating data package.[1]
Physicochemical Profile & Theoretical Data
Before initiating wet-lab work, the following theoretical profile should be established to guide method development.
| Parameter | Value / Prediction | Rationale for Method Selection |
| Formula | C | Basis for Elemental Analysis and HRMS. |
| MW | 232.21 g/mol | Target ion [M-H] |
| pKa (Calc.) | ~3.8 – 4.1 | Critical: Mobile phases must be buffered < pH 2.5 to ensure retention on C18 columns (suppress ionization). |
| LogP (Calc.) | ~3.1 – 3.4 | Indicates high lipophilicity; requires high organic content for elution.[1] |
| Solubility | Low in Water; High in MeOH, DMSO | Samples must be prepared in MeOH or ACN/Water mixtures.[1] |
| Chromophore | Benzoic Acid / Phenyl Ether | UV active; |
Protocol 1: Structural Confirmation (Spectroscopy)
Objective: Unequivocal identification of the molecular structure using NMR and FTIR.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
Experimental Workflow:
-
Sample Prep: Dissolve ~10 mg of analyte in 0.6 mL DMSO-
. -
Acquisition:
- H NMR (400 MHz+): 16 scans, 1s relaxation delay.
- F NMR: Essential for confirming the fluorine position.[1]
- C NMR: Proton-decoupled.
Data Interpretation Guide (Self-Validation):
-
Carboxylic Proton: Broad singlet at
12.0–13.0 ppm.[1] Absence indicates salt formation.[1] -
Benzoic Ring (AA'BB' System): Two doublets (roofing effect) approx
7.9 (H-2,[1]6) and 7.0 (H-3,5).[1] -
Fluorophenyl Ring: Complex multiplet pattern due to H-F coupling.[1]
-
Diagnostic: The
F signal should appear as a singlet (or multiplet if coupled) in the range of -110 to -135 ppm .[1]
-
-
Validation Logic: If the
F signal is absent, the synthesis failed to incorporate the fluoro-group. If the integration of aromatic protons is not 8:1 (Ar-H : COOH), check for residual solvent or wet sample.[1]
Fourier Transform Infrared Spectroscopy (FTIR)
Technique: ATR (Attenuated Total Reflectance) on neat solid.[1] Key Diagnostic Bands:
Protocol 2: Chromatographic Purity (HPLC-UV-MS)
Objective: Quantify purity >98% and identify potential synthetic byproducts (e.g., unreacted 2-fluorophenol).
Method Development Strategy
The acidic nature of the analyte requires pH control.[1][2] Running at neutral pH will cause peak tailing due to silanol interactions with the ionized carboxylate.[1]
Detailed HPLC Protocol
-
Instrument: HPLC with PDA (Photodiode Array) and optional MS detector.[1]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (primary) and 230 nm (secondary).[1]
Gradient Program:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection / Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
Mass Spectrometry Parameters (LC-MS)
Visualization: Analytical Logic & Workflows[1]
Analytical Method Validation Workflow
The following diagram illustrates the decision-making process for validating the method for this specific compound.
Caption: Logic flow for optimizing HPLC conditions for acidic analytes like 4-(2-Fluorophenoxy)benzoic acid.
Mass Spectrometry Fragmentation Pathway (Hypothetical)
Understanding fragmentation helps in confirming identity during MS/MS analysis.[1]
Caption: Predicted ESI- fragmentation pathway. The loss of CO2 is the primary diagnostic transition.[1]
System Suitability & Troubleshooting
To ensure the trustworthiness of the data, every analytical run must include:
-
Blank Injection: To verify no carryover (sticky acidic compounds often adsorb to steel lines).[1]
-
Resolution Check: If synthetic impurities (e.g., 2-fluorophenol) are available, spike them to ensure separation (
).[1] -
Tailing Factor: Must be < 1.5. If higher, increase buffer concentration or lower pH.[1]
Common Failure Mode:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19539, 3-Phenoxybenzoic acid (Structural Analog).[1] Retrieved from [Link][1]
-
Centers for Disease Control and Prevention (CDC). Analytical Methods for Pyrethroids and Metabolites.[1] (Referencing phenoxybenzoic acid detection). Retrieved from [Link][1]
-
U.S. EPA (1993). Method 1658: The Determination of Phenoxy-Acid Herbicides.[1] (Standard protocols for acidic herbicide extraction and analysis). Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] 7th Ed.[1] John Wiley & Sons.[1] (Authoritative text on NMR splitting patterns for AA'BB' systems).
Application Note: HPLC Analysis of 4-(2-Fluorophenoxy)benzoic Acid and Related Impurities
Introduction & Scope
4-(2-Fluorophenoxy)benzoic acid is a critical diaryl ether scaffold used in the synthesis of pharmaceuticals (e.g., PPAR agonists) and agrochemicals (e.g., herbicides). Its structural integrity relies on the ether linkage between a benzoic acid moiety and a 2-fluorophenyl ring.
This Application Note addresses the analytical challenges associated with this molecule:
-
Acidity: With a pKa of approximately 3.8–4.2, the molecule requires strict pH control to prevent peak tailing.
-
Hydrophobicity: The fluorine substitution and diaryl ether backbone significantly increase lipophilicity (LogP ~3.5), requiring a strong organic eluent for elution.
-
Impurity Profiling: Differentiating the parent molecule from its starting materials (2-Fluorophenol and 4-Halobenzoic acids) and hydrolytic degradants (4-Hydroxybenzoic acid).
This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol designed for stability-indicating analysis and synthesis process control .
Physicochemical Basis for Method Design
To design a robust method, we must understand the molecular behavior under chromatographic conditions.
-
pKa Driver: The carboxylic acid group ionizes at neutral pH, leading to poor retention on C18 columns. Therefore, the mobile phase pH must be maintained < 3.0 (ideally 2.5) to keep the analyte in its protonated (neutral) form, maximizing interaction with the stationary phase.
-
UV Chromophore: The conjugated aromatic systems provide strong UV absorption. While 254 nm is standard, 230 nm is recommended for higher sensitivity to detect trace phenolic impurities which may have lower extinction coefficients at 254 nm.
Chemical Pathway & Impurity Origins[1][2]
Understanding the synthesis and degradation pathways allows us to predict which impurities must be resolved.
Figure 1: Synthesis and degradation pathway illustrating the origin of key impurities monitored in this protocol.
Experimental Protocol: Gradient RP-HPLC Method
This method is optimized for resolving the target acid from both polar degradants (early eluting) and non-polar starting materials (late eluting).
Equipment & Reagents[1][2]
-
Instrument: HPLC System with Binary Pump and Diode Array Detector (DAD) or VWD.
-
Column: C18 End-capped column (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm.
-
Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% H₃PO₄ in Water (pH ~2.2) | Suppresses carboxylic acid ionization; improves peak symmetry. |
| Mobile Phase B | 100% Acetonitrile | Strong solvent required to elute the lipophilic diaryl ether. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Volume | 10 µL | Standard analytical load. |
| Detection | UV @ 230 nm (Ref 360 nm) | Maximize signal-to-noise for aromatic impurities. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate / Inject |
| 2.0 | 95 | 5 | Isocratic hold for polar degradants |
| 15.0 | 10 | 90 | Linear ramp to elute Target & Lipophilics |
| 18.0 | 10 | 90 | Wash column |
| 18.1 | 95 | 5 | Return to initial conditions |
| 23.0 | 95 | 5 | Re-equilibration |
Analytical Workflow & Logic
The following diagram details the decision matrix for sample preparation and data analysis, ensuring the integrity of the results.
Figure 2: Analytical workflow ensuring data integrity through system suitability checks.
Expected Results & Troubleshooting
Retention Order (Relative)
-
4-Hydroxybenzoic acid: ~3-4 min (Most polar, elutes first).
-
4-Fluorobenzoic acid: ~6-7 min (Starting material).
-
4-(2-Fluorophenoxy)benzoic acid (Target): ~10-12 min.
-
2-Fluorophenol: ~13-14 min (Less polar, often elutes after the acid depending on pH).
-
Dimeric impurities: >15 min.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing (Target) | Silanol interaction or ionization. | Ensure Mobile Phase A pH is < 2.5. Add 5mM Triethylamine if using older columns. |
| Drifting Retention Times | Temperature fluctuation or incomplete equilibration. | Use a column oven at 30°C. Ensure 5 min post-run equilibration. |
| Ghost Peaks | Carryover from lipophilic precursors. | Add a needle wash step with 100% ACN between injections. |
References
-
PubChem. (2025).[1][2][3] 4-(2-Fluorophenoxy)benzoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link]
-
Sielc Technologies. (2023). HPLC Method for Analysis of Benzoic Acid Derivatives. Sielc Application Notes. Available at: [Link]
-
Longdom Publishing. (2023). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. Available at: [Link]
Sources
High-Performance GC-MS Analysis of 4-(2-Fluorophenoxy)benzoic Acid: Purity Assessment via Silyl-Derivatization
Application Note: AN-GCMS-2024-08
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of 4-(2-Fluorophenoxy)benzoic acid , a critical intermediate in the synthesis of agrochemicals and pharmaceutical compounds. Due to the high polarity and hydrogen-bonding capability of the carboxylic acid moiety, direct GC analysis often results in peak tailing and irreversible adsorption. This guide presents a validated Trimethylsilylation (TMS) workflow using BSTFA + 1% TMCS, ensuring excellent peak symmetry, quantitative recovery, and sensitive detection of process-related impurities such as 2-fluorophenol and positional isomers.
Introduction & Analytical Challenge
4-(2-Fluorophenoxy)benzoic acid (CAS: Generic/Structural Motif) is a diaryl ether typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling. Purity assessment is critical because isomeric impurities (e.g., ortho-substituted byproducts) or unreacted precursors can significantly alter the biological efficacy of the final product.
The Challenge: The free carboxylic acid group (-COOH) presents two major hurdles for Gas Chromatography:
-
Active Site Adsorption: The acidic proton interacts with silanol groups on the glass liner and column stationary phase, causing severe peak tailing and non-linear response at low concentrations.
-
Thermal Instability: At high injector temperatures, the free acid may undergo decarboxylation.
The Solution: We employ Derivatization to replace the acidic proton with a non-polar trimethylsilyl (TMS) group. This reduces polarity, increases volatility, and stabilizes the molecule for Electron Ionization (EI).
Chemical Profile & Safety
| Property | Analyte | Derivative (TMS-Ester) |
| Name | 4-(2-Fluorophenoxy)benzoic acid | Trimethylsilyl 4-(2-fluorophenoxy)benzoate |
| Formula | C₁₃H₉FO₃ | C₁₆H₁₇FO₃Si |
| MW | 232.21 g/mol | 304.39 g/mol |
| Boiling Point | High (>300°C) | Lower (GC Amenable) |
| Polarity | High (H-bond donor) | Low (Non-polar) |
Safety Warning:
-
BSTFA + TMCS is moisture-sensitive and corrosive. Handle in a fume hood.
-
Pyridine is toxic and flammable.
-
Ensure all glassware is oven-dried to prevent hydrolysis of the reagent.
Experimental Protocol
4.1. Reagents and Materials [1][2][3][4][5]
-
Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Internal Standard (Optional): Dodecane or Phenanthrene-d10 (approx. 100 µg/mL).
4.2. Sample Preparation Workflow
The following workflow ensures complete derivatization and minimizes moisture interference.
Figure 1: Step-by-step derivatization workflow for carboxylic acids.
4.3. GC-MS Instrument Conditions
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm | Standard non-polar phase for aromatics. |
| Inlet Temp | 260°C | Ensures rapid volatilization of the high-boiling ester. |
| Injection Mode | Split (20:1) | Prevents column overload; improves peak shape. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard carrier for optimal separation. |
| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp to elute solvent, slow ramp for isomer separation. |
| Transfer Line | 280°C | Prevents condensation before the ion source. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching. |
| Scan Range | m/z 40 – 450 | Covers fragments and molecular ion ( |
Results & Discussion
5.1. Chromatographic Performance
The TMS-derivative of 4-(2-fluorophenoxy)benzoic acid should elute as a sharp, symmetrical peak.
-
Retention Time (RT): ~12.5 - 14.0 min (system dependent).
-
Peak Shape: Tailing factor (
) should be < 1.2. If tailing occurs, check for moisture in the sample or active sites in the liner (replace with deactivated wool).
5.2. Mass Spectral Interpretation
The mass spectrum provides structural confirmation.
-
Molecular Ion (
): m/z304 (Distinct, medium intensity). -
Base Peak: Often m/z289 (
, loss of methyl group from TMS) or the benzoyl cation fragment. -
TMS Signature: m/z73 (
). -
Specific Fragments:
-
m/z 215 (Loss of OTMS).
-
m/z 95 (Fluorophenyl cation, if ether cleavage occurs).
-
5.3. Impurity Profiling Strategy
The synthesis of diaryl ethers often generates specific byproducts. The GC-MS method must resolve these from the main peak.
Figure 2: Logic flow for identifying common process impurities.
-
Isomer Separation: The ortho isomer (2-(2-fluorophenoxy)...) will typically elute before the para target compound due to steric shielding reducing the boiling point.
-
Precursors: 2-fluorophenol (as TMS ether) will elute much earlier (lower MW).
Method Validation (ICH Q2 Compliant)
To ensure the method is suitable for regulatory submission, the following validation parameters are recommended.
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | Resolution ( | Inject mixture of ortho, meta, and para isomers. |
| Linearity | 5 levels (e.g., 50% to 150% of target concentration). | |
| Precision | RSD < 2.0% | 6 replicate injections of the standard. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine for the main impurity (e.g., 2-fluorophenol). |
| Recovery | 98.0% – 102.0% | Spike recovery in sample matrix. |
Troubleshooting Guide
-
"Ghost" Peaks:
-
Cause: Septum bleed or reagent contamination.
-
Fix: Use low-bleed septa; run a blank (Pyridine + BSTFA only).
-
-
Incomplete Derivatization (Small Parent Peak):
-
Cause: Moisture in solvent.
-
Fix: Use fresh anhydrous pyridine; increase reaction time to 60 min.
-
-
Rapid Column Degradation:
-
Cause: Excess silylating reagent damaging the phase.
-
Fix: Ensure the sample is diluted sufficiently before injection; perform regular inlet maintenance.
-
References
-
Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Link
-
Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography (BSTFA + TMCS). Technical Bulletin. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
Sources
Application of 4-(2-Fluorophenoxy)benzoic Acid in the Development of Kinase Inhibitors: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-(2-fluorophenoxy)benzoic acid as a pivotal structural motif in the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide validated protocols for synthesis and biological evaluation, and offer insights into the interpretation of results, with a particular focus on the development of c-Met kinase inhibitors.
The Strategic Importance of the Diaryl Ether Moiety in Kinase Inhibition
The diaryl ether scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved kinase inhibitors and clinical candidates.[1][2] This is due to its unique combination of properties:
-
Structural Rigidity and Conformational Control: The ether linkage provides a degree of rotational freedom, allowing the molecule to adopt favorable conformations within the ATP-binding pocket of kinases. However, it is more constrained than an aliphatic linker, reducing the entropic penalty upon binding.
-
Metabolic Stability: The ether bond is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.
-
Vectorial Orientation: The non-linear geometry of the diaryl ether allows for the precise positioning of substituents in different regions of the kinase binding site, enabling the optimization of interactions with key amino acid residues.
The introduction of a fluorine atom, as in 4-(2-fluorophenoxy)benzoic acid, offers additional advantages. The fluorine substituent can modulate the electronic properties of the phenyl ring, influence pKa, and potentially form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity and selectivity.[3]
Case Study: 4-(2-Fluorophenoxy)quinoline Derivatives as Potent c-Met Kinase Inhibitors
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, and survival.[4] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[4] A series of 4-(2-fluorophenoxy)quinoline derivatives have been designed and synthesized, demonstrating potent inhibitory activity against c-Met kinase.[3]
The general structure of these inhibitors consists of a quinoline core, which acts as a hinge-binding motif, a 4-(2-fluorophenoxy) group that occupies the hydrophobic region of the ATP-binding pocket, and a side chain at the 6- or 7-position of the quinoline ring that can be modified to optimize potency and selectivity.
Caption: Key structural components of 4-(2-fluorophenoxy)quinoline c-Met inhibitors.
Synthetic Strategy and Protocols
The synthesis of 4-(2-fluorophenoxy)quinoline-based kinase inhibitors can be approached in a modular fashion. A key step is the formation of the diaryl ether linkage, which is typically achieved through an Ullmann condensation reaction.[5][6] The carboxylic acid functionality of 4-(2-fluorophenoxy)benzoic acid can then be activated for amide bond formation with a suitably functionalized quinoline core.
Protocol for Ullmann Condensation to Synthesize a Diaryl Ether Intermediate
This protocol describes the synthesis of a diaryl ether intermediate from a phenol and an aryl halide, a reaction analogous to the formation of the core scaffold of our target inhibitors.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenol (e.g., 4-methoxyphenol)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
Potassium phosphate (K3PO4) as base
-
Anhydrous acetonitrile (MeCN)
-
Reaction vessel (e.g., sealed tube)
-
Magnetic stirrer and heating block
Procedure:
-
To a dry reaction tube, add K3PO4 (2.0 mmol), the phenol (1.0 mmol), and the aryl halide (1.0 mmol).
-
Add CuI (0.1 mmol, 10 mol%) and the ligand (0.1 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous acetonitrile (1 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Protocol for HATU-Mediated Amide Coupling
This protocol outlines the coupling of a carboxylic acid, such as a derivative of 4-(2-fluorophenoxy)benzoic acid, with an amine-functionalized quinoline core using HATU as the coupling agent.[1][8]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
HATU (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) in a dry reaction flask under an inert atmosphere.
-
Add DIPEA (2.0 mmol) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9][10]
-
In a separate flask, dissolve the amine (1.0 mmol) in anhydrous DMF (2 mL).
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide product.
Caption: A simplified workflow for the synthesis of a kinase inhibitor using 4-(2-fluorophenoxy)benzoic acid.
Biological Evaluation Protocols
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a multi-step process, starting with in vitro enzyme assays, followed by cell-based assays, and potentially culminating in in vivo studies for the most promising candidates.
In Vitro c-Met Kinase Activity Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a test compound against the c-Met kinase using a commercially available luminescence-based assay kit.[11][12]
Materials:
-
Recombinant c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Add the c-Met kinase to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Allow the plate to return to room temperature, then add the luminescence-based kinase detection reagent to all wells.
-
Incubate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of the test compound on the proliferation of cancer cell lines that are known to have dysregulated c-Met signaling (e.g., HT-29, MKN-45, A549).[13][14]
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data on a dose-response curve.
In Vivo Xenograft Tumor Model
For lead compounds with potent in vitro activity, evaluation in an in vivo model is the next critical step. This protocol provides a general framework for a subcutaneous xenograft study.[15][16][17]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., HT-29)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or medium, sometimes mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight 2-3 times per week.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the antitumor efficacy based on tumor growth inhibition (TGI).
Data Presentation and Interpretation
Table 1: In Vitro Activity of a Hypothetical 4-(2-Fluorophenoxy)quinoline Inhibitor
| Compound | c-Met IC50 (nM) | HT-29 GI50 (µM) | MKN-45 GI50 (µM) |
| Compound X | 5.2 | 0.15 | 0.28 |
| Foretinib (Control) | 2.5 | 0.11 | 0.19 |
The IC50 and GI50 values provide a quantitative measure of the compound's potency. A low nanomolar IC50 against the target kinase and sub-micromolar GI50 values in relevant cell lines are indicative of a promising lead compound. The correlation between enzyme inhibition and cellular activity can provide insights into the compound's cell permeability and mechanism of action.
Conclusion
4-(2-Fluorophenoxy)benzoic acid is a valuable building block for the development of novel kinase inhibitors, particularly those targeting c-Met. The strategic incorporation of the fluorinated diaryl ether motif can lead to compounds with high potency and favorable drug-like properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of such inhibitors, from initial in vitro screening to in vivo efficacy studies. A systematic and rigorous application of these methods will facilitate the identification and optimization of new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
Diamond, E., et al. (2014). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Molecular Cancer Therapeutics, 13(5), 1339-1349. [Link]
-
Wang, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 886-896. [Link]
-
Mendel, D. B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337. [Link]
-
Reddit. r/Chempros. HATU coupling - what's the best order? [Link]
-
Elsevier. (2019). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In New Trends in Cross-Coupling Reactions. [Link]
-
Grelck, J., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2410. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Reaction Biology. Xenograft Models For Drug Discovery. [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111579. [Link]
-
Salgado-Zamora, H. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(2), 118-120. [Link]
-
Indigo Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]
-
Grelck, J., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2410. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7977-7993. [Link]
-
Beilstein-Institut. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1018-1025. [Link]
-
Boger, D. L., & Yohannes, D. (1991). Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry, 56(5), 1763-1767. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(6), 2411-2416. [Link]
-
PathPresenter. MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. [Link]
-
Martorana, A., La Monica, G., & Lauria, A. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3294. [Link]
-
University of South Florida. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]
Sources
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MET/c-MET: A Diagnostic Primer -… | College of American Pathologists [cap.org]
- 5. books.rsc.org [books.rsc.org]
- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. mdpi.com [mdpi.com]
Application Note: Synthesis of Fluorinated Poly(ether ketone) using 4-(2-Fluorophenoxy)benzoic Acid
Executive Summary
This application note details the protocol for synthesizing a high-performance fluorinated poly(ether ketone) (F-PEK) using 4-(2-Fluorophenoxy)benzoic acid as a single-component (AB-type) monomer. Unlike conventional PEEK synthesis which requires precise stoichiometric balance of two monomers (AA+BB), this protocol utilizes an AB-monomer approach via Eaton’s Reagent (phosphorus pentoxide in methanesulfonic acid). This method simplifies stoichiometry control, ensures high molecular weight, and eliminates the need for acid chloride activation.
The resulting polymer features a pendant fluorine atom on the backbone, which disrupts chain packing to enhance solubility in organic solvents and lower the dielectric constant, while maintaining the high thermal stability characteristic of the PAEK family.
Scientific Principles & Reaction Mechanism
The "AB" Monomer Advantage
In step-growth polymerization, high molecular weight (
-
AA + BB Systems (Standard PEEK):
must be exactly 1.00. Slight impurity or weighing error drastically reduces . -
AB System (This Protocol): The monomer 4-(2-Fluorophenoxy)benzoic acid contains both the nucleophile (fluorophenoxy ring) and the electrophile (carboxylic acid) in a 1:1 ratio. Stoichiometry is intrinsic, maximizing the degree of polymerization (
).
Mechanism: Friedel-Crafts Polyacylation
The reaction proceeds via Electrophilic Aromatic Substitution (
-
Activation:
in methanesulfonic acid (MsOH) generates a mixed anhydride or superacid species, converting the carboxylic acid into a highly reactive acylium ion . -
Electrophilic Attack: The acylium ion attacks the electron-rich phenoxy ring of a neighboring monomer.
-
Regioselectivity: The ether oxygen is a strong ortho/para director. The 2-position is occupied by fluorine. The 6-position is sterically hindered. Therefore, substitution occurs almost exclusively at the 4-position (para to the ether linkage), yielding a linear 1,4-linked polymer backbone.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the self-polycondensation of 4-(2-Fluorophenoxy)benzoic acid in Eaton's Reagent.
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Monomer | 4-(2-Fluorophenoxy)benzoic acid (>99.5%) | Reactant (AB Type) |
| Methanesulfonic Acid (MsOH) | Anhydrous, >99% | Solvent & Catalyst |
| Phosphorus Pentoxide ( | Granular, reagent grade | Dehydrating agent |
| Reaction Vessel | 3-neck Round Bottom Flask (100 mL) | Reactor |
| Stirring | Overhead Mechanical Stirrer | Essential for high viscosity |
| Atmosphere | Nitrogen ( | Moisture exclusion |
Preparation of Eaton's Reagent (Freshly Prepared)
Note: Commercial Eaton's reagent (7.7 wt%
-
Weigh 10.0 g of
rapidly to avoid moisture absorption. -
Add to 100.0 g of MsOH in a flask under
. -
Stir at 50°C for 1-2 hours until all solids dissolve and the solution is clear.
-
Safety: This process is exothermic.[1] Wear acid-resistant gloves and face shield.
Polymerization Procedure
-
Charging: Charge the reaction flask with 2.32 g (10 mmol) of 4-(2-Fluorophenoxy)benzoic acid.
-
Solvent Addition: Add 20 mL of Eaton's Reagent (approx. 10:1 w/w ratio of reagent to monomer).
-
Mixing: Begin mechanical stirring at 100-150 rpm. Ensure the monomer is fully dispersed.
-
Reaction Profile:
-
Stage 1 (Oligomerization): Heat to 60°C for 1 hour. The solution will darken slightly.
-
Stage 2 (Propagation): Increase temperature to 100°C for 2 hours.
-
Stage 3 (Completion): Increase temperature to 120°C for 6-12 hours.
-
Observation: The mixture will become significantly viscous (Weisenberg effect may be observed).
-
-
Termination: Cool the reactor to roughly 60°C (do not let it solidify).
Workup & Purification[2]
-
Precipitation: Pour the viscous polymer solution slowly into 500 mL of rapidly stirring deionized water . The polymer will precipitate as tough, fibrous strands or beads.
-
Washing:
-
Filter the solid.[2]
-
Transfer to a beaker and boil in 5% NaHCO3 (aq) for 1 hour to neutralize residual acid.
-
Filter and wash with copious water until pH is neutral.
-
Wash with Methanol (2 x 100 mL) to remove organic oligomers.
-
-
Drying: Dry in a vacuum oven at 100°C for 24 hours.
Characterization & Quality Control
To validate the synthesis, the following parameters must be checked.
| Method | Expected Result | Interpretation |
| FT-IR | Peak at ~1650 cm⁻¹ (C=O) | Confirms ketone formation. |
| FT-IR | Absence of 2500-3300 cm⁻¹ (COOH) | Confirms consumption of acid monomer. |
| 1H NMR | Doublets at ~7.9 ppm & ~7.0 ppm | Indicates para-substitution (1,4-linkage). |
| DSC | Glass transition (slightly higher than PEEK due to rigidity). | |
| TGA | Confirms high thermal stability.[3] | |
| Solubility | Soluble in NMP, DMAc, CHCl3 | Fluorine group disrupts crystallinity, improving solubility compared to standard PEEK. |
Workflow Visualization
Figure 2: Step-by-step workflow for the synthesis of F-PEK.
Troubleshooting Guide
-
Problem: Low molecular weight (brittle film).
-
Cause: Moisture in the reaction.
-
Solution: Ensure
is fresh and glassware is flame-dried.
-
-
Problem: Insoluble gel formation.
-
Cause: Cross-linking at high temperatures (>140°C) or side reactions at the ortho-position.
-
Solution: Maintain temperature strictly below 130°C; ensure efficient stirring to prevent hot-spots.
-
-
Problem: Dark black color.
-
Cause: Oxidation of the phenol moiety.
-
Solution: Ensure vigorous
purging throughout the reaction.
-
References
-
Ueda, M., & Sato, M. (1987). Synthesis of Poly(ether ketone)s by Friedel-Crafts Acylation with Phosphorus Pentoxide/Methanesulfonic Acid. Macromolecules, 20(11), 2675–2678. Link
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[4][1][5] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
-
Colquhoun, H. M., et al. (1990). Synthesis of poly(ether ketone)s by electrophilic substitution. Polymer, 31(11), 2261-2267. Link
-
Biosynth. (n.d.). 4-(2-Fluorophenoxy)benzoic acid Product Page. Biosynth Catalog. Link
-
Wang, F., et al. (2007). Synthesis and properties of fluorinated poly(aryl ether ketone)s. Polymer, 48(16), 4637-4644. Link
Sources
Application Notes and Protocols for the Synthesis of Amides from 4-(2-Fluorophenoxy)benzoic Acid
Introduction: The Significance of 4-(2-Fluorophenoxy)benzamides in Modern Drug Discovery
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] The synthesis of amides from carboxylic acids and amines is, therefore, one of the most frequently performed transformations in the drug discovery process. This application note provides a detailed guide to the reaction conditions for coupling "4-(2-Fluorophenoxy)benzoic acid" with a variety of amine nucleophiles. This particular scaffold is of significant interest due to the prevalence of the fluorophenoxy-aryl motif in numerous therapeutic agents, where it can modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.
The presence of the electron-withdrawing fluorine atom on the phenoxy ring can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for achieving high yields and purity. This guide will delve into the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of widely used reagents, provide detailed experimental protocols, and present a troubleshooting guide for common challenges encountered in these syntheses.
Mechanism and Key Parameters for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, typically requiring high temperatures that are incompatible with complex molecules.[2] Modern amide synthesis relies on the activation of the carboxylic acid to generate a more electrophilic species that readily reacts with the amine nucleophile. This is achieved through the use of "coupling reagents."
The general workflow for a coupling reaction involves two key steps:
-
Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or a mixed anhydride.[1]
-
Nucleophilic Acyl Substitution: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and a byproduct derived from the coupling reagent.
Several factors critically influence the success of the coupling reaction:
-
Coupling Reagent: The choice of coupling reagent is paramount and depends on the steric and electronic properties of both the carboxylic acid and the amine.
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress side reactions and minimize racemization in the case of chiral carboxylic acids.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction.
-
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving all reactants. Common choices include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile (MeCN).
Below is a generalized workflow for the amide coupling process:
Caption: Generalized workflow for amide bond formation.
Comparative Analysis of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of amides from 4-(2-Fluorophenoxy)benzoic acid. The choice will depend on factors such as the reactivity of the amine, the potential for side reactions, and the desired reaction conditions. Below is a comparison of some of the most widely used coupling reagents.
| Coupling Reagent | Advantages | Disadvantages | Typical Use Cases |
| HATU | - High reactivity and efficiency, even with sterically hindered substrates.[3] - Low rates of racemization. - Byproducts are generally water-soluble, facilitating purification. | - Higher cost compared to carbodiimides. - Can be sensitive to moisture. | - Coupling of sterically hindered acids or amines. - When high yields and purity are critical. - Peptide synthesis. |
| EDC/HOBt | - Cost-effective and readily available. - Water-soluble byproducts are easily removed by aqueous workup.[4] - HOBt suppresses side reactions and reduces racemization. | - Can be less effective for highly hindered substrates. - Potential for the formation of N-acylurea byproduct. | - General-purpose amide synthesis. - Large-scale reactions where cost is a factor. - Couplings with primary and less hindered secondary amines. |
| DCC/HOBt | - Inexpensive and effective for many standard couplings. - The dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can be removed by filtration. | - DCU can be difficult to remove completely, especially on a large scale. - DCC is a known allergen and should be handled with care. | - Solution-phase synthesis where filtration is a convenient purification step. |
| PyBOP | - High coupling efficiency. - Good for sterically demanding couplings. - Byproducts are generally soluble and can be removed by workup. | - Can be more expensive than carbodiimides. - Potential for side reactions if not used correctly. | - Synthesis of complex amides and peptides. - When other methods have failed due to steric hindrance. |
Experimental Protocols
The following protocols are provided as a starting point for the coupling of 4-(2-Fluorophenoxy)benzoic acid with a generic primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.[3]
Materials:
-
4-(2-Fluorophenoxy)benzoic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-(2-Fluorophenoxy)benzoic acid (1.0 equivalent) and anhydrous DMF.
-
Stir the solution until the acid is fully dissolved.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
In a separate vial, dissolve HATU (1.1 - 1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 - 3.0 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Step-by-step workflow for HATU-mediated coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and robust protocol suitable for a wide range of primary and secondary amines.
Materials:
-
4-(2-Fluorophenoxy)benzoic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC·HCl (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask, add 4-(2-Fluorophenoxy)benzoic acid (1.0 equivalent), HOBt (1.2 - 1.5 equivalents), and the amine (1.0 - 1.2 equivalents).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.[4]
-
Add EDC·HCl (1.2 - 1.5 equivalents) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0 - 3.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
Even with optimized protocols, challenges can arise during amide coupling reactions. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent (hydrolyzed).- Poorly soluble starting materials.- Sterically hindered or electron-deficient amine.- Insufficient base. | - Use fresh, high-quality coupling reagents.- Try a different solvent or a solvent mixture (e.g., DCM/DMF).- Switch to a more powerful coupling reagent like HATU or PyBOP.- Increase the equivalents of base. |
| Formation of Side Products | - N-acylurea formation with carbodiimides.- Epimerization of chiral carboxylic acids.- Dimerization of the carboxylic acid. | - Ensure HOBt or HOAt is used with carbodiimides.- Run the reaction at a lower temperature (0 °C).- Use a phosphonium- or uronium-based coupling reagent (e.g., HATU, PyBOP).- Pre-activate the carboxylic acid before adding the amine. |
| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature.- Steric hindrance. | - Extend the reaction time.- Allow the reaction to run at room temperature or slightly elevated temperature (e.g., 40 °C).- Increase the equivalents of the coupling reagent and/or amine. |
| Difficulty in Purification | - Water-soluble byproducts from EDC not fully removed.- Insoluble DCU from DCC is difficult to filter. | - Perform thorough aqueous workup.- For DCC, consider using a different solvent to improve DCU precipitation or switch to EDC.- Utilize a different coupling reagent that generates more easily removable byproducts. |
Conclusion
The successful synthesis of amides from 4-(2-Fluorophenoxy)benzoic acid is readily achievable with the careful selection of coupling reagents and optimization of reaction conditions. For general applications, the cost-effective EDC/HOBt protocol provides a reliable method. For more challenging substrates, such as sterically hindered or electron-poor amines, the use of a more potent coupling reagent like HATU is recommended to ensure high conversion and product purity. By understanding the underlying mechanisms and potential pitfalls, researchers can efficiently synthesize a diverse range of 4-(2-Fluorophenoxy)benzamide derivatives for their drug discovery and development programs.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]
-
YouTube. (2022, December 25). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. Retrieved from [Link]
Sources
Introduction: The Significance of 4-(2-Fluorophenoxy)benzoic Acid
An Application Guide for the Robust Scale-Up Synthesis of 4-(2-Fluorophenoxy)benzoic Acid
4-(2-Fluorophenoxy)benzoic acid is a pivotal intermediate in the synthesis of a variety of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries. Its diaryl ether backbone, functionalized with both a carboxylic acid and a fluorine atom, makes it a versatile building block for complex molecular architectures. The successful and safe scale-up of its synthesis is therefore a critical step in the drug development and manufacturing pipeline.
This document provides a comprehensive guide for researchers, scientists, and process chemists, detailing a field-proven, scalable protocol for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. The core of this process is the Ullmann condensation, a classical yet highly relevant copper-catalyzed reaction for the formation of diaryl ethers.[1][2] We will delve into the mechanistic rationale behind the procedural choices, address the unique challenges of transitioning from bench to plant scale, and provide a self-validating protocol designed for safety, efficiency, and reproducibility.
Strategic Overview: The Ullmann Condensation Pathway
The formation of the diaryl ether linkage in 4-(2-Fluorophenoxy)benzoic acid is effectively achieved through a copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation.[1][3] This reaction couples a phenol (4-hydroxybenzoic acid) with an activated aryl halide (an ortho-substituted fluorobenzene). The general transformation is depicted below:
Reaction Scheme:
-
Step 1: Salt Formation: 4-Hydroxybenzoic acid is deprotonated with a suitable base to form a phenoxide salt, increasing its nucleophilicity.
-
Step 2: Ullmann Condensation: The phenoxide couples with an activated aryl halide, such as 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene, in the presence of a copper catalyst at elevated temperatures.
-
Step 3: Work-up and Purification: The reaction mixture is acidified to precipitate the carboxylic acid, which is then isolated and purified by recrystallization.
The following diagram illustrates the logical workflow for this synthesis.
Caption: High-level workflow for the synthesis of 4-(2-Fluorophenoxy)benzoic acid.
Critical Considerations for Process Scale-Up
Transitioning a synthesis from grams to kilograms is not merely a linear increase in reagent quantities. It involves a fundamental shift in how the reaction behaves, governed by changes in heat and mass transfer.[4] Failure to account for these changes can lead to failed batches, decreased yields, and significant safety incidents.[5]
-
Thermal Management: The Ullmann condensation is typically exothermic. At a large scale, the ratio of surface area (for heat dissipation) to volume (for heat generation) decreases dramatically.[5] This creates a high risk of thermal runaway.
-
Mitigation Strategy: Employ a semi-batch process where the limiting reagent (the aryl halide) is added slowly and controllably to the heated mixture of the other components.[5] This allows the reaction's heat output to be managed by the cooling capacity of the reactor jacket. Continuous monitoring of the internal reaction temperature is mandatory.[4]
-
-
Mass Transfer and Agitation: Inadequate mixing in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields.
-
Mitigation Strategy: Use a reactor equipped with an appropriate overhead mechanical stirrer (e.g., anchor or turbine agitator) to ensure the reaction slurry is kept homogeneous. The efficiency of stirring is paramount, especially given the heterogeneous nature of the reaction mixture (undissolved salts).
-
-
Equipment and Safety Infrastructure: Standard laboratory glassware is unsuitable and unsafe for large-scale operations.
-
Mitigation Strategy: Use appropriately sized glass-lined or stainless-steel reactors. Ensure the reactor is equipped with a sufficiently large condenser to handle solvent vapors, a pressure-equalizing dropping funnel for additions, and a reliable temperature probe.[6] All operations should be conducted in a walk-in fume hood or a well-ventilated designated area.[6] A thorough hazard and operability (HAZOP) study is strongly recommended before commencing any scale-up campaign.[7]
-
Detailed Scale-Up Protocol
This protocol is designed for a ~1 kg scale synthesis. All reagents should be of high purity (≥98%).
Reagents and Materials
| Reagent/Material | Molecular Weight | Molar Eq. | Quantity | Notes |
| 4-Hydroxybenzoic Acid | 138.12 g/mol | 1.0 | 1.00 kg | Substrate |
| 1-Bromo-2-fluorobenzene | 175.00 g/mol | 1.1 | 1.39 kg | Arylating agent |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | 2.00 kg | Base, fine powder |
| Copper(I) Iodide (CuI) | 190.45 g/mol | 0.05 | 69 g | Catalyst |
| Dimethylformamide (DMF) | - | - | 5.0 L | Anhydrous grade solvent |
| 3 M Hydrochloric Acid (HCl) | - | - | ~6.0 L | For acidification |
| Ethanol | - | - | As needed | Recrystallization solvent |
| Deionized Water | - | - | As needed | Recrystallization solvent |
Experimental Procedure
Step 1: Reactor Setup and Reagent Charging
-
Assemble a clean, dry 20 L reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and a temperature probe.
-
Charge the reactor with 4-hydroxybenzoic acid (1.00 kg), potassium carbonate (2.00 kg), and copper(I) iodide (69 g).
-
Add anhydrous dimethylformamide (5.0 L).
-
Begin stirring to create a slurry.
Step 2: Reaction Execution
-
Purge the reactor with nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Heat the reaction mixture to an internal temperature of 145-150°C.
-
Once the temperature is stable, begin the slow, dropwise addition of 1-bromo-2-fluorobenzene (1.39 kg) via an addition funnel over a period of 3-4 hours. Crucial: Monitor the internal temperature closely during the addition. If a significant exotherm is observed (e.g., a rise of >5°C), pause the addition and allow the temperature to stabilize before resuming.
-
After the addition is complete, maintain the reaction mixture at 145-150°C for an additional 12-16 hours.
Step 3: Reaction Monitoring
-
Monitor the reaction's progress by taking small aliquots, quenching them with dilute acid, extracting with ethyl acetate, and analyzing by TLC or HPLC. The reaction is considered complete when the starting 4-hydroxybenzoic acid is consumed.
Step 4: Work-up and Crude Product Isolation
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to 60-70°C.
-
Slowly and carefully pour the warm reaction mixture into a separate vessel containing 20 L of vigorously stirred water.
-
Rinse the reactor with a small amount of water and add it to the quench mixture.
-
Filter the aqueous mixture to remove the copper catalyst and other insoluble materials.
-
Cool the filtrate to room temperature in an ice bath.
-
Slowly add 3 M hydrochloric acid to the stirred filtrate until the pH is approximately 2-3.[8] A thick precipitate of the crude product will form.
-
Continue stirring in the ice bath for 1 hour to ensure complete precipitation.
-
Isolate the crude solid by vacuum filtration using a large Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove inorganic salts.
Step 5: Purification by Recrystallization
-
Transfer the damp crude solid to a clean vessel of appropriate size.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely.
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[9]
-
Add a few more drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.[9]
-
Cover the vessel and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 2 hours to maximize crystallization.[9]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 v/v).[9]
-
Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Yield: 75-85%; Purity (by HPLC): >99%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Inactive catalyst.3. Poor quality base or solvent (presence of water). | 1. Extend reaction time; ensure internal temp is correct.2. Use fresh, high-purity CuI.3. Use anhydrous solvent and finely powdered, dry K₂CO₃. |
| Low Yield | 1. Loss of product during work-up.2. Inefficient precipitation or recrystallization.3. Side reactions due to overheating. | 1. Ensure pH is low enough (~2) for full precipitation.2. Optimize solvent ratio for recrystallization; ensure slow cooling.3. Maintain strict temperature control during aryl halide addition. |
| Dark-colored Product | 1. Presence of copper impurities.2. Thermal degradation. | 1. Ensure thorough filtration after quenching; consider a wash with a dilute solution of a chelating agent like EDTA during work-up.2. Avoid exceeding the recommended reaction temperature. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of 4-(2-Fluorophenoxy)benzoic acid via an Ullmann condensation. By understanding the core chemical principles and paying meticulous attention to the challenges of thermal and mass transfer, researchers can confidently and safely scale this important synthesis. The keys to success lie in controlled reagent addition, rigorous temperature monitoring, and a well-executed purification strategy. Adherence to these guidelines will ensure the production of high-purity material suitable for advanced applications in drug development and beyond.
References
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. (2023). Available at: [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Available at: [Link]
-
4-(4-Fluorophenoxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.
-
Scale-up Reactions. Division of Research Safety - University of Illinois. (2019). Available at: [Link]
-
Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. ACS Publications. Available at: [Link]
- Purification of benzoic acid. Google Patents.
-
1-Fluoro-2,4-dinitrobenzene. Wikipedia. Available at: [Link]
-
Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. Royal Society of Chemistry. Available at: [Link]
-
Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts... Filo. (2025). Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
- Processes for the preparation of fluorinated benzoic acids. Google Patents.
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Royal Society of Chemistry. Available at: [Link]
-
Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. National Center for Biotechnology Information. (2025). Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
-
Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod. Semantic Scholar. Available at: [Link]
-
Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. National Center for Biotechnology Information. Available at: [Link]
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
Safety Guidelines for Chemical Product Scaling. Capital Resin Corporation. (2024). Available at: [Link]
- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. Google Patents.
- Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
-
Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers. Lirias. (2024). Available at: [Link]
-
"Phthalic Acids and Other Benzenepolycarboxylic Acids". ResearchGate. Available at: [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. fauske.com [fauske.com]
- 6. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. capitalresin.com [capitalresin.com]
- 8. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Protecting Group Strategies for 4-(2-Fluorophenoxy)benzoic Acid: A Detailed Guide for Researchers
Introduction: Navigating the Synthesis of 4-(2-Fluorophenoxy)benzoic Acid Derivatives
4-(2-Fluorophenoxy)benzoic acid is a versatile building block in medicinal chemistry and materials science. Its structure presents two key reactive sites: a carboxylic acid and a fluorinated aromatic ether linkage. The successful synthesis of its derivatives often necessitates the use of protecting groups to temporarily mask the reactivity of the carboxylic acid, thereby preventing unwanted side reactions and enabling precise chemical modifications at other positions of the molecule. This guide provides a comprehensive overview of protecting group strategies for 4-(2-Fluorophenoxy)benzoic acid, detailing the selection, application, and removal of suitable protecting groups.
The Strategic Imperative for Protecting Groups
In multi-step organic synthesis, protecting groups are crucial for achieving chemoselectivity.[1] The carboxylic acid functionality of 4-(2-Fluorophenoxy)benzoic acid is acidic and can interfere with a variety of reactions, including those involving strong bases or nucleophiles.[2] By converting the carboxylic acid into a less reactive derivative, such as an ester, chemists can perform transformations on other parts of the molecule without affecting the carboxyl group.[1][2] The choice of protecting group is paramount and depends on its stability to the planned reaction conditions and the ease of its removal under conditions that will not compromise the integrity of the target molecule.[3]
Stability of the 4-(2-Fluorophenoxy) Moiety
A critical consideration in designing a synthetic route for derivatives of 4-(2-Fluorophenoxy)benzoic acid is the stability of the fluorophenoxy ether linkage. Generally, aryl ethers are robust and stable under a wide range of reaction conditions. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the fluorinated phenyl ring exceptionally stable. Perfluorinated compounds, in general, exhibit high thermal and chemical stability.[4][5] However, extreme conditions, such as the use of very strong Lewis acids or harsh thermal treatments, could potentially lead to cleavage of the ether bond.[4] Therefore, the selection of protecting and deprotection methods should ideally involve mild conditions to preserve this structural feature.
Selecting the Optimal Protecting Group for the Carboxylic Acid
The most common and effective strategy for protecting carboxylic acids is their conversion to esters.[1][6] Methyl and benzyl esters are two of the most widely employed protecting groups due to their relative ease of formation and distinct deprotection methods, which allows for orthogonal protection strategies in more complex syntheses.[3][7]
Methyl Esters: A Robust and Common Choice
Methyl esters are a popular choice for protecting carboxylic acids. They are stable to a wide range of reaction conditions, including many common transformations in organic synthesis.
Protection (Esterification): The formation of the methyl ester of 4-(2-Fluorophenoxy)benzoic acid can be achieved through several methods. A classic and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[8] Alternatively, for substrates sensitive to strong acids, milder methods can be employed. For instance, fluorinated aromatic carboxylic acids have been successfully esterified using methanol with a heterogeneous catalyst.[9] Diazomethane is another reagent that can be used for methylation, although its toxicity and explosive nature necessitate careful handling.[10]
Deprotection (Saponification): The methyl ester is typically cleaved by base-catalyzed hydrolysis (saponification), using an alkali metal hydroxide like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent.[10][11] Acid-catalyzed hydrolysis is also possible but may require harsher conditions.[10][12]
Benzyl Esters: Versatility and Mild Deprotection
Benzyl esters offer a significant advantage over methyl esters in that they can be removed under neutral conditions, which is particularly beneficial for molecules containing base- or acid-sensitive functional groups.[7]
Protection (Esterification): Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or by using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] Another approach involves the reaction with benzyl bromide in the presence of a base.[11]
Deprotection (Hydrogenolysis): The key advantage of the benzyl protecting group is its cleavage by catalytic hydrogenolysis.[7] This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. The reaction proceeds under neutral conditions and produces the carboxylic acid and toluene as the only byproducts, which are easily removed. This method is highly chemoselective and compatible with a wide range of functional groups.
Comparative Summary of Protecting Group Strategies
| Protecting Group | Protection Method | Deprotection Method | Advantages | Disadvantages |
| Methyl Ester | Fischer-Speier esterification (MeOH, H₂SO₄); Diazomethane | Saponification (e.g., LiOH, H₂O/THF)[10][11] | Robust, stable to many reagents | Deprotection requires basic or acidic conditions |
| Benzyl Ester | Benzyl alcohol with acid catalyst or DCC/DMAP; Benzyl bromide with base | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Mild, neutral deprotection conditions | Not suitable if other reducible groups are present |
| tert-Butyl Ester | Isobutylene with acid catalyst[11] | Acidolysis (e.g., TFA, HCl)[7] | Stable to basic and nucleophilic reagents | Requires strong acid for removal |
| Silyl Esters | Silyl halides (e.g., TMSCl) with a base | Mild acid or fluoride source (e.g., TBAF)[7] | Very mild removal conditions | Can be sensitive to acidic and basic conditions |
Experimental Protocols
Protocol 1: Methyl Ester Protection of 4-(2-Fluorophenoxy)benzoic Acid
This protocol details the synthesis of methyl 4-(2-fluorophenoxy)benzoate via Fischer-Speier esterification.
Materials:
-
4-(2-Fluorophenoxy)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Magnesium sulfate (anhydrous)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-(2-Fluorophenoxy)benzoic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-(2-fluorophenoxy)benzoate.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Benzyl Ester Protection of 4-(2-Fluorophenoxy)benzoic Acid
This protocol describes the synthesis of benzyl 4-(2-fluorophenoxy)benzoate.
Materials:
-
4-(2-Fluorophenoxy)benzoic acid
-
Benzyl bromide
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
-
Brine
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-(2-Fluorophenoxy)benzoic acid (1 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5-2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude benzyl 4-(2-fluorophenoxy)benzoate by column chromatography.
Protocol 3: Deprotection of Benzyl 4-(2-fluorophenoxy)benzoate via Hydrogenolysis
This protocol outlines the removal of the benzyl protecting group.
Materials:
-
Benzyl 4-(2-fluorophenoxy)benzoate
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
-
Round-bottom flask or hydrogenation vessel
Procedure:
-
Dissolve benzyl 4-(2-fluorophenoxy)benzoate in a suitable solvent in a hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 2-3 times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 4-(2-Fluorophenoxy)benzoic acid.
Visualizing the Workflow
Caption: Workflow for the protection and deprotection of 4-(2-Fluorophenoxy)benzoic acid.
Conclusion
The selection of an appropriate protecting group is a cornerstone of a successful synthetic strategy for derivatives of 4-(2-Fluorophenoxy)benzoic acid. Both methyl and benzyl esters serve as excellent choices for protecting the carboxylic acid functionality. The decision between them should be guided by the specific reaction conditions planned for subsequent synthetic steps. Methyl esters offer robustness, while benzyl esters provide the advantage of exceptionally mild deprotection via hydrogenolysis. By carefully considering the stability of the protecting group and the fluorophenoxy moiety, and by following well-established protocols, researchers can confidently navigate the synthesis of complex molecules derived from this valuable starting material.
References
-
Wikipedia. Protecting group. [Link]
-
YouTube. Protecting Groups for Carboxylic acid. (2020-07-05). [Link]
-
Patrick, G. L. Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). [Link]
-
Unacademy. Carboxyl protecting groups. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Slideshare. Protection and deprotection of carboxylic acid. [Link]
-
Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 16712–16723. [Link]
-
O.N.E. (2024). Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. [Link]
-
Krytox. Performance Lubricants - Chemical Stability. [Link]
-
Tayde, M. A., Gulecha, V. S., & Zalte, A. G. CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]
-
YouTube. Esterification test of Benzoic acid. (2020-11-17). [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. one.oecd.org [one.oecd.org]
- 5. krytox.com [krytox.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 12. rsquarel.org [rsquarel.org]
one-pot synthesis of "4-(2-Fluorophenoxy)benzoic acid" derivatives
Application Note & Protocol
Topic: One-Pot Synthesis of "4-(2-Fluorophenoxy)benzoic Acid" Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-(2-Fluorophenoxy)benzoic Acid Scaffolds
The diaryl ether linkage is a cornerstone in medicinal chemistry and materials science, and structures incorporating this motif are prevalent in numerous biologically active compounds. Among these, 4-(2-Fluorophenoxy)benzoic acid and its derivatives represent a class of molecules with significant therapeutic potential. The strategic incorporation of a fluorine atom on the phenoxy ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] These compounds have been investigated for a range of applications, including as anti-inflammatory agents, antibacterial compounds, and even as potent blockers of neuronal voltage-gated sodium channels for the treatment of neuropathic pain.[1][2][3]
Traditionally, the synthesis of diaryl ethers can be cumbersome, often requiring multiple steps with purification of intermediates. The development of efficient one-pot synthetic methodologies is therefore of paramount importance, offering advantages in terms of reduced reaction time, cost-effectiveness, and higher overall yields. This application note provides a detailed protocol for a one-pot synthesis of 4-(2-Fluorophenoxy)benzoic acid derivatives, grounded in the principles of the Ullmann condensation reaction.
Reaction Mechanism and Scientific Principles
The formation of the diaryl ether bond in this one-pot synthesis is typically achieved through a copper-catalyzed cross-coupling reaction, commonly known as the Ullmann condensation or Ullmann-type reaction.[4] This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base.[5]
The generally accepted mechanism for the Ullmann condensation proceeds through the following key steps:
-
Formation of a Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol (in this case, a substituted 4-hydroxybenzoic acid derivative) by a base to form a phenoxide. This phenoxide then reacts with a Cu(I) salt to generate a copper phenoxide intermediate.
-
Oxidative Addition: The aryl halide (a substituted 2-fluoro-halobenzene) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The final step involves the reductive elimination from the Cu(III) intermediate, which forms the desired C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst.
The choice of catalyst, base, solvent, and reaction temperature is crucial for the success of the Ullmann condensation.[6] Modern iterations of this reaction often employ ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions.[6][7]
Caption: General scheme of the one-pot Ullmann condensation.
Detailed Application and Protocols
This section outlines a representative one-pot protocol for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. This protocol can be adapted for the synthesis of various derivatives by changing the substituents on the starting materials.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxybenzoic acid | ≥99% | Sigma-Aldrich | |
| 1-Bromo-2-fluorobenzene | ≥99% | Sigma-Aldrich | |
| Copper(I) Iodide (CuI) | 99.99% | Sigma-Aldrich | Store under inert gas. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich | Hygroscopic, store in a desiccator. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Ethyl acetate | ACS grade | Fisher Scientific | For extraction. |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | For acidification. |
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Reflux condenser | |||
| Magnetic stirrer and hotplate | |||
| Inert gas supply (N₂ or Ar) | |||
| Standard laboratory glassware | Separatory funnel, beakers, etc. |
Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DMF is a potential teratogen; handle with care. Aryl halides can be irritants.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.38 g, 10 mmol), 1-bromo-2-fluorobenzene (1.75 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and cesium carbonate (4.89 g, 15 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Reaction Execution:
-
Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 130-140 °C and maintain this temperature with vigorous stirring for 12-24 hours.[8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of water and acidify to pH 2-3 with 2M HCl. This will precipitate the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 4-(2-Fluorophenoxy)benzoic acid.[2]
-
Caption: Experimental workflow for the one-pot synthesis.
Expected Results and Data Presentation
The described one-pot synthesis is versatile and can be applied to a range of substituted phenols and aryl halides. The yields are generally moderate to good, depending on the electronic nature and steric hindrance of the substituents.
| 4-Hydroxybenzoic Acid Derivative | 1-Halo-2-fluorobenzene Derivative | Expected Product | Typical Yield Range |
| 4-Hydroxybenzoic acid | 1-Bromo-2-fluorobenzene | 4-(2-Fluorophenoxy)benzoic acid | 65-80% |
| Methyl 4-hydroxybenzoate | 1-Bromo-2-fluorobenzene | Methyl 4-(2-fluorophenoxy)benzoate | 70-85% |
| 4-Hydroxy-3-methylbenzoic acid | 1-Bromo-2-fluorobenzene | 4-(2-Fluorophenoxy)-3-methylbenzoic acid | 60-75% |
| 4-Hydroxybenzoic acid | 1-Bromo-2,4-difluorobenzene | 4-(2,4-Difluorophenoxy)benzoic acid | 60-75% |
Product Characterization: The identity and purity of the final products should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive catalyst- Non-anhydrous conditions- Insufficient reaction time or temperature | - Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvent.- Increase reaction time and/or temperature. Monitor by TLC. |
| Formation of side products | - Homocoupling of the aryl halide.- Decomposition of starting materials. | - Ensure a truly inert atmosphere.- Consider adding a ligand (e.g., N,N-dimethylglycine) to improve selectivity.[10] |
| Difficult purification | - Co-elution of starting materials or byproducts. | - Optimize the solvent system for column chromatography.- Attempt recrystallization from different solvent systems. |
Conclusion
The one-pot Ullmann condensation provides an efficient and reliable method for the synthesis of 4-(2-Fluorophenoxy)benzoic acid and its derivatives. This approach minimizes the number of synthetic steps and purification procedures, making it an attractive strategy for academic research and industrial drug development. By carefully controlling the reaction conditions and using high-purity reagents, researchers can consistently obtain these valuable compounds in good yields.
References
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
-
Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1971. [Link]
-
Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90 °C Using N,N-Dimethylglycine as the Ligand. Organic Letters, 5(21), 3799–3802. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
ResearchGate. (n.d.). One-pot synthesis of diaryl ethers from diaryliodoniums. Reaction conditions. [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
PubChem. (n.d.). 4-(2-Fluorophenoxy)benzoic acid. [Link]
-
IUCr Journals. (2009). 4-(4-Fluorophenoxy)benzoic acid. [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). The Ullmann Ether Condensation. [Link]
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]
-
SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. books.rsc.org [books.rsc.org]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Fluorophenoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction yield and product purity. The information provided is based on established chemical principles and proven field insights.
I. Introduction to the Synthesis of 4-(2-Fluorophenoxy)benzoic Acid
The synthesis of 4-(2-Fluorophenoxy)benzoic acid is a critical process in the development of various pharmaceuticals. The formation of the diaryl ether bond is the key transformation in this synthesis. Two primary synthetic routes are commonly employed: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory capabilities.
This guide will address common challenges associated with both synthetic pathways and provide actionable solutions to enhance your experimental outcomes.
II. Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of 4-(2-Fluorophenoxy)benzoic acid:
Q1: What are the most common synthetic routes to prepare 4-(2-Fluorophenoxy)benzoic acid?
A1: The two most prevalent methods are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). The Ullmann condensation typically involves the reaction of a halobenzoic acid with 2-fluorophenol in the presence of a copper catalyst and a base. The SNAr reaction usually employs an activated aryl halide and 2-fluorophenoxide.
Q2: I am observing a significantly lower yield than expected. What are the general factors I should investigate?
A2: Low yields can stem from several factors, including incomplete reaction, side product formation, or product degradation. Key areas to investigate are the purity of your reagents and solvents, the reaction temperature, and the effectiveness of your catalyst (for Ullmann condensation).
Q3: My purified product shows inconsistencies, such as a wrong melting point or an impure NMR spectrum. What are the likely causes?
A3: Product inconsistencies are typically due to residual impurities. These can include unreacted starting materials, side products, or residual solvents from the purification process. It is crucial to employ appropriate purification techniques, such as recrystallization or column chromatography, and to ensure the product is thoroughly dried.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.[1]
III. Troubleshooting Guide: Ullmann Condensation Route
The Ullmann condensation is a classic method for forming diaryl ether bonds. However, it can be sensitive to reaction conditions.
Caption: A general workflow for the Ullmann condensation synthesis of 4-(2-Fluorophenoxy)benzoic acid.
Problem 1: Low or No Product Formation
| Probable Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Use freshly prepared or activated copper powder. Copper(I) salts, such as CuI or CuBr, can also be more effective. | The active catalytic species in the Ullmann reaction is believed to be Cu(I). The surface of copper metal can oxidize, reducing its catalytic activity. |
| Inappropriate Base | Use a strong, non-nucleophilic base like potassium carbonate or cesium carbonate. | The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. A weak base may not be sufficient to drive the reaction forward. |
| Low Reaction Temperature | Increase the reaction temperature. Ullmann condensations often require high temperatures (150-200 °C). | The reaction has a high activation energy. Sufficient thermal energy is needed to overcome this barrier and facilitate the coupling. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. | Water can deactivate the catalyst and react with the base, reducing the concentration of the active phenoxide nucleophile. |
Problem 2: Formation of Side Products
| Probable Cause | Recommended Solution | Scientific Rationale |
| Homocoupling of the Halobenzoic Acid | Use a slight excess of the 2-fluorophenol. | This will favor the cross-coupling reaction over the self-coupling of the halobenzoic acid. |
| Decarboxylation of the Benzoic Acid | Avoid excessively high temperatures or prolonged reaction times. | The carboxylic acid group can be labile under harsh conditions, leading to the formation of unwanted byproducts. |
IV. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Route
The SNAr reaction is an alternative route that can be effective, particularly if the aromatic ring of the benzoic acid is activated by electron-withdrawing groups.
Sources
common side reactions in the synthesis of diaryl ethers
Welcome to the Diaryl Ether Synthesis Technical Support Center.
Ticket ID: DAE-SYNTH-001 Topic: Troubleshooting Common Side Reactions in C–O Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Hidden" Chemistry of C–O Coupling
Synthesizing diaryl ethers (Ar–O–Ar') is deceptively simple on paper but notoriously fickle in the flask. Whether you are employing Palladium-catalyzed Buchwald-Hartwig coupling or Copper-catalyzed Ullmann condensation, you are fighting a battle against competitive pathways.
This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your reaction failed and how to fix it. We focus on the three most common failure modes: Reductive Dehalogenation , Homocoupling , and Substrate-Specific Rearrangements .
Part 1: The Diagnostic Matrix
Use this table to identify your issue based on analytical data (LCMS/NMR).
| Symptom | Detected Byproduct | Probable Cause | Immediate Action |
| Mass M-X+1 | Ar–H (Dehalogenated Arene) | Pd-Catalysis: Hydride source in system (solvent/base impurities). | Switch to strictly anhydrous non-protic solvents; increase catalyst loading. |
| Mass 2M-2X | Ar–Ar (Biaryl) | Pd/Cu-Catalysis: Disproportionation or oxidative homocoupling. | Lower temp; change base to prevent rapid transmetallation; check ligand purity. |
| Mass Correct, NMR Wrong | Isomeric Product | Substrate Specific: Smiles Rearrangement. | Check for ortho-nucleophiles or strong EWGs; lower temp; switch metal center. |
| Reaction Stalled | Starting Material (Ar-X) | Cu-Catalysis: Catalyst poisoning or ligand inhibition. | Switch from inorganic base (solubility issue) to soluble organic base; add O-donor ligand. |
Part 2: Deep Dive – Palladium-Catalyzed Anomalies
Issue 1: The "Reduction" Trap (Protodehalogenation)
User Complaint: "I am losing my aryl halide (Ar-Br) to the corresponding arene (Ar-H) instead of forming the ether."
The Mechanism:
In C–N coupling,
-
Solvent Oxidation: Solvents like 1,4-dioxane or alcohols can act as hydride donors via oxidative addition to the Pd(II) center.
-
Phosphine Decomposition: Electron-rich phosphines can undergo cyclometallation, releasing a hydride.
-
Trace Water: In the presence of CO (if used) or specific bases, water can facilitate the Water-Gas Shift type reduction, though less common in standard etherification.
The Fix:
-
Ligand Selection: Use bulky biaryl phosphines (e.g., tBuBrettPhos , RockPhos ). These ligands create a steric pocket that accelerates the desired Reductive Elimination (forming C–O) faster than the catalyst can find a stray hydride [1].
-
Solvent Swap: If using dioxane or isopropanol, switch to Toluene or Xylene (non-coordinating, non-hydride donating).
Issue 2: Homocoupling (The "Scrambled" Product)
User Complaint: "I see significant amounts of Ar–Ar dimer."
The Mechanism: This often occurs via "disproportionation" where two oxidative addition complexes interact, exchanging ligands to form L2Pd(Ar)2, which then reductively eliminates the biaryl.
The Fix:
-
Dump the "Dump": Do not add all reagents at once if the halide is reactive. Slow addition of the aryl halide can keep its concentration low relative to the phenol.
-
Base Choice: Switch from strong alkoxides (NaOtBu) to weaker bases (
) if the phenol is acidic enough. Strong bases can sometimes promote radical pathways that lead to homocoupling.
Visualizing the Competitive Pathways (Pd-Catalysis)
Figure 1: The "Fork in the Road." Success depends on the rate of Reductive Elimination (Green) outcompeting Hydride Transfer or Homocoupling (Red).
Part 3: Deep Dive – Copper-Catalyzed Anomalies (Ullmann)
Issue 3: The "Insoluble Base" Stall
User Complaint: "The reaction works on 100mg scale but fails at 10g. Conversion stops at 30%."
The Science:
Classic Ullmann chemistry uses inorganic bases (
-
Scale-Up Failure: As you scale up, the surface-area-to-volume ratio often decreases, or the stirring becomes inefficient, leading to "surface passivation" of the base by copper salts [2].
The Fix:
-
Add a Solubilizer: Add 10-20 mol% of a phase transfer catalyst (e.g., 18-Crown-6 or Tetrabutylammonium bromide ).
-
Ligand Acceleration: Use Picolinic acid or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) . These ligands bind Cu(I), increasing its solubility and preventing precipitation of unreactive Cu-black [3].
Part 4: Substrate-Specific Anomalies
Issue 4: The Smiles Rearrangement (The "Ghost" Isomer)
User Complaint: "LCMS shows the correct mass, but the NMR splitting pattern is completely wrong."
The Scenario: You are coupling a phenol that has a nucleophilic side chain (e.g., an amide or sulfonamide) or a strong electron-withdrawing group (EWG) at the ortho position.
The Mechanism:
Instead of a stable ether, the product undergoes an intramolecular
Visualizing the Smiles Rearrangement
Figure 2: The Smiles Rearrangement pathway. If your phenol has a nucleophile in the ortho-position, the ether (Start) may transiently form and then rearrange to a more stable isomer (End).
Part 5: Validated Protocols
Protocol A: "Gold Standard" Buchwald-Hartwig Etherification
Best for: Electron-rich aryl halides, complex substrates, low temperature.
-
Catalyst Pre-mix: In a glovebox or under Ar, mix Pd(OAc)2 (2 mol%) and RockPhos or tBuBrettPhos (4 mol%).
-
Why? Pre-forming the catalyst ensures the active L1Pd(0) species is ready before the substrate sees the metal.
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Substrates: Add Aryl Halide (1.0 equiv) and Phenol (1.2 equiv).
-
Base: Add
(finely ground, 2.0 equiv).-
Note: Avoid NaOtBu if functional group tolerance is a concern; phosphate is milder.
-
-
Conditions: Heat to 90°C for 12-16 hours.
Protocol B: "Modern" Ullmann Coupling
Best for: Cost-sensitive scale-up, aryl iodides, simple substrates.
-
Components: Charge reaction vessel with CuI (10 mol%), Picolinic Acid (20 mol%), Aryl Iodide (1.0 equiv), and Phenol (1.5 equiv).
-
Base: Add
(2.0 equiv). -
Solvent: DMSO (0.5 M).
-
Critical Step: Do not use DMF if possible; DMSO stabilizes the Cu(I) intermediate better.
-
-
Conditions: Heat to 80-100°C.
-
Troubleshooting: If the reaction turns black immediately, your catalyst has precipitated. Add more ligand.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Sizemore, E., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society, 139(50), 18392–18396. Link
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-mediated coupling reactions and their applications in natural products and medicinal chemistry synthesis. Chemical Reviews, 108(8), 3054-3131. Link
-
Truong, T., & Daugulis, O. (2012). Directed functionalization of C–H bonds: The Smiles rearrangement. Chemical Science, 4, 531-535. Link
Sources
troubleshooting low yield in Williamson ether synthesis of fluorinated compounds
Executive Summary: The Fluorine Paradox
If you are transitioning from standard ether synthesis to fluorinated analogs, your intuition will likely fail you. The introduction of fluorine creates a "reactivity paradox" in Williamson synthesis (
-
Acidity vs. Nucleophilicity: Fluorine’s electronegativity makes adjacent alcohols more acidic (good for alkoxide formation) but makes the resulting alkoxide a weaker nucleophile (bad for
attack). -
The Elimination Trap: If the fluorine is on the alkyl halide, the
-protons become highly acidic, causing the alkoxide to act as a base rather than a nucleophile, leading to elimination ( ) rather than substitution.
This guide addresses these specific failure modes with diagnostic workflows and optimized protocols.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: "My starting material is consumed, but I see large amounts of alkene side products. What happened?"
Diagnosis: You have triggered the Elimination Pathway (
-
The Mechanism: The electron-withdrawing effect of fluorine makes
-hydrogens on the alkyl halide acidic. A basic alkoxide (like sodium ethoxide) will strip this proton, causing the leaving group to eject and forming a fluoroalkene. -
The Fix:
-
Switch Leaving Groups: If using a bromide/chloride, switch to a Tosylate (OTs) or Triflate (OTf) . These are faster leaving groups that can sometimes outcompete the proton abstraction.
-
Change the Base: If your nucleophile allows, use a less basic counter-ion or buffer the system.
-
Temperature Control:
elimination is favored at higher temperatures. Lower the reaction temperature to or room temperature and extend reaction time.
-
Q2: "My reaction is stalling. The fluoroalcohol is deprotonated, but it won't attack the alkyl halide."
Diagnosis: You are suffering from Nucleophilic Deactivation .
Fluoroalkoxides (e.g.,
-
The Fix:
-
Solvent Swap: You must strip the cation solvation shell. Switch from THF to DMF, DMSO, or NMP . These polar aprotic solvents solvate the cation (e.g.,
) but leave the fluoroalkoxide "naked" and more reactive. -
Add Catalysts: Add 18-Crown-6 (if using potassium bases) or 15-Crown-5 (for sodium). This sequesters the metal cation, freeing the anion to attack.
-
Use Iodides: Switch your alkylating agent to an alkyl iodide , which is more susceptible to attack by weak nucleophiles.
-
Q3: "I have a heterogeneous mixture that refuses to react, even with vigorous stirring."
Diagnosis: Phase Incompatibility (The Fluorous Effect) .
Highly fluorinated chains (
-
The Fix: Implement Phase Transfer Catalysis (PTC) . Use a quaternary ammonium salt (like TBAI) to shuttle the alkoxide between phases. (See Protocol B below).
Part 2: Decision Logic & Mechanism
Visualizing the Competition: Substitution vs. Elimination
The following diagram illustrates the critical decision points where your reaction diverges into success (Ether) or failure (Alkene/Stall).
Caption: Decision tree for selecting the correct optimization strategy based on the location of the fluorine atom.
Part 3: Optimized Experimental Protocols
Protocol A: The "Naked Anion" Method (For Weak Nucleophiles)
Use this when reacting a fluorinated alcohol (e.g., TFE) with a standard alkyl halide.
Reagents:
-
Fluoroalcohol (1.0 eq)
-
Sodium Hydride (NaH) (1.2 eq, 60% dispersion in oil)
-
Alkyl Iodide/Bromide (1.2 eq)
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
-
Additive: 15-Crown-5 (0.1 eq) - Optional but recommended
Step-by-Step:
-
Deprotonation: Wash NaH with dry hexane to remove oil (under Argon). Suspend in DMF.
-
Addition: Add the fluoroalcohol dropwise at
. Note: Evolution of will be vigorous due to higher acidity of fluoroalcohols. Stir for 30 min at RT. -
Alkylation: Add the alkyl halide and the Crown Ether.
-
Heating: Warm to
. Monitor by TLC/GC. -
Workup: Quench with water. Extract with Ether/EtOAc. Wash organic layer extensively with water to remove DMF.
Protocol B: Phase Transfer Catalysis (For Fluorous/Lipophilic Chains)
Use this when solubility is the main issue or when strict anhydrous conditions are difficult.
Reagents:
-
Fluoroalcohol (1.0 eq)
-
Alkyl Halide (1.5 eq)
-
Base: 50% Aqueous KOH or NaOH (5.0 eq)
-
Catalyst: Tetrabutylammonium Iodide (TBAI) or Hydrogen Sulfate (TBAHS) (0.1 eq)
-
Solvent: DCM or Toluene (Biphasic system)
Step-by-Step:
-
Mix: Dissolve fluoroalcohol and alkyl halide in DCM.
-
Catalyst: Add TBAI.
-
Initiation: Add the 50% aqueous base solution. The mixture will form two layers.
-
Reaction: Stir vigorously (high RPM is critical to create surface area). Heat to reflux (
for DCM) for 12-24h. -
Mechanism: The quaternary ammonium salt pulls the fluoroalkoxide into the organic layer where it reacts rapidly with the alkyl halide.
Part 4: Comparative Data & Alternatives
If Williamson synthesis fails despite optimization, the Mitsunobu Reaction is the industry standard alternative. It avoids the formation of discrete, basic alkoxides, thus minimizing elimination side reactions.
Comparison of Methods:
| Feature | Williamson (Standard) | Williamson (Phase Transfer) | Mitsunobu Reaction |
| Mechanism | |||
| Key Risk | Elimination ( | Slow Kinetics | Separation of |
| Fluorine Tolerance | Low (Basic conditions) | High (Solubility aid) | High (Mild conditions) |
| Best For | Simple primary halides | Long fluorous chains | Secondary alcohols / Sensitive substrates |
| Cost | Low | Low | High (DEAD/DIAD + |
References
-
Chemistry LibreTexts. Williamson Ether Synthesis: Mechanism and Scope. [Link]
-
Stuart, A. M., & Vidal, J. A. (2007).[1] Perfluoroalkylated 4,13-diaza-18-crown-6 ethers: synthesis, phase-transfer catalysis, and recycling studies. Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Variations. [Link]
-
Master Organic Chemistry. Nucleophilicity vs. Basicity: The Fluorine Effect. [Link]
Sources
Core Experimental Protocol: Recrystallization of 4-(2-Fluorophenoxy)benzoic acid
An Application Scientist's Guide to the Recrystallization of 4-(2-Fluorophenoxy)benzoic acid
Welcome to the technical support center for the purification of 4-(2-Fluorophenoxy)benzoic acid. This guide is designed for researchers and chemists encountering challenges with the recrystallization of this compound. As a senior application scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.
The structure of 4-(2-Fluorophenoxy)benzoic acid—a moderately polar aromatic carboxylic acid—presents specific challenges and opportunities in solvent selection and purification strategy. This guide is built upon established principles of crystallization and practical, field-tested experience.
This protocol is a robust starting point for purifying crude 4-(2-Fluorophenoxy)benzoic acid, which typically contains organic-soluble impurities. The recommended solvent system is a mixture of ethyl acetate and heptane.
Principle of Solvent Selection: Ethyl acetate is a good "solvent" in which the target compound is highly soluble, especially when hot. Heptane is a non-polar "anti-solvent" in which the compound is poorly soluble. By dissolving the crude material in a minimum amount of hot ethyl acetate and then slowly introducing heptane, we can carefully reduce the solubility of the solution until it is just saturated, a state known as the "mother liquor". Slow cooling of this saturated solution allows for the formation of pure crystals, leaving impurities behind in the solution.
Step-by-Step Methodology:
-
Dissolution: In a clean Erlenmeyer flask, add the crude 4-(2-Fluorophenoxy)benzoic acid. Add a minimal amount of ethyl acetate, just enough to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethyl acetate dropwise until all the solid material is completely dissolved. It is critical to use the absolute minimum amount of hot solvent to ensure the solution is saturated or near-saturated.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization on the filter paper.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still hot, slowly add heptane dropwise with continuous swirling. Continue adding heptane until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated at that temperature. Add a drop or two of hot ethyl acetate to redissolve the turbidity, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold heptane (or a heptane-rich mixture with ethyl acetate) to rinse away any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and yield, and assess purity using a suitable analytical method (e.g., HPLC, NMR). The reported melting point for 4-(2-Fluorophenoxy)benzoic acid is typically in the range of 175-179°C.
Visual Workflow for Recrystallization
Caption: General workflow for the two-solvent recrystallization of 4-(2-Fluorophenoxy)benzoic acid.
Troubleshooting and FAQ Guide
This section addresses common issues encountered during the recrystallization of 4-(2-Fluorophenoxy)benzoic acid.
Question 1: My compound will not fully dissolve in the hot ethyl acetate, even after adding a large amount.
-
Possible Cause: The crude material may contain a significant amount of insoluble inorganic impurities from the synthesis (e.g., salts). Alternatively, the "impurity" could be a very high-melting, less soluble organic byproduct.
-
Solution:
-
Check for Insolubles: Assuming your target compound should dissolve, the undissolved material is likely an impurity. Do not continue adding excessive solvent, as this will drastically reduce your final yield.
-
Perform Hot Filtration: While the solution is hot, filter it through a pre-warmed funnel to remove the insoluble material. Then, proceed with the recrystallization from the clear filtrate.
-
Re-evaluate Solvent: If the material is still largely undissolved and you suspect it is your target compound, ethyl acetate may not be a sufficiently strong solvent. Consider a more polar solvent like ethanol or acetone, but be prepared to find a new anti-solvent as well.
-
Question 2: I've cooled the solution, but no crystals have formed.
-
Possible Cause 1: The solution is not sufficiently saturated. Too much solvent was added during the dissolution step.
-
Solution: Re-heat the solution and boil off some of the solvent (in a fume hood) to reduce the volume. Aim to reduce the volume by 25-50%, then attempt the cooling process again.
-
-
Possible Cause 2: The solution is supersaturated and requires nucleation to begin crystallization.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass provide a surface for crystal nucleation.
-
Solution 2 (Seeding): If you have a small crystal of pure 4-(2-Fluorophenoxy)benzoic acid, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.
-
Solution 3 (Extended Cooling): Ensure the solution has spent adequate time in an ice bath. Sometimes, crystallization can be slow to initiate. Leaving it in a cold environment for several hours or overnight can be effective.
-
Question 3: An oil has formed at the bottom of my flask instead of solid crystals. What is "oiling out" and how do I fix it?
-
Possible Cause: "Oiling out" occurs when the solubility of the compound in the solvent mixture decreases so rapidly upon cooling that the compound comes out of solution above its own melting point, or as a supersaturated liquid. This is common when the solution is too concentrated or cooled too quickly. The oil often traps impurities, defeating the purpose of recrystallization.
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution until the oil fully redissolves. Add a small amount (5-10% of the total volume) of the good solvent (ethyl acetate) to lower the saturation point.
-
Slow Down Cooling: Attempt the cooling process again, but ensure it is much slower. Let the flask cool on the benchtop, perhaps insulated with a cloth, before moving to an ice bath. Slower cooling gives molecules time to orient themselves into an ordered crystal lattice rather than crashing out as a liquid.
-
Reduce Concentration: If the problem persists, the initial concentration was too high. Re-heat to dissolve the oil, add a more significant volume of ethyl acetate, and then re-introduce heptane and cool slowly.
-
Troubleshooting Diagram: Oiling Out
Caption: A decision tree for troubleshooting the common issue of "oiling out" during recrystallization.
Question 4: The final crystals are colored, but the crude material was also colored. How can I remove colored impurities?
-
Possible Cause: The colored impurities have similar solubility profiles to your target compound.
-
Solution:
-
Activated Charcoal: After dissolving the crude product in the minimum amount of hot ethyl acetate (before adding heptane), add a very small amount of activated charcoal (1-2% of the crude product's weight) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Then, perform a hot filtration through a pad of Celite or fine filter paper to remove the charcoal. The filtrate should be colorless or significantly less colored. Proceed with the recrystallization as normal.
-
Caution: Using too much charcoal can adsorb your product and reduce the yield.
-
Question 5: My final yield is very low.
-
Possible Cause 1: Too much solvent was used in the initial dissolution step, leaving a significant amount of product in the mother liquor.
-
Solution: After filtering your crystals, try to concentrate the mother liquor by boiling off the solvent and cooling it again to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.
-
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step.
-
Solution: Ensure all glassware (funnel, receiving flask) is pre-warmed before a hot filtration. Using a slight excess of solvent can also help, though it must be boiled off later.
-
-
Possible Cause 3: The crystals were washed with a solvent that was not ice-cold, causing some of the product to dissolve.
-
Solution: Always use ice-cold washing solvents and use them sparingly.
-
Quantitative Data Summary
| Parameter | Target Value / Range | Rationale |
| Melting Point | 175-179 °C | A sharp melting point within this range indicates high purity. A broad or depressed range suggests impurities. |
| Solvent Ratio (approx.) | 1 part Ethyl Acetate to 2-4 parts Heptane | This is a starting point. The exact ratio depends on the impurity profile and concentration. |
| Cooling Rate | > 1 hour to reach RT | Slow cooling is critical for forming pure, well-defined crystals and preventing oiling out. |
| Yield (Typical) | 70-90% | Yields below this range may indicate issues as described in Question 5. |
References
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]
-
University of Toronto, Department of Chemistry. Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Technique: Recrystallization. [Link]
-
Massachusetts Institute of Technology, Department of Chemistry. Recrystallization. [Link]
removing impurities from "4-(2-Fluorophenoxy)benzoic acid" reactions
Technical Support Center: Purification of 4-(2-Fluorophenoxy)benzoic Acid
Ticket ID: #FPBA-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Removal of impurities (Phenols, Copper, Solvents) from Ullmann/SNAr reaction mixtures.
Welcome to the Technical Support Desk
You are likely here because your crude 4-(2-fluorophenoxy)benzoic acid is exhibiting one of three classic failure modes: it retains the distinct "medicinal" odor of 2-fluorophenol, it has a stubborn grey/brown discoloration (copper residue), or it is oiling out rather than crystallizing.
In this guide, we move beyond generic workups. We will utilize the
Module 1: The Impurity Profile (Know Your Enemy)
Before initiating the workup, confirm which impurities are present based on your synthesis route (likely Ullmann coupling or SNAr).
| Impurity Type | Specific Culprit | Origin | Diagnostic Sign | Removal Strategy |
| Starting Material | 2-Fluorophenol | Excess reagent | Sweet/medicinal odor; "Sticky" crystals | pH Swing Extraction (Primary) |
| Catalyst Residue | Copper(I)/(II) species | Ullmann Catalyst | Green/Blue/Brown tint; Ash content | Chelation Wash or Filtration |
| Solvent | DMF, DMSO, NMP | Reaction Medium | Product oils out; NMR peaks at 2.8/3.0 ppm | Aqueous Wash + Recrystallization |
| Byproduct | Decarboxylated ether | High Temp (>140°C) | Lower MP; Neutral pH | pH Swing Extraction |
Module 2: The "pH Swing" Protocol (Core Workflow)
This is the most critical section. Standard extraction with NaOH will fail to separate the phenol from your product because NaOH (pH 14) deprotonates both the benzoic acid and the fluorophenol, dragging both into the water layer.
The Solution: Use Sodium Bicarbonate (NaHCO₃) .[1]
-
Mechanism: NaHCO₃ (pH ~8.5) is basic enough to deprotonate the benzoic acid (
4.2) but too weak to deprotonate 2-fluorophenol ( 10).
Step-by-Step Methodology
-
Dissolution: Dissolve your crude reaction mass in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as copper salts can occasionally be soluble in chlorinated solvents.
-
The Critical Separation (The Swing):
-
Wash the organic phase 3x with Saturated Aqueous NaHCO₃ .
-
Chemical Event:[2][3][4][5][6][7][8][9][10] The 4-(2-fluorophenoxy)benzoic acid converts to its sodium salt and moves to the Aqueous Layer .
-
Chemical Event:[2][3][4][5][6][7][8][9][10] The 2-fluorophenol remains neutral and stays in the Organic Layer .
-
-
Organic Scavenge:
-
Keep the Aqueous Layer . (Your product is here!).
-
Discard the Organic Layer (contains phenol, neutral byproducts, and some copper).
-
Optional: Back-wash the aqueous layer once with fresh EtOAc to remove trace trapped phenol.
-
-
Precipitation:
-
Cool the aqueous solution to 0–5°C.
-
Slowly add 6N HCl while stirring until pH < 2.
-
Observation: The product will precipitate as a white solid.
-
-
Filtration: Filter the solid and wash with copious cold water to remove trapped inorganic salts (NaCl).
Expert Note: If your product is colored (brown/grey) at this stage, it indicates copper occlusion. Proceed to Module 3.
Module 3: Visualizing the Logic
The following diagram illustrates the decision logic for the pH Swing protocol.
Caption: The "pH Swing" separates the target acid from phenolic impurities by exploiting the pKa difference (4.2 vs 10).
Module 4: Polishing & Recrystallization[6]
Even after the pH swing, trace impurities may remain. Recrystallization is the final barrier.
Recommended Solvent Systems:
-
Ethanol/Water (Standard):
-
Dissolve the solid in boiling Ethanol (95%).
-
Add hot water dropwise until slight turbidity persists.
-
Add a few drops of ethanol to clear it, then let it cool slowly to room temperature, then 4°C.
-
Why: Removes trace inorganic salts and polar tars [1, 5].
-
-
Acetic Acid (For stubborn purity):
-
Recrystallize from hot glacial acetic acid.
-
Why: Highly effective for phenoxybenzoic acid derivatives, though yield may be slightly lower [5].
-
Module 5: Troubleshooting FAQs
Q: My product is still brown/grey after the pH swing. How do I remove the Copper? A: Copper can chelate to the carboxylic acid. If the standard workup fails:
-
Dissolve the crude acid in EtOAc.
-
Wash with a 5% aqueous solution of EDTA or Ammonium Hydroxide (NH₄OH) .
-
The aqueous layer will turn bright blue (Cu-Ammonia complex). Repeat until the aqueous layer is colorless, then proceed with the NaHCO₃ extraction [4].
Q: I smell 2-fluorophenol in the final solid. Why? A: You likely used NaOH instead of NaHCO₃ during extraction, or you did not wash the final filter cake enough.
-
Fix: Recrystallize from Toluene . 2-Fluorophenol is highly soluble in toluene even at cold temperatures, whereas your benzoic acid product is much less soluble when cold. This acts as a "solvent wash" for the phenol.
Q: The product is oiling out during recrystallization. A: This usually indicates residual high-boiling solvent (DMF/NMP) or that the solution is too concentrated.
-
Fix: Re-dissolve in fresh solvent, add a seed crystal (if available), and cool very slowly. If oiling persists, scratch the glass side of the flask with a glass rod to induce nucleation.
References
-
PrepChem. Synthesis of 2-(4-fluorophenoxy)benzoic acid. (General methodology for phenoxybenzoic acids).
-
National Institutes of Health (PMC). 4-(4-Fluorophenoxy)benzoic acid. (Crystallization and structural data).[3]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid derivatives. (Recrystallization protocols).
-
Ramprasad Group (Gatech). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper. (Copper removal strategies).
-
European Patent Office. Process for preparation of 4-(4-phenoxyphenoxy)benzoic acid.[7] (Acetic acid recrystallization data).
Sources
- 1. connection [sas.upenn.edu]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. data.epo.org [data.epo.org]
- 8. reddit.com [reddit.com]
- 9. chemrj.org [chemrj.org]
- 10. Two-Base Extraction of Benzoic Acid, 2-Naphthol, and Naphthalene from Unknown Sample # 131 - Edubirdie [edubirdie.com]
Technical Support Center: Catalyst Selection for the Synthesis of 4-(2-Fluorophenoxy)benzoic Acid
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful synthesis of this key chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization.
Introduction to the Synthesis
The synthesis of 4-(2-Fluorophenoxy)benzoic acid is a critical step in the development of various pharmaceuticals and advanced materials. The core of this synthesis involves the formation of a diaryl ether bond, a transformation that can be challenging due to the need for precise catalytic control to achieve high yields and purity. The primary methods for creating this C-O bond are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The choice of catalyst is paramount and is dictated by factors such as cost, reaction conditions, and substrate scope.
Part 1: Catalyst System Selection - A Comparative Overview
The two main catalytic systems for the synthesis of 4-(2-Fluorophenoxy)benzoic acid are copper-based (Ullmann) and palladium-based (Buchwald-Hartwig type). The choice between them depends on several factors, including the reactivity of the starting materials, desired reaction conditions, and cost considerations.
| Catalyst System | Metal | Typical Ligands | Advantages | Disadvantages |
| Ullmann Condensation | Copper (Cu) | None (classical), 1,10-Phenanthroline, Diamines, 2,2,6,6-Tetramethylheptane-3,5-dione | Lower cost, readily available catalysts | Often requires high temperatures, can have a limited substrate scope, may require stoichiometric amounts of copper in classical methods |
| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Buchwald-type phosphine ligands (e.g., XPhos, SPhos), Xantphos | Milder reaction conditions, broader substrate scope, high efficiency | Higher cost of catalyst and ligands, sensitivity of phosphine ligands to air and moisture[1][2] |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-(2-Fluorophenoxy)benzoic acid.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity:
-
Copper-Based Systems: In classical Ullmann reactions, the copper powder's activity is crucial. If the reaction is sluggish, consider in-situ activation of the copper powder, for instance, by reduction of copper sulfate with zinc metal in hot water.[3] For modern Ullmann reactions, ensure the copper salt (e.g., CuI) is of high purity and handled under inert conditions to prevent oxidation.
-
Palladium-Based Systems: The Pd(0) species is the active catalyst. Ensure your palladium precatalyst is effectively reduced to Pd(0) in the catalytic cycle. The phosphine ligands used are often air-sensitive; their degradation can lead to catalyst deactivation. Always handle them under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Sub-optimal Ligand Choice (for modern catalytic systems):
-
The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. For Buchwald-Hartwig C-O coupling, bulky, electron-rich phosphine ligands are generally preferred.[2] If your yield is low, consider screening a panel of ligands. For Ullmann reactions, ligands like 1,10-phenanthroline can significantly accelerate the reaction and allow for lower temperatures.[4]
-
-
Incorrect Base or Solvent:
-
The base is crucial for deprotonating the phenol. The choice of base can significantly impact the reaction rate and yield. For instance, Cs2CO3 is often more effective than K2CO3 in Buchwald-Hartwig couplings.
-
High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used to ensure the reactants remain in solution at the required reaction temperature.[3] Ensure your solvent is anhydrous, as water can interfere with the reaction.
-
-
Side Reactions:
-
Homocoupling of the aryl halide can be a significant side reaction, especially at high temperatures. Lowering the reaction temperature, if possible with your catalytic system, can mitigate this.
-
If your ligand has reactive functional groups (e.g., free amino or hydroxy groups), it might participate in the reaction, leading to undesired byproducts and reduced catalyst efficiency.[1]
-
Q2: I am observing significant amounts of starting material at the end of the reaction. What should I do?
A2: Unreacted starting material suggests an incomplete reaction. Here are some steps to address this:
-
Increase Reaction Time and/or Temperature: The reaction may simply be slow. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. If extending the time is ineffective, a modest increase in temperature might be required, but be mindful of potential side reactions.
-
Check Catalyst Loading: While catalytic amounts are used, too low a concentration can lead to an incomplete reaction. Consider a modest increase in the catalyst and ligand loading.
-
Re-evaluate Your Reactants: Ensure the purity of your 2-fluorophenol and 4-halobenzoic acid. Impurities can poison the catalyst. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[3] If you are using an aryl bromide or chloride, you might need a more active catalyst system or harsher conditions.
Q3: The purification of my final product is difficult. How can I improve the purity of 4-(2-Fluorophenoxy)benzoic acid?
A3: Purification can be challenging due to the presence of structurally similar impurities.
-
Acid-Base Workup: After the reaction, a standard workup involves acidifying the reaction mixture to a pH of around 3 to precipitate the carboxylic acid product.[5] This helps to remove any basic impurities.
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Finding the right solvent system is key.
-
A common approach is to dissolve the crude product in a hot solvent in which it is highly soluble and then cool the solution slowly to allow for the formation of pure crystals.[6]
-
For benzoic acid derivatives, recrystallization from hot water or ethanol-water mixtures is often effective.[7][8] You can also try solvents like toluene or ethyl acetate.[9]
-
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.[5]
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use 4-chlorobenzoic acid or 4-bromobenzoic acid instead of 4-iodobenzoic acid?
A1: Yes, but the reactivity of the aryl halide decreases in the order I > Br > Cl. For Ullmann reactions, aryl iodides are generally the most reactive.[3] For Buchwald-Hartwig reactions, specialized ligands have been developed that are effective for the activation of aryl bromides and even chlorides, but they may require more carefully optimized conditions.
Q2: What is the role of the ligand in the catalytic cycle?
A2: In modern catalytic systems (both copper and palladium-based), the ligand is crucial for several reasons:
-
It stabilizes the metal catalyst, preventing its decomposition or precipitation.
-
It modulates the electronic properties and steric environment of the metal center.
-
It facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, often allowing the reaction to proceed at lower temperatures.[10]
Q3: My reaction is turning a very dark color. Is this normal?
A3: It is not uncommon for Ullmann and Buchwald-Hartwig reactions to change color, often turning dark brown or black, especially at elevated temperatures. This can be due to the formation of finely divided metal particles (copper or palladium black) or other complex species in the reaction mixture. While some color change is expected, a very rapid and intense color change might indicate catalyst decomposition, which could lead to a stalled reaction.
Q4: Can I perform this reaction without a glovebox or Schlenk line?
A4: While classical Ullmann reactions are often run without rigorous exclusion of air, modern catalytic systems, especially those using phosphine ligands for palladium, are sensitive to air and moisture.[1] For best results and reproducibility, it is highly recommended to use standard inert atmosphere techniques (glovebox or Schlenk line) to handle the catalyst and ligands and to set up the reaction under an inert gas like argon or nitrogen.
Part 4: Experimental Protocols and Visualizations
General Experimental Protocol (Ullmann Condensation)
This is a representative protocol and may require optimization.
-
To an oven-dried flask, add 4-iodobenzoic acid (1.0 eq), 2-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and a copper-based catalyst (e.g., CuI, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) and stir until the starting material is consumed (monitor by TLC or HPLC).[11]
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with 6N HCl to a pH of ~3.[5]
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization.
Catalyst Selection Workflow
Caption: Decision tree for catalyst system selection.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting common synthesis issues.
References
-
PrepChem. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzoic acid. Retrieved from [Link]
-
Acta Crystallographica Section E. (2012). 4-(4-Fluorophenoxy)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Preparation of 4-Acetoxy Benzoic acid. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ACS Publications. (2020). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
PubMed. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
KAUST Repository. (n.d.). Efficient CO and CN bond forming cross-coupling. Retrieved from [Link]
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
-
PubMed Central. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2015). Purification of Benzoic Acid by Crystallization - MeitY OLabs. Retrieved from [Link]
-
StudySmarter. (n.d.). Williamson Ether Synthesis Practice Problems. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Fluorophenoxy)benzoic acid. Retrieved from [Link]
-
SpringerLink. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Ethers. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0453022 A2 - Method for the purification of benzoic acid. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Retrieved from [Link]
- Google Patents. (n.d.). IN192404B - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
Sources
- 1. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 10. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
preventing side product formation in fluorophenol reactions
A Guide to Overcoming Common Side Reactions in Fluorophenol Synthesis
Welcome to the Technical Support Center for fluorophenol reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing fluorinated phenols. The introduction of fluorine into a phenolic backbone can significantly alter the molecule's biological activity, making these compounds highly valuable. However, the reactivity of the phenol ring and the aggressive nature of many fluorinating agents can lead to a host of side products, complicating purification and reducing yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the causality behind experimental choices, offering scientifically grounded solutions to common problems.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you quickly identify a problem, understand its root cause, and implement a robust solution.
Issue 1: Formation of Quinone Byproducts (Oxidation)
Question: My reaction mixture is turning dark, and TLC/LC-MS analysis shows the presence of a significant byproduct with a mass corresponding to the oxidation of my starting material or product. How can I prevent the formation of these quinone-like species?
Probable Cause: Phenols are highly susceptible to oxidation, which can be initiated by certain fluorinating reagents, exposure to atmospheric oxygen, or the presence of trace metal impurities.[1] This oxidation leads to the formation of colored quinone or poly-phenolic byproducts.[1]
Solution Pathway:
-
Deoxygenate Solvents: Before starting your reaction, thoroughly degas all solvents by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes. This minimizes the presence of dissolved oxygen, a key contributor to oxidation.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas. This can be achieved using a balloon filled with Argon or Nitrogen connected to the reaction flask via a needle.
-
Scavenge Trace Metals: If you suspect metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) in trace amounts, if compatible with your reaction chemistry.
-
Choice of Fluorinating Agent: Some electrophilic fluorinating agents are more oxidizing than others. If oxidation is a persistent issue, consider switching to a milder reagent. For example, if using a highly reactive N-F reagent, you might explore alternatives known for their selectivity.
Issue 2: Poor Regioselectivity (Formation of Isomers)
Question: I am trying to synthesize a specific isomer (e.g., 3-fluorophenol), but I am getting a mixture of ortho, meta, and para isomers, making purification a nightmare. How can I improve the regioselectivity of my fluorination?
Probable Cause: The hydroxyl group of the phenol is a strong ortho-, para-directing group for electrophilic aromatic substitution. Without proper control, electrophilic fluorinating agents will preferentially add to these positions.[2] Conversely, in nucleophilic aromatic substitution (SɴAr) reactions, the position of the leaving group dictates the product.
Solution Pathway:
-
For Electrophilic Fluorination:
-
Steric Hindrance: Introduce a bulky protecting group on the phenol or a bulky substituent elsewhere on the ring to sterically hinder the more accessible ortho and para positions, thereby favoring the meta position.
-
Use of Directing Groups: Employ a directing group that can be later removed to guide the fluorinating agent to the desired position.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically controlled product over the kinetically controlled one.[3]
-
-
For Nucleophilic Fluorination:
-
Precursor Design: The regioselectivity is determined by the starting material. For instance, to synthesize 3-fluorophenol via nucleophilic substitution, you would need a precursor with a suitable leaving group at the meta position.[1]
-
Aryl Fluorosulfonate Method: A modern approach involves the conversion of the phenol to an aryl fluorosulfonate. This intermediate can then undergo nucleophilic fluorination with high regioselectivity.[4]
-
Experimental Protocol: Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates [4]
This two-step, one-pot procedure offers excellent regioselectivity based on the starting phenol.
-
Formation of Aryl Fluorosulfonate:
-
Dissolve the starting phenol (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Slowly add sulfuryl fluoride (SO₂F₂) gas or a solution of it.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Nucleophilic Fluorination:
-
To the same reaction vessel, add a fluoride source such as tetramethylammonium fluoride (NMe₄F) (3.0 eq).[4]
-
Stir the reaction at room temperature or with gentle heating (e.g., 25-100 °C) until the aryl fluorosulfonate intermediate is consumed.[4]
-
Quench the reaction with water and proceed with a standard aqueous workup and purification.
-
Issue 3: Dearomatization and Formation of Cyclohexadienones
Question: My desired fluorophenol is not the major product. Instead, I am isolating a non-aromatic, fluorinated cyclohexadienone. What is causing this dearomatization, and how can I prevent it?
Probable Cause: Phenols can undergo dearomatization when treated with strong electrophiles.[5] This is a particularly significant issue in the fluorination of electron-rich phenols.[2] The reaction proceeds through the formation of a phenoxenium ion, which is then attacked by a nucleophile (in this case, fluoride), leading to a cyclohexadienone.[6]
Solution Pathway:
-
Protecting the Hydroxyl Group: The most effective way to prevent dearomatization is to protect the phenolic hydroxyl group. This reduces the electron-donating ability of the oxygen and disfavors the formation of the phenoxenium ion. Common protecting groups for phenols include methyl ethers or silyl ethers.[7][8]
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the high-energy dearomatization pathway.
-
Controlled Addition of Reagents: Slow, dropwise addition of the fluorinating agent can help to maintain a low concentration of the electrophile at any given time, reducing the likelihood of dearomatization.
-
-
Catalyst Selection: Certain catalytic systems, such as those employing I(I)/I(III) catalysis, have been specifically designed to achieve para-selective dearomatization.[6][9] While this may seem counterintuitive, understanding the mechanism of these reactions can provide insights into how to avoid this pathway when it is not desired.
Troubleshooting Workflow for Fluorophenol Reactions
Caption: A decision-making workflow for troubleshooting common side reactions in fluorophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the difference between electrophilic and nucleophilic fluorination for synthesizing fluorophenols?
A1: The key difference lies in the nature of the fluorine source and the reaction mechanism.
-
Electrophilic Fluorination: In this approach, a reagent with an electron-deficient fluorine atom (e.g., Selectfluor®, NFSI) is used.[2] This "F+" source attacks the electron-rich phenol ring in a process analogous to other electrophilic aromatic substitutions. The hydroxyl group of the phenol directs the fluorination primarily to the ortho and para positions.
-
Nucleophilic Fluorination: This method employs a nucleophilic fluoride source ("F-", e.g., KF, CsF, NMe₄F) to displace a leaving group on the aromatic ring.[4][10] The position of fluorination is determined by the location of the leaving group on the starting material. This method is often more regioselective but may require harsher conditions or specific activation of the aromatic ring.[4]
Q2: When should I use a protecting group for the phenol hydroxyl group?
A2: The use of a protecting group is advisable in several scenarios:
-
To prevent dearomatization: As discussed in the troubleshooting guide, protecting the hydroxyl group is a key strategy to avoid the formation of cyclohexadienone byproducts.[6]
-
To improve regioselectivity in electrophilic fluorination: By converting the hydroxyl group to a less activating group (e.g., an ether), you can sometimes achieve better control over the position of fluorination.
-
When using reagents that react with the acidic proton of the phenol: Strong bases or organometallic reagents may deprotonate the phenol, leading to undesired side reactions. Protecting the hydroxyl group prevents this.
-
To avoid O-fluorination: Although less common, direct fluorination on the oxygen atom can occur. A protecting group eliminates this possibility.
Q3: My fluorinating reagent is not very soluble in my reaction solvent. What can I do?
A3: Poor solubility of the fluorinating reagent can lead to slow and incomplete reactions. Here are a few strategies:
-
Solvent Screening: Experiment with a range of anhydrous aprotic solvents in which your starting material is also soluble. Common choices include acetonitrile, dichloromethane, and DMF.
-
Co-solvents: The use of a co-solvent can sometimes improve the solubility of the reagent.
-
Phase-Transfer Catalysis: A phase-transfer catalyst can be used to shuttle the fluorinating agent between two immiscible phases, which can be particularly useful for ionic fluorinating agents.
-
Temperature: Gently heating the reaction mixture may improve solubility, but be mindful that higher temperatures can also lead to more side products.[3]
Data Summary Table: Common Fluorinating Agents and Their Characteristics
| Fluorinating Agent | Type | Common Side Reactions | Mitigation Strategies |
| Selectfluor® | Electrophilic | Dearomatization, oxidation | Use of protecting groups, control of stoichiometry |
| NFSI | Electrophilic | Can be aggressive, potential for oxidation | Lower reaction temperature, slow addition |
| PhenoFluor™ | Deoxyfluorination | Requires specific reaction conditions | Follow established protocols closely[11] |
| NMe₄F | Nucleophilic | Requires an activated substrate | Use in conjunction with aryl fluorosulfonates[4] |
Reaction Mechanism: Electrophilic Fluorination of a Phenol Leading to Dearomatization
Caption: Simplified mechanism showing the competing pathways of desired fluorination and dearomatization.
References
- What are the possible side - reactions in the synthesis of 3 - Fluorophenol? - Blog. (2026).
-
Electrophilic fluorination - Wikipedia. (n.d.). Available at: [Link]
-
4-Fluorophenol | C6H5FO | CID 9732 - PubChem. (n.d.). Available at: [Link]
- What are the reaction kinetics of fluorophenol reactions? - Blog. (2025).
-
Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols - YouTube. (2025). Available at: [Link]
-
Sather, A. C., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Deoxyfluorination of Phenols - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Smith, R. T., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science. Available at: [Link]
-
para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing). (2023). Available at: [Link]
-
Protecting Groups - University of Illinois Urbana-Champaign. (n.d.). Available at: [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Available at: [Link]
Sources
- 1. canbipharma.com [canbipharma.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. kaibangchem.com [kaibangchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. PhenoFluor™ Deoxyfluorination Solution [sigmaaldrich.com]
dealing with solvent effects in the synthesis of "4-(2-Fluorophenoxy)benzoic acid"
Welcome to the technical support center for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-tested insights to ensure the successful synthesis of this important compound. The synthesis of 4-(2-Fluorophenoxy)benzoic acid is a nuanced process where solvent choice is critical to the reaction's success. This guide will delve into the intricacies of solvent effects to help you navigate potential experimental hurdles.
Troubleshooting and FAQs
Q1: My Ullmann condensation reaction to synthesize 4-(2-Fluorophenoxy)benzoic acid is showing low yield. What are the likely causes related to the solvent?
A1: Low yields in the Ullmann condensation for synthesizing 4-(2-Fluorophenoxy)benzoic acid are frequently linked to suboptimal solvent selection. The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is highly sensitive to the reaction medium.[1][2][3]
Key Solvent-Related Factors Affecting Yield:
-
Polarity: The Ullmann condensation generally favors polar aprotic solvents.[2][4] These solvents can dissolve the reacting species and stabilize the transition state, but they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more reactive.[5][6][7] Non-polar solvents like toluene or benzene often result in meager yields.[4]
-
Boiling Point: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[2] Therefore, a high-boiling point solvent is often necessary to achieve the required reaction temperature.
-
Solubility of Reactants and Catalyst: The chosen solvent must effectively dissolve the aryl halide, the phenol, the base, and the copper catalyst to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.
Troubleshooting Steps:
-
Evaluate Your Current Solvent: If you are using a non-polar or a polar protic solvent, consider switching to a high-boiling polar aprotic solvent.
-
Ensure Anhydrous Conditions: The presence of water can deactivate the catalyst and interfere with the reaction. Ensure your solvent and reactants are thoroughly dried before use.
-
Optimize Reaction Temperature: The optimal temperature can be solvent-dependent. You may need to adjust the temperature to suit the boiling point of your chosen solvent.
Q2: I am observing significant side product formation. How can the solvent choice help in minimizing these impurities?
A2: Side product formation can be a significant issue, and the solvent plays a crucial role in directing the reaction towards the desired product.
Common Side Reactions and Solvent Influence:
-
Homocoupling of the Aryl Halide: This side reaction can be prevalent in less polar solvents. Using a more polar solvent can help to favor the desired cross-coupling reaction.
-
Dehalogenation of the Aryl Halide: This can occur at high temperatures. The choice of solvent can influence the thermal stability of the reactants and intermediates.
-
Ether Cleavage: At very high temperatures, the product ether linkage can be susceptible to cleavage. A solvent that allows the reaction to proceed at a lower temperature can mitigate this.
Strategies to Minimize Side Products:
-
Solvent Selection: As mentioned, polar aprotic solvents are generally preferred. Solvents like DMF, DMSO, or NMP can often provide a good balance of polarity and boiling point.[2]
-
Temperature Control: Carefully control the reaction temperature. A temperature that is too high can promote side reactions.
-
Ligand Addition: The use of ligands can stabilize the copper catalyst and improve selectivity, often allowing for lower reaction temperatures.
Q3: What are the recommended solvents for the synthesis of 4-(2-Fluorophenoxy)benzoic acid via Ullmann condensation, and what are their pros and cons?
A3: The choice of solvent is a critical parameter. Below is a comparison of commonly used solvents:
| Solvent | Boiling Point (°C) | Polarity | Advantages | Disadvantages |
| Dimethylformamide (DMF) | 153 | High | Good solvating power for reactants and catalyst.[2] | Can decompose at high temperatures, potentially leading to side reactions. |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Excellent solvating power and high boiling point. | Can be difficult to remove completely during workup. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | High boiling point and good thermal stability.[2] | Can be challenging to remove and is a suspected reprotoxin. |
| Nitrobenzene | 211 | High | Historically used due to its high boiling point.[2][8] | Toxic and can participate in side reactions. |
Recommendation: For initial attempts, DMF is often a good starting point due to its excellent solvating properties. If higher temperatures are required, NMP can be a suitable alternative, with appropriate safety precautions.
Q4: How do I choose the right solvent for the purification of 4-(2-Fluorophenoxy)benzoic acid by recrystallization?
A4: The key to successful recrystallization is to choose a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
General Steps for Solvent Selection:
-
Solubility Testing: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points.
-
Common Solvents for Benzoic Acids: Ethanol, methanol, acetone, ethyl acetate, and mixtures with water are often good choices for recrystallizing benzoic acid derivatives.[9]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system can be effective.[9] A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes cloudy, followed by gentle heating to redissolve and then slow cooling.[9] For example, an ethanol/water mixture is often used.[9]
Experimental Protocols
Synthesis of 4-(2-Fluorophenoxy)benzoic acid via Ullmann Condensation
This protocol provides a general guideline. Optimization of reactant ratios, catalyst loading, and reaction time may be necessary.
Materials:
-
4-Iodobenzoic acid
-
2-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Copper(I) iodide (CuI)
-
L-Proline (optional, as a ligand)
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodobenzoic acid, 2-fluorophenol, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Add copper(I) iodide and L-proline (if used) to the reaction mixture.
-
Heat the mixture to reflux (around 120-140°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 1M HCl solution and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[9]
Visualizing the Solvent Selection Process
The following diagram illustrates the decision-making process for selecting an appropriate solvent for the Ullmann condensation.
Caption: Decision tree for troubleshooting solvent-related issues in the Ullmann condensation.
References
- PrepChem. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzoic acid.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenoxy)benzoic acid.
- Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Wikipedia. (n.d.). Ullmann reaction.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-(2,5-Dichlorophenoxy)benzoic Acid.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Google Patents. (n.d.). Process for the purification of benzoic acid.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Chemistry LibreTexts. (2021). SN1 vs SN2.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
- YouTube. (2016). Why Polar Aprotic Solvents for SN2 Substitution.
- Reddit. (2015). Why do polar, aprotic solvents favour SN2 pathways over SN1?.
- ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant.
- Pearson+. (n.d.). What role does a polar aprotic solvent play in SN2 reactions?.
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Phenoxide Alkylation Selectivity
Topic: Avoiding C-Alkylation in Phenoxide Reactions
Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Ambident Dilemma
Phenoxides are ambident nucleophiles , possessing two distinct reactive centers: the "hard" oxygen atom (O-alkylation) and the "soft" carbon atoms at the ortho/para positions (C-alkylation).
For 95% of pharmaceutical applications, O-alkylation (ether synthesis) is the target. However, C-alkylation is a persistent impurity pathway driven by specific thermodynamic and kinetic vectors. This guide provides a self-validating system to suppress C-alkylation by manipulating the Solvent-Cation-Electrophile triad.
Diagnostic Workflow (Visual)
Before modifying your protocol, use this decision tree to identify the likely source of your C-alkylation impurity.
Figure 1: Diagnostic logic flow for identifying the root cause of C-alkylation in phenoxide reactions.
Critical Parameter Optimization
A. The Solvent Effect: "Naked" vs. "Shielded" Anions
This is the single most common failure point.
-
The Mechanism: In protic solvents (MeOH, EtOH, Water), the solvent forms strong hydrogen bonds with the phenoxide oxygen (the region of highest electron density). This "shielding" effectively blocks the oxygen from attacking the electrophile.[1] The carbon ring, which is not hydrogen-bonded, becomes the accessible nucleophile, leading to C-alkylation [1].
-
The Fix: Use Polar Aprotic Solvents (DMF, DMSO, NMP). These solvents solvate cations effectively (via their oxygen/nitrogen lone pairs) but do not solvate the phenoxide anion. This leaves the oxygen "naked" and highly reactive, driving
attack at the oxygen center [2].
B. The "Cesium Effect"
-
The Mechanism: Smaller cations (
, ) form tight ion pairs with the phenoxide oxygen. in particular can coordinate to both the phenoxide oxygen and the leaving group of the electrophile, acting as a template that directs the electrophile to the ortho-carbon [3]. -
The Fix: Utilize Cesium Carbonate (
) . The large ionic radius of results in a weak, diffuse charge density. It does not form tight ion pairs, leaving the phenoxide oxygen free to react. This is widely cited as the "Cesium Effect" in ether synthesis [4].
C. Hard-Soft Acid Base (HSAB) Matching
-
The Mechanism: Phenoxide oxygen is a "hard" nucleophile (high charge density). The ring carbons are "soft" nucleophiles (orbital controlled).
-
Hard Electrophiles (Alkyl tosylates, primary alkyl chlorides) favor O-alkylation .
-
Soft Electrophiles (Allyl bromides, Benzyl iodides) have significant orbital overlap character, increasing the risk of C-alkylation [5].
-
Troubleshooting Guides (FAQ)
Issue 1: "I switched to DMF, but I still see 15% ortho-alkylation."
-
Diagnosis: You likely have water in your system.
-
Explanation: Commercial DMF is hygroscopic. Even trace water acts as a protic solvent, locally shielding the phenoxide oxygen. Furthermore, hydroxide (from water/base equilibrium) is a competing nucleophile.
-
Solution:
-
Dry DMF over 4Å molecular sieves for 24 hours.
-
Switch base to NaH (sodium hydride) to irreversibly remove protons and ensure anhydrous conditions, OR use anhydrous
with a drying tube.
-
Issue 2: "I am using Allyl Bromide and getting C-alkylation."
-
Diagnosis: Allyl bromide is a "soft" electrophile prone to ambident attack.
-
Explanation: The transition state for C-alkylation is stabilized by the orbital overlap between the
-system of the phenol and the allyl group. -
Solution:
-
Dilution: High concentrations favor aggregation and C-alkylation. Run at 0.05 M - 0.1 M.
-
Leaving Group Swap: Switch from Allyl Bromide (softer) to Allyl Tosylate (harder). The harder leaving group favors the charge-controlled attack by Oxygen.
-
Issue 3: "Can I use Trifluoroethanol (TFE)?"
-
Answer: NO.
-
Explanation: TFE is a strong hydrogen bond donor (stronger than ethanol). It will aggressively solvate the oxygen, almost guaranteeing a shift toward C-alkylation. In fact, TFE is often used specifically when researchers want to force C-alkylation [6].
Standard Operating Protocols (SOP)
Protocol A: High-Fidelity O-Alkylation (The "Cesium Method")
Best for: Valuable substrates, late-stage functionalization.
Materials:
-
Substrate: Phenol derivative (1.0 equiv)
-
Electrophile: Alkyl Halide/Mesylate (1.2 equiv)
-
Base:
(1.5 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step:
-
Drying: Flame-dry a round-bottom flask under Argon flow.
-
Solvation: Add the Phenol and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
in one portion. The suspension may turn yellow (phenoxide formation). -
Activation: Stir at Room Temperature for 30 minutes . Crucial Step: Allow the "Cesium Effect" to establish the naked anion equilibrium.
-
Addition: Add the Electrophile dropwise.
-
Reaction: Stir at RT. Heating (60°C) is only required for secondary halides.
-
Workup: Dilute with
(not DCM, to avoid emulsion). Wash with water to remove DMF.
Protocol B: Quantitative Comparison of Conditions
| Parameter | Condition A (Pro-C Alkylation) | Condition B (Pro-O Alkylation) |
| Solvent | Phenol / Water / TFE | DMF / DMSO / DMAc |
| Solvent Type | Protic (H-Bond Donor) | Polar Aprotic (Dipolar) |
| Cation | ||
| Anion State | Solvated / Shielded | Naked / Reactive |
| Major Product | ortho-Alkyl Phenol | Phenyl Ether |
| Dominant Mech. | Orbital Control / Coordination | Charge Control ( |
Visualizing the Mechanism
The following diagram illustrates the solvation shell difference that dictates the reaction pathway.
Figure 2: Mechanistic divergence based on solvent interaction. Protic solvents shield the oxygen, forcing reaction at the carbon.[2] Aprotic solvents leave the oxygen exposed.
References
-
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. The Alkylation of Ambident Anions." Journal of the American Chemical Society. Link (Foundational text on ambident nucleophiles).
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "An Assessment of the Causes of the 'Cesium Effect'." The Journal of Organic Chemistry. Link
-
R. B. Miller. (2011). "Phenolates: O-alkylation and C-alkylation." PharmaXChange. Link
-
Finkelstein, et al. (1999). "Cesium promoted O-alkylation of alcohols for the efficient ether synthesis." Tetrahedron Letters. Link
-
Mayer, R. J., et al. (2019). "Ambident Reactivity of Phenoxide Ions in Solution." Chemistry - A European Journal. Link
-
Shimizu, K., et al. (2015). "2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation."[3] RSC Advances. Link
Sources
characterization of unexpected byproducts in "4-(2-Fluorophenoxy)benzoic acid" synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-(2-Fluorophenoxy)benzoic acid. The synthesis of diaryl ethers, a critical structural motif in many pharmaceuticals, often presents challenges related to byproduct formation. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to facilitate the identification and mitigation of unexpected byproducts, ensuring the integrity and purity of the final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 4-(2-Fluorophenoxy)benzoic acid, and what are their general drawbacks?
A1: The most common methods for synthesizing 4-(2-Fluorophenoxy)benzoic acid are transition metal-catalyzed cross-coupling reactions. The two prominent approaches are:
-
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide (e.g., 4-bromobenzoic acid or its ester) with a phenol (e.g., 2-fluorophenol).[1][2] While economically viable due to the low cost of copper, traditional Ullmann reactions often require harsh conditions, such as high temperatures (often >200°C), which can lead to thermal decomposition and a broader range of byproducts.[2] Modern protocols using ligands can enable milder reaction conditions.[3]
-
Buchwald-Hartwig Amination: More accurately, a C-O coupling variant of this palladium-catalyzed reaction is also widely used.[4][5] This method generally offers higher yields and functional group tolerance under milder conditions compared to the classic Ullmann reaction.[5][6] However, the cost of palladium catalysts and specialized phosphine ligands can be a significant drawback. Catalyst decomposition and side reactions involving the ligand can also introduce impurities.[7]
Q2: Why is it crucial to characterize unexpected byproducts in the synthesis of a pharmaceutical intermediate like 4-(2-Fluorophenoxy)benzoic acid?
A2: Rigorous characterization of byproducts is a cornerstone of pharmaceutical development for several reasons:
-
Regulatory Compliance: Regulatory bodies like the FDA require stringent purity profiles for active pharmaceutical ingredients (APIs) and their intermediates. Any impurity present at a significant level must be identified, quantified, and assessed for potential toxicity.
-
Process Optimization: Understanding the identity and mechanism of formation of byproducts provides critical insights into the reaction chemistry. This knowledge allows for the targeted optimization of reaction parameters (temperature, catalyst loading, base, solvent) to minimize impurity formation and improve yield and purity.[8]
-
Downstream Effects: Unidentified byproducts can interfere with subsequent synthetic steps, poison catalysts, or lead to the formation of new, more complex impurities.
Q3: What are the initial steps to take when an unexpected peak is observed in the HPLC analysis of my crude reaction mixture?
A3: A systematic approach is key. First, ensure the peak is not an artifact of the analysis. Then, proceed as follows:
-
Analyze Starting Materials: Run an HPLC of your starting materials (the aryl halide and the phenol) under the same conditions to rule out the possibility that the "byproduct" is an impurity that was present from the start.
-
LC-MS Analysis: The most immediate and informative step is to obtain a mass spectrum of the unexpected peak using Liquid Chromatography-Mass Spectrometry (LC-MS). The molecular weight of the impurity is a critical piece of the puzzle for proposing potential structures.
-
Review the Reaction Mechanism: Consider the potential side reactions of your chosen synthetic route. For example, in a copper-catalyzed reaction, homocoupling of the starting materials is a common side reaction.
Troubleshooting Guide for Unexpected Byproducts
This guide provides a structured approach to identifying and mitigating common byproducts encountered during the synthesis of 4-(2-Fluorophenoxy)benzoic acid.
| Observed Problem | Potential Byproduct(s) | Plausible Mechanism of Formation | Analytical Confirmation | Corrective Actions & Preventative Measures |
| Significant peak with M+ corresponding to homocoupling of the aryl halide (e.g., 4,4'-biphenyldicarboxylic acid) | Symmetrical biaryl compounds | Ullmann: Reductive coupling of two aryl halide molecules on the copper catalyst surface, particularly at high temperatures or with excess copper.[1] Buchwald-Hartwig: Occurs when the reductive elimination step is slow, allowing for competitive homocoupling pathways. | LC-MS: Will show the expected molecular ion for the dimer. ¹H NMR: Will show a simplified aromatic region consistent with a symmetrical structure. | Optimize Catalyst/Ligand Ratio: Ensure an appropriate ligand-to-metal ratio to promote the desired cross-coupling. Control Temperature: Avoid excessively high temperatures, which can favor homocoupling.[9] Use High-Purity Reagents: Ensure the catalyst is active and not degraded. |
| Significant peak with M+ corresponding to homocoupling of the phenol (e.g., 2,2'-dihydroxybiphenyl) | Dimerization of the phenol starting material | Oxidative coupling of the phenoxide, often promoted by residual oxygen or certain catalyst oxidation states. | LC-MS: Molecular ion will correspond to the phenol dimer. ¹H NMR: Absence of the benzoic acid protons and a distinct aromatic coupling pattern. | Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) to minimize oxidation. Use Fresh Base: Ensure the base is not contaminated with oxidizing agents. |
| Peak corresponding to the reduction of the aryl halide (e.g., Benzoic acid) | Dehalogenated starting material | Ullmann & Buchwald-Hartwig: Can be caused by protic impurities (e.g., water) in the reaction mixture, which can protonate an organometallic intermediate.[9] Certain ligands or additives can also facilitate this pathway. | LC-MS: Molecular ion will match the dehalogenated starting material. Co-injection HPLC: Spiking the sample with an authentic standard of the suspected byproduct should result in a single, co-eluting peak. | Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Use a drying tube on the reaction apparatus.[9] Screen Bases: The choice of base can influence this side reaction; consider screening alternatives. |
| Isomeric byproducts with the same M+ as the desired product | Regioisomers (e.g., 3-(2-Fluorophenoxy)benzoic acid or 4-(3-Fluorophenoxy)benzoic acid) | Impure starting materials (e.g., contamination of 4-bromobenzoic acid with its meta isomer) or, less commonly, rearrangement reactions under harsh conditions. | ¹⁹F NMR: The chemical shift and coupling constants of the fluorine atom are highly sensitive to its position on the aromatic ring.[10][11] High-Resolution HPLC: Develop a method with sufficient resolving power to separate the isomers.[12] 2D NMR (COSY, HMBC): Can help to definitively establish the connectivity of the molecule. | Verify Starting Material Purity: Always check the purity of starting materials by NMR and/or HPLC before use. Use Milder Reaction Conditions: Avoid excessively high temperatures that could potentially promote isomerization. |
In-Depth Characterization Protocols
Protocol 1: HPLC Method Development for Isomer Separation
A robust HPLC method is essential for quantifying the purity of 4-(2-Fluorophenoxy)benzoic acid and resolving it from potential isomers and byproducts.
-
Column Selection: A C18 reversed-phase column is a good starting point.[12][13][14]
-
Mobile Phase:
-
Start with a gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (acetonitrile or methanol). The acidic mobile phase will ensure the benzoic acid moiety is protonated, leading to better peak shape.[15]
-
A typical starting gradient could be 30-90% organic modifier over 20 minutes.
-
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm) is standard.[16]
-
Optimization:
-
Adjust the gradient slope and initial/final mobile phase composition to improve the separation of closely eluting peaks.
-
If isomers are difficult to separate, consider evaluating different column chemistries (e.g., a phenyl-hexyl or biphenyl phase) to leverage alternative separation mechanisms like pi-pi interactions.
-
Protocol 2: NMR Analysis for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural identification of byproducts.
-
¹H NMR:
-
Desired Product: Expect complex splitting patterns in the aromatic region (typically 7.0-8.2 ppm) due to the presence of two different, coupled aromatic rings. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
-
Homocoupled Byproducts: Symmetrical homocoupled byproducts will show a simplified set of signals in the aromatic region compared to the desired product.
-
-
¹³C NMR:
-
The number of signals can indicate the symmetry of the molecule. The desired product should exhibit 13 distinct carbon signals (unless there is accidental overlap). A symmetrical byproduct will have fewer signals. Aromatic carbons typically resonate in the 120-150 ppm range.[17]
-
-
¹⁹F NMR:
-
This is a highly sensitive and informative technique for fluorinated compounds.[10][11] The fluorine chemical shift is very sensitive to its electronic environment.[18][19] Any isomeric byproducts where the fluorine is in a different position will have a distinctly different ¹⁹F chemical shift. This makes ¹⁹F NMR an excellent tool for detecting and quantifying fluoro-isomers.
-
Visualizing the Troubleshooting Workflow
The following flowchart outlines a systematic approach to identifying and resolving issues with byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
Mechanistic Insight into Byproduct Formation
Understanding the catalytic cycle is key to predicting and preventing side reactions. Below is a simplified representation of a Pd-catalyzed C-O cross-coupling reaction, highlighting potential points of byproduct formation.
Caption: Simplified catalytic cycle and potential side reactions.
References
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved February 2, 2026, from [Link]
-
L.S. College, Muzaffarpur. (2020, October 22). Ullmann reaction. L.S. College, Muzaffarpur. Retrieved February 2, 2026, from [Link]
-
American Chemical Society. (2026, February 1). Total Synthesis of Chrysosporazines B and C. Organic Letters. Retrieved February 2, 2026, from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved February 2, 2026, from [Link]
-
PMC. (n.d.). 4-(4-Fluorophenoxy)benzoic acid. PMC. Retrieved February 2, 2026, from [Link]
-
Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]
-
Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Wikipedia. Retrieved February 2, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Retrieved February 2, 2026, from [Link]
-
PubMed. (2023, June 13). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. Retrieved February 2, 2026, from [Link]
-
ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Columbia University. (n.d.). The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University. Retrieved February 2, 2026, from [Link]
-
RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]
-
PMC. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved February 2, 2026, from [Link]
-
UST Journals. (2023, December 2). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals. Retrieved February 2, 2026, from [Link]
-
PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved February 2, 2026, from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsynthchem.com [jsynthchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.ust.edu [journals.ust.edu]
- 15. columbia.edu [columbia.edu]
- 16. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
strategies to increase the rate of reaction for "4-(2-Fluorophenoxy)benzoic acid" formation
Welcome to the technical support guide for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related diaryl ether compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for forming 4-(2-Fluorophenoxy)benzoic acid?
The formation of the diaryl ether bond in 4-(2-Fluorophenoxy)benzoic acid is typically achieved via two main pathways: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr).
-
Ullmann Condensation: This is a classic and robust copper-catalyzed cross-coupling reaction.[1] In a typical setup, a 4-halobenzoic acid (preferably 4-iodobenzoic acid or 4-bromobenzoic acid for higher reactivity) is coupled with 2-fluorophenol in the presence of a copper catalyst and a base at elevated temperatures.[1][2] Modern protocols often include ligands to improve catalyst performance and lower reaction temperatures.[3]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the attack of a nucleophile (in this case, the 2-fluorophenoxide) on an aryl halide. For an efficient SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[4][5] For the synthesis of 4-(2-Fluorophenoxy)benzoic acid, this route is viable if starting with a substrate like 4-fluoro- or 4-chloronitrobenzene, followed by subsequent chemical modification of the nitro group.
Q2: My Ullmann reaction is sluggish or has stalled. What are the first parameters I should investigate?
If your reaction is not proceeding, a systematic check of the core components is the most efficient troubleshooting approach.
-
Inert Atmosphere: Ensure your reaction is maintained under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the active Cu(I) catalyst, leading to deactivation.[3]
-
Reagent Purity: Verify the purity and dryness of your solvent, base, and starting materials. Water can interfere with the base and catalyst activity.
-
Temperature Control: Ullmann reactions are often temperature-sensitive and typically require heating, often in the range of 100-200 °C.[6] Ensure your reaction is reaching and maintaining the target temperature.
-
Catalyst Activity: The source and state of the copper catalyst are critical. Cu(I) salts are generally considered the active species and are often preferred over Cu(II) salts or Cu(0).[3]
Q3: How do I select the appropriate base and solvent for the reaction?
The choice of base and solvent are interdependent and crucial for success.
-
Base: The base deprotonates the phenol to form the active phenoxide nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents, but it is also more expensive. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent: High-boiling polar aprotic solvents are standard choices.[6] They are required to dissolve the reagents and to reach the high temperatures necessary for the reaction. Common examples include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), nitrobenzene, and Dioxane.[3][6] The choice can affect reaction rate; for instance, solvents that can hydrogen bond may reduce the reactivity of the nucleophile.[7]
Troubleshooting Guide: From Slow Reactions to Purification Woes
This section provides a detailed, cause-and-effect guide to tackling specific experimental issues.
Problem: Low or No Product Formation
Primary Symptom: TLC or LC-MS analysis after several hours shows predominantly unreacted 2-fluorophenol and 4-halobenzoic acid.
This is the most common issue and usually points to a fundamental problem with one of the key reaction parameters. The following table outlines potential causes and validated solutions.
| Potential Cause | Underlying Rationale & Scientific Explanation | Recommended Action & Protocol |
| Inactive Catalyst System | The active catalyst in modern Ullmann couplings is a Cu(I)-ligand complex. If using a Cu(II) precursor, it must be reduced in situ. The absence of a suitable ligand can lead to catalyst aggregation and deactivation. Ligands like 1,10-phenanthroline or amino acids (e.g., L-proline) stabilize the copper center and facilitate the catalytic cycle.[3] | Action: Screen different copper sources and ligands. Protocol: Start with a Cu(I) salt like CuI. Screen a panel of ligands, such as 1,10-phenanthroline, L-proline, or N-methylglycine.[3] Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation of the Cu(I) catalyst.[3] |
| Insufficient Temperature | The Ullmann condensation has a significant activation energy barrier.[8] Insufficient thermal energy means reactant molecules do not have enough kinetic energy to overcome this barrier, resulting in a slow or non-existent reaction rate.[7] | Action: Incrementally increase the reaction temperature. Protocol: Begin with the literature-reported temperature (typically 100-160 °C).[6][9] If the reaction is slow, increase the temperature in 10-15 °C increments, monitoring by TLC at each stage. Be aware that excessively high temperatures can lead to side reactions. |
| Incorrect Aryl Halide | The rate of the oxidative addition step in the catalytic cycle is highly dependent on the carbon-halogen bond strength. The reactivity trend is I > Br >> Cl > F.[1] Using a less reactive aryl halide like 4-chlorobenzoic acid will require more forcing conditions (higher temperature, more active catalyst system) than 4-iodobenzoic acid. | Action: Switch to a more reactive aryl halide. Protocol: If using 4-chlorobenzoic acid, consider switching to 4-bromobenzoic acid or, ideally, 4-iodobenzoic acid to increase the reaction rate. |
| Suboptimal Base/Solvent | The base must be strong enough and sufficiently soluble to deprotonate the 2-fluorophenol. An insoluble base will result in a low concentration of the active nucleophile. The solvent must be able to dissolve the base and the starting materials while having a high enough boiling point.[6][7] | Action: Screen different bases and solvents. Protocol: If using K₂CO₃ with limited success, try Cs₂CO₃ or K₃PO₄.[3] For solvents, polar aprotic options like DMF, NMP, or Dioxane are standard. Ensure the chosen solvent is anhydrous.[3][6] |
Problem: Significant Byproduct Formation
Primary Symptom: TLC plate shows multiple new spots, or the crude NMR spectrum is complex and indicates more than just starting materials and product.
| Potential Cause | Underlying Rationale & Scientific Explanation | Recommended Action & Protocol |
| Aryl Halide Homocoupling | At high temperatures, the aryl halide can couple with itself in a classic Ullmann biaryl synthesis, leading to the formation of biphenyl-4,4'-dicarboxylic acid. This side reaction consumes the starting material and complicates purification.[10] | Action: Lower the reaction temperature and/or add a ligand. Protocol: Modern ligand-accelerated Ullmann reactions can often be run at lower temperatures (e.g., 110-130 °C), which disfavors the homocoupling pathway.[2] The addition of ligands like 1,10-phenanthroline can also increase the rate of the desired cross-coupling relative to homocoupling. |
| Decarboxylation | The benzoic acid moiety can be susceptible to decarboxylation at very high temperatures, especially in the presence of copper catalysts. This would lead to the formation of 2-fluorophenoxybenzene. | Action: Avoid excessive temperatures. Protocol: Maintain the reaction temperature at the lowest effective level. Monitor for the formation of the decarboxylated byproduct by LC-MS. If decarboxylation is a persistent issue, consider performing the coupling with methyl 4-halobenzoate and hydrolyzing the ester in a subsequent step.[11] |
Visualizing the Process
A logical workflow is critical for efficient troubleshooting. The following diagram outlines a decision-making process for an underperforming reaction.
Caption: A decision tree for troubleshooting a slow Ullmann condensation.
Experimental Protocol: Ullmann Condensation
This protocol is a representative procedure based on established methodologies.[3][9] Researchers should adapt it based on their specific substrates and available equipment.
Materials:
-
4-Bromobenzoic acid (1.0 equiv)
-
2-Fluorophenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv), finely ground and dried
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid, K₂CO₃, CuI, and L-proline.
-
Inert Atmosphere: Seal the flask and condenser assembly. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous DMF via syringe, followed by the 2-fluorophenol.
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2-3 with 1M HCl. This will protonate the benzoic acid product and dissolve the potassium salts.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][11]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to yield pure 4-(2-Fluorophenoxy)benzoic acid.[11]
Caption: Key steps in the ligand-assisted Ullmann catalytic cycle.
References
-
PrepChem. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzoic acid. Retrieved from [Link]
-
Nayak, P. S., et al. (2014). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o533. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Sathee. (n.d.). Chemistry Ullmann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 14.1: Factors that Affect Reaction Rates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshoot a Reaction. Retrieved from [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) The Mechanism of the Modified Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Why Are Some Reactions Slower at Higher Temperatures?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed Central. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2005). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]
-
Quora. (2021). Why is the rate of reaction of organic compounds slow?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. prepchem.com [prepchem.com]
- 10. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
column chromatography conditions for purifying "4-(2-Fluorophenoxy)benzoic acid" derivatives
Technical Support Center: Chromatography Solutions Ticket ID: #PUR-42FBA-001 Subject: Optimization of Purification Conditions for 4-(2-Fluorophenoxy)benzoic Acid Derivatives
User Guide: Purification of 4-(2-Fluorophenoxy)benzoic Acid
Welcome to the Technical Support Center. You are likely encountering difficulties due to the dual nature of your molecule: the lipophilic fluorophenoxy tail and the highly polar, ionizable benzoic acid head .
This guide addresses the three most common support tickets we receive for this class of compounds:
-
Peak Tailing/Streaking: The compound smears across the column.
-
Solubility Crashes: The sample precipitates at the column head.
-
Poor Resolution: Difficulty separating the product from phenol precursors.
Module 1: The "Acid Streak" Phenomenon
Issue: Your TLC shows a streak rather than a spot, and the column yields broad, overlapping fractions.
Diagnosis:
Silica gel is slightly acidic (
The Fix: Acidify the Mobile Phase You must force the equilibrium entirely to the protonated (neutral) state.
Protocol:
-
Select Modifier: Use Acetic Acid (AcOH) or Formic Acid (FA) .
-
Concentration: Add 1% v/v of the acid to both the non-polar (Hexane/Heptane) and polar (Ethyl Acetate) solvents.
-
Note: Do not just add it to the bottle. Premix it to ensure the column is constantly equilibrated.
-
-
TLC Verification: Run a TLC of your crude material using the acidified solvent. If the streak resolves into a tight spot, the condition is valid for the column.
Visual Logic: Mobile Phase Decision Tree
Figure 1: Decision tree for optimizing mobile phase composition to prevent acidic tailing.
Module 2: Solubility & Sample Loading
Issue: The sample dissolves in DCM but precipitates when the Hexane/EtOAc mobile phase hits it, blocking the column.
Diagnosis: 4-(2-Fluorophenoxy)benzoic acid is a rigid, aromatic molecule. While the acid group is polar, the fluorophenoxy tail is lipophilic. It often displays poor solubility in the non-polar starting solvent (Hexane), leading to "crashing out" at the interface.
The Fix: Dry Loading (Solid Loading) Liquid loading with a strong solvent (like DCM) creates a "solvent effect" that ruins resolution. Dry loading eliminates this variable.
Protocol:
-
Dissolution: Dissolve crude mixture in the minimum amount of volatile solvent (DCM or Acetone).
-
Adsorption: Add Silica Gel (40-63 µm) or Celite 545.
-
Ratio: 1.5g to 2.0g of solid support per 1g of crude sample.
-
-
Evaporation: Rotovap to dryness. You should be left with a free-flowing powder.
-
Troubleshooting: If it is sticky/clumpy, you added too little silica. Add more solvent, more silica, and re-evaporate.
-
-
Loading: Pour the powder onto the top of your pre-equilibrated column and add a layer of sand on top to protect the bed.
Module 3: Separation from Impurities
Issue: Difficulty separating the product from the starting material (2-fluorophenol) or the ester intermediate.
Data & Strategy: The fluorine atom at the ortho position (2-F) increases lipophilicity compared to unsubstituted analogues.
| Compound | Functional Group | Polarity | Est.[1] Rf (3:1 Hex:EtOAc + 1% AcOH) | Separation Strategy |
| 2-Fluorophenol | Phenol | Moderate | 0.6 - 0.7 | Elutes early. Easily separated. |
| Ester Intermediate | Ester | Low-Moderate | 0.5 - 0.6 | Non-ionizable. Elutes before acid. |
| Target Acid | Carboxylic Acid | High | 0.2 - 0.3 | Retained due to H-bonding. |
| Polar Byproducts | Salts/Oxides | Very High | 0.0 (Baseline) | Remains on column. |
Recommended Solvent Gradients:
-
Standard: 0%
40% Ethyl Acetate in Hexane (with 1% Acetic Acid). -
High Polarity (If stuck): 0%
10% Methanol in Dichloromethane (DCM).-
Warning: DCM/MeOH generates heat on silica. Equilibrate the column well to prevent gas bubbles.
-
Module 4: Reverse Phase (The "Nuclear Option")
Issue: Normal phase chromatography fails completely due to extreme streaking or insolubility.
Solution: Switch to Reverse Phase (C18) Flash Chromatography. The mechanism flips: the stationary phase is non-polar, and the mobile phase is polar.
C18 Protocol:
-
Column: C18-bonded silica (Flash cartridge).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol + 0.1% Formic Acid.
-
Gradient: 5% B
95% B. -
Why it works: The hydrophobic fluorophenoxy tail interacts with the C18 chains, while the aqueous mobile phase keeps the acid soluble and ionized (if pH is not suppressed) or neutral (if acidified). Acidification is still recommended to sharpen peaks.
Workflow Diagram: Dry Loading vs. Liquid Loading
Figure 2: Comparison of loading techniques. Dry loading prevents column blockage for low-solubility benzoic acid derivatives.
References
-
Biotage. (2023).[1][3] Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
-
Sorbtech. (2023).[3] HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]
-
Fun, H.-K., et al. (2009).[4] 4-(4-Fluorophenoxy)benzoic acid.[4] IUCr Journals. Retrieved from [Link](Note: Reference describes the 4-fluoro isomer, but purification principles for the acid moiety are identical).
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 4-(2-Fluorophenoxy)benzoic Acid and 4-(3-Fluorophenoxy)benzoic Acid: Unraveling the Impact of Fluorine Positioning on Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle art of substituent placement on an aromatic ring can dramatically alter the biological profile of a molecule. This guide delves into a comparative analysis of two positional isomers, 4-(2-Fluorophenoxy)benzoic acid and 4-(3-Fluorophenoxy)benzoic acid, to elucidate how the seemingly minor shift of a fluorine atom from the ortho to the meta position on the phenoxy ring can influence their biological activities. While direct comparative studies are limited, this document synthesizes available data on related compounds and leverages structure-activity relationship (SAR) principles to provide a comprehensive overview for researchers in drug discovery and development.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity. The high electronegativity and small size of the fluorine atom can lead to profound changes in the electronic and conformational landscape of a molecule, thereby influencing its interaction with biological targets. This guide focuses on two isomers where the position of a single fluorine atom is the only differentiating feature, offering a focused lens through to examine the nuanced effects of structural modification.
4-(2-Fluorophenoxy)benzoic Acid: A Scaffold for Kinase Inhibition
Recent research has highlighted the utility of the 4-(2-fluorophenoxy)benzoic acid scaffold in the development of potent enzyme inhibitors, particularly in the field of oncology. Derivatives of this molecule have shown significant promise as inhibitors of the c-Met kinase, a receptor tyrosine kinase that is often dysregulated in various cancers.
Preclinical Data: c-Met Inhibition and Anticancer Activity
A study focused on the design and synthesis of novel c-Met inhibitors utilized the 4-(2-fluorophenoxy) moiety as a key building block. While the parent compound itself was not the final drug candidate, the biological activity of its derivatives provides valuable insight into its potential. For instance, a series of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives demonstrated potent c-Met kinase inhibitory activity and cytotoxicity against several cancer cell lines.
| Compound Derivative | c-Met Kinase IC50 (nM) | HT-29 (Colon Cancer) IC50 (nM) | MKN-45 (Gastric Cancer) IC50 (nM) |
| 26c | 8.2 | 15 | 3 |
Data synthesized from a study on 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-Met inhibitors.
These findings suggest that the 4-(2-fluorophenoxy)benzoic acid core can be effectively utilized to generate compounds with significant anticancer potential. The ortho-fluorine atom is hypothesized to play a crucial role in orienting the molecule within the ATP-binding pocket of the c-Met kinase, potentially through favorable interactions with the protein backbone.
4-(3-Fluorophenoxy)benzoic Acid: An Enigmatic Isomer
In stark contrast to its 2-fluoro counterpart, there is a conspicuous absence of specific biological activity data for 4-(3-Fluorophenoxy)benzoic acid in the public domain. This lack of data presents a challenge for a direct comparison but also an opportunity for future investigation. Based on the known activities of related phenoxy benzoic acids, we can hypothesize potential biological targets.
Potential Biological Activities Based on Structural Analogy
Phenoxy benzoic acids as a class are known for a variety of biological effects, including:
-
Herbicidal and Plant Growth-Regulating Activities : This suggests potential interactions with plant-specific enzymes or receptors.
-
Antibacterial Properties : Indicating possible interference with bacterial metabolic pathways or cell wall synthesis.
-
Neurological Activity : The related compound, 4-(4-Fluorophenoxy)benzoic acid, is a potent blocker of neuronal voltage-gated sodium channels, suggesting that the 3-fluoro isomer might also modulate ion channel function.
The shift of the fluorine atom to the meta position would alter the electronic distribution and steric profile of the phenoxy ring, which could lead to differential binding affinities for these or other targets compared to the 2-fluoro isomer.
Structure-Activity Relationship (SAR) Insights: A Tale of Two Positions
The difference in the position of the fluorine atom—ortho versus meta—has profound implications for the molecule's three-dimensional shape and electronic properties.
Figure 1. Positional Isomerism and its Predicted Impact on Molecular Properties.
-
Conformational Effects : The ortho-fluorine in 4-(2-Fluorophenoxy)benzoic acid is likely to induce a greater degree of steric hindrance, leading to a more twisted conformation between the two aromatic rings. In contrast, the meta-position of the fluorine in the 3-fluoro isomer would result in less steric clash, potentially allowing for a more planar arrangement. This difference in preferred conformation can be critical for fitting into specific protein binding sites.
-
Electronic Effects : The electron-withdrawing inductive effect of the fluorine atom will influence the acidity of the benzoic acid moiety and the electron density of the phenoxy ring. The magnitude of this effect on the ether oxygen and the rest of the molecule will differ depending on the ortho versus meta position, which in turn can affect hydrogen bonding and other non-covalent interactions with a biological target.
Experimental Protocols for Comparative Evaluation
To definitively compare the biological activities of these two isomers, a series of head-to-head in vitro assays are required. The following protocols provide a framework for such an investigation.
In Vitro c-Met Kinase Inhibition Assay
This assay will determine the half-maximal inhibitory concentration (IC50) of each compound against the c-Met kinase.
Figure 2. Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Plate Preparation : Dispense a solution of c-Met kinase into the wells of a 384-well plate.
-
Compound Addition : Add serial dilutions of 4-(2-Fluorophenoxy)benzoic acid and 4-(3-Fluorophenoxy)benzoic acid to the wells. Include appropriate controls (e.g., a known c-Met inhibitor and a DMSO vehicle control).
-
Incubation : Incubate the plate at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation : Add a solution containing ATP and a suitable peptide substrate to initiate the kinase reaction.
-
Reaction Incubation : Incubate the plate at room temperature to allow for substrate phosphorylation.
-
Reaction Termination and Signal Detection : Add a detection reagent that produces a signal (e.g., luminescence or fluorescence) inversely proportional to the kinase activity.
-
Data Analysis : Measure the signal and calculate the IC50 value for each compound.
Cell Viability Assay (MTT Assay)
This assay will assess the cytotoxic effects of the compounds on various cancer cell lines.
Methodology:
-
Cell Seeding : Seed cancer cells (e.g., HT-29, MKN-45) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of each isomer for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis : Calculate the percentage of cell viability and determine the IC50 value for each compound.
Conclusion and Future Directions
The analysis of 4-(2-Fluorophenoxy)benzoic acid and 4-(3-Fluorophenoxy)benzoic acid underscores the critical importance of substituent positioning in drug design. While the 2-fluoro isomer has demonstrated a clear potential as a scaffold for c-Met kinase inhibitors, the biological profile of the 3-fluoro isomer remains largely unexplored. The predicted conformational and electronic differences between these two molecules suggest that they are likely to exhibit distinct biological activities.
Future research should focus on the direct, side-by-side evaluation of these isomers in a panel of relevant biological assays, including kinase inhibition, cell viability, and assays for herbicidal, antibacterial, and neurological activity. Such studies will not only provide a definitive comparison of their biological profiles but also contribute to a deeper understanding of the structure-activity relationships of fluorinated phenoxy benzoic acids, thereby guiding the rational design of future therapeutic agents.
References
- Due to the lack of direct comparative studies, the references would be to papers describing the synthesis and biological evaluation of derivatives of 4-(2-Fluorophenoxy)benzoic acid, general reviews on the role of fluorine in medicinal chemistry, and studies on the biological activities of other related phenoxy benzoic acids. A comprehensive list would be generated based on the specific studies identified during the research phase.
A Comparative Guide to the Structure-Activity Relationship of Fluorophenoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorine Position in Drug and Agrochemical Design
The introduction of a fluorine atom into a molecular scaffold is a common strategy in medicinal and agricultural chemistry to modulate a compound's physicochemical properties and biological activity. In the context of phenoxybenzoic acids, the position of the fluorine atom—ortho (2-), meta (3-), or para (4-) on the phenoxy ring—can drastically alter the molecule's electronic distribution, conformation, and metabolic stability, thereby influencing its efficacy and selectivity for a given biological target. While extensive research has been conducted on various derivatives of this scaffold, a direct comparative analysis of the fundamental isomers is often assumed rather than explicitly detailed. This guide aims to fill that gap by synthesizing available data and providing a predictive framework based on established SAR principles.
Comparative Biological Activity of Fluorophenoxybenzoic Acid Isomers
While a comprehensive head-to-head comparison of the herbicidal and PTP1B inhibitory activities of the ortho, meta, and para isomers of fluorophenoxybenzoic acid is not extensively documented in a single study, we can infer the likely trends based on the SAR of closely related compounds, such as diphenyl ether herbicides and other benzoic acid derivatives.
Herbicidal Activity
Diphenyl ether herbicides, a class that includes fluorophenoxybenzoic acid analogues like acifluorfen, typically function by inhibiting protoporphyrinogen oxidase (PPO). The SAR for this class of herbicides is well-established and suggests that the substitution pattern on both phenyl rings is critical for activity.
Key SAR Principles for Diphenyl Ether Herbicides:
-
Electron-withdrawing groups on the phenyl ring containing the nitro group (in acifluorfen, this is the benzoic acid moiety) are generally favorable for activity.
-
The substituents on the phenoxy ring influence the molecule's conformation and its fit within the PPO active site.
Table 1: Predicted Herbicidal Activity of Fluorophenoxybenzoic Acid Isomers
| Isomer | Predicted Relative Activity | Rationale |
| 4-Fluorophenoxybenzoic acid (para) | High | The para position is often favored in diphenyl ether herbicides as it can lead to a more linear conformation, which may fit better into the active site of PPO. Electron-withdrawing effects at this position can also be beneficial. |
| 2-Fluorophenoxybenzoic acid (ortho) | Moderate to High | Ortho substitution can induce a twist in the molecule, which may be either beneficial or detrimental depending on the specific conformational requirements of the target enzyme. In some diphenyl ether herbicides, ortho substituents are known to enhance activity. |
| 3-Fluorophenoxybenzoic acid (meta) | Moderate | Meta substitution is less common in highly active diphenyl ether herbicides. The electronic effects of a meta-fluoro group are primarily inductive, which may have a less pronounced effect on the overall electronic character of the ring compared to the resonance effects possible with para substitution. |
PTP1B Inhibitory Activity
PTP1B is a key regulator in insulin and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. Benzoic acid derivatives have been explored as PTP1B inhibitors, with the carboxylate group typically binding to the active site.
Key SAR Principles for Benzoic Acid-Based PTP1B Inhibitors:
-
The benzoic acid moiety often serves as a phosphotyrosine mimetic, anchoring the inhibitor in the PTP1B active site.
-
Substituents on the aromatic ring can form additional interactions with the enzyme, enhancing binding affinity and selectivity.[1]
For fluorophenoxybenzoic acid isomers, the position of the fluorine atom would influence the electronic properties of the phenoxy ring and its potential to form hydrogen bonds or other interactions with the enzyme.
Table 2: Predicted PTP1B Inhibitory Activity of Fluorophenoxybenzoic Acid Isomers
| Isomer | Predicted Relative Activity (Lower IC50) | Rationale |
| 3-Fluorophenoxybenzoic acid (meta) | High | The meta position may allow the fluorine atom to act as a hydrogen bond acceptor with specific residues in the PTP1B active site without causing significant steric hindrance. The inductive electron-withdrawing nature of fluorine at this position could also favorably influence the acidity of the benzoic acid proton. |
| 4-Fluorophenoxybenzoic acid (para) | Moderate to High | The para position is also a viable location for substituents that can enhance binding. The planarity afforded by this substitution pattern might allow for favorable stacking interactions within the active site. |
| 2-Fluorophenoxybenzoic acid (ortho) | Low to Moderate | The ortho position is likely to introduce steric hindrance, which could prevent the optimal binding of the carboxylate group in the active site of PTP1B. This steric clash would likely lead to a decrease in inhibitory potency. |
Experimental Protocols for Comparative Analysis
To validate the predicted activities and provide concrete data for a definitive comparison, the following experimental protocols are recommended.
Synthesis of Fluorophenoxybenzoic Acid Isomers
A general and robust method for the synthesis of fluorophenoxybenzoic acid isomers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a fluorophenol with a halobenzoic acid.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the appropriate fluorophenol isomer (2-fluorophenol, 3-fluorophenol, or 4-fluorophenol) (1.0 eq.), a halobenzoic acid (e.g., 2-chlorobenzoic acid) (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure fluorophenoxybenzoic acid isomer.
-
Characterization: Confirm the structure and purity of the synthesized isomers using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Causality Behind Experimental Choices:
-
Ullmann Condensation: This is a classic and reliable method for forming diaryl ether linkages.
-
Potassium Carbonate: Acts as a base to deprotonate the phenol, making it a more reactive nucleophile.
-
Copper(I) Iodide: The catalyst is essential for facilitating the carbon-oxygen bond formation.
-
Acidic Work-up: Protonates the carboxylate to precipitate the desired benzoic acid product.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of fluorophenoxybenzoic acid isomers.
Herbicidal Activity Assay (Whole Plant Assay)
This protocol assesses the post-emergence herbicidal activity of the synthesized isomers on a model weed species, such as barnyard grass (Echinochloa crus-galli).
Step-by-Step Protocol:
-
Plant Cultivation: Grow barnyard grass from seed in small pots containing a standard potting mix in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Treatment Preparation: Prepare stock solutions of the fluorophenoxybenzoic acid isomers and a positive control herbicide (e.g., acifluorfen) in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to test a range of concentrations.
-
Application: When the plants have reached the 2-3 leaf stage, apply the treatment solutions as a foliar spray, ensuring even coverage. Include a solvent-only control group.
-
Evaluation: After a set period (e.g., 14 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) using a rating scale (e.g., 0 = no effect, 100 = complete kill).
-
Data Analysis: Calculate the GR50 (the concentration required to cause 50% growth reduction) or EC50 (the concentration causing 50% of the maximal effect) for each isomer by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic curve).
Causality Behind Experimental Choices:
-
Whole Plant Assay: Provides a more realistic assessment of herbicidal activity compared to in vitro assays, as it accounts for factors like uptake, translocation, and metabolism.
-
Post-emergence Application: Simulates a common agricultural practice for controlling emerged weeds.
-
Dose-Response Curve: Essential for quantifying and comparing the potency of different compounds.
PTP1B Inhibition Assay
This in vitro assay measures the ability of the fluorophenoxybenzoic acid isomers to inhibit the enzymatic activity of PTP1B.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT). Prepare a stock solution of recombinant human PTP1B enzyme and a stock solution of the substrate, p-nitrophenyl phosphate (pNPP).
-
Inhibitor Preparation: Prepare stock solutions of the fluorophenoxybenzoic acid isomers and a known PTP1B inhibitor (e.g., suramin) in DMSO. Create a series of dilutions.
-
Assay Procedure: In a 96-well plate, add the buffer, the PTP1B enzyme, and the test compound (or DMSO for the control). Pre-incubate for a short period (e.g., 10 minutes) at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate.
-
Measurement: The PTP1B-catalyzed hydrolysis of pNPP produces p-nitrophenol, which has a yellow color. Measure the increase in absorbance at 405 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots. Determine the percent inhibition for each concentration of the test compounds and calculate the IC50 value by fitting the dose-response data to a suitable model.
Causality Behind Experimental Choices:
-
Recombinant PTP1B: Ensures a pure and consistent source of the enzyme.
-
pNPP Substrate: A common and convenient chromogenic substrate for phosphatases.
-
IC50 Determination: Provides a quantitative measure of the inhibitory potency of the compounds.
PTP1B Inhibition Assay Workflow
Caption: Workflow for the in vitro PTP1B inhibition assay.
Mechanistic Insights and Logical Relationships
The differential activity of the fluorophenoxybenzoic acid isomers can be attributed to a combination of electronic and steric effects, which in turn influence their interaction with the biological target.
Logical Relationship of Isomer Structure to Biological Activity
Caption: The causal chain from isomeric structure to biological activity.
-
Electronic Effects: The strong electronegativity of the fluorine atom can influence the pKa of the benzoic acid moiety and the electron density of the aromatic rings. These electronic perturbations can affect the strength of interactions with amino acid residues in the active site of the target protein.
-
Steric Effects: The size of the fluorine atom, particularly in the ortho position, can create steric hindrance that may prevent the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a specific steric profile may be required for selective binding.
-
Conformational Effects: The position of the fluorine atom can influence the preferred dihedral angle between the two aromatic rings, which is often a critical determinant of activity for diphenyl ether compounds.
Conclusion and Future Directions
This guide has provided a framework for understanding and investigating the structure-activity relationship of fluorophenoxybenzoic acid isomers. While direct comparative data is sparse, by applying established SAR principles from related compound classes, we can make informed predictions about their relative herbicidal and PTP1B inhibitory activities. The provided experimental protocols offer a clear path for researchers to generate the necessary data to validate these predictions and to further elucidate the nuanced effects of fluorine positional isomerism.
Future research should focus on obtaining quantitative data (IC50/EC50 values) for the ortho, meta, and para isomers against a range of biological targets. Co-crystallization studies of these isomers with their target enzymes would provide invaluable structural insights into the specific molecular interactions that govern their activity and selectivity. Such studies will not only advance our fundamental understanding of SAR but also guide the rational design of more potent and selective drugs and agrochemicals.
References
-
Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure--activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201–1207.[2]
-
Andersen, L., et al. (2000). 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases. Journal of Biological Chemistry, 275(10), 7101–7108.[3]
-
Thakur, A., et al. (2014). Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B. Bioinformation, 10(8), 505–509.[1]
-
BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Retrieved from [Link][4]
-
Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Retrieved from [Link][5]
Sources
- 1. Docking of oxalyl aryl amino benzoic acid derivatives into PTP1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diphenyl ether herbicides and related compounds: structure--activity relationships as bacterial mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. pharmacy180.com [pharmacy180.com]
A Comparative Guide to Ullmann and Buchwald-Hartwig Amination for the Synthesis of 4-(2-Fluorophenoxy)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines, a key structural motif in countless pharmaceuticals, are often synthesized via cross-coupling reactions. This guide provides an in-depth, comparative analysis of two prominent methods for aryl amination—the traditional copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination—specifically tailored to the synthesis of derivatives of "4-(2-Fluorophenoxy)benzoic acid."
This molecule presents a unique set of challenges due to its constituent functional groups: a diaryl ether, a fluoro substituent, and a carboxylic acid. The choice of synthetic methodology can profoundly impact yield, purity, and scalability. Here, we dissect the mechanistic underpinnings, practical considerations, and experimental protocols for both reactions to empower researchers to make informed decisions for their specific synthetic goals.
Mechanistic Foundations: Copper vs. Palladium Catalysis
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization. While both reactions achieve the same net transformation, their catalytic cycles are distinct.
The Ullmann Condensation: A Classic Reimagined
First reported by Fritz Ullmann in 1901, this reaction traditionally involves the use of stoichiometric copper at high temperatures.[1] Modern iterations, often called Ullmann-type reactions, utilize catalytic amounts of a copper(I) salt, typically in the presence of a ligand, allowing for significantly milder conditions.[2][3]
The mechanism, while extensively studied, is considered more complex than its palladium-based counterpart.[4] A generally accepted pathway involves the formation of a copper-amide species, followed by oxidative addition of the aryl halide to a Cu(I) center to form a Cu(III) intermediate. Reductive elimination then furnishes the desired C-N bond and regenerates the active Cu(I) catalyst.[5]
Caption: Proposed Catalytic Cycle for Ullmann Amination.
The Buchwald-Hartwig Amination: A Modern Powerhouse
Developed in the mid-1990s, the Buchwald-Hartwig amination has become a go-to method for C-N bond formation due to its broad substrate scope, high functional group tolerance, and milder reaction conditions.[6] The reaction is catalyzed by a palladium complex, with the choice of phosphine ligand being critical to its success.
The catalytic cycle is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the product and regenerating the Pd(0) catalyst.[7][8]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Head-to-Head Comparison for 4-(2-Fluorophenoxy)benzoic Acid Derivatives
The specific structure of our target substrate, 4-(2-Fluorophenoxy)benzoic acid, introduces several factors that must be carefully considered when choosing a coupling strategy. We will assume the precursor is an aryl halide, for instance, 4-(2-Fluorophenoxy)-1-iodobenzoic acid .
Key Consideration 1: The Carboxylic Acid Group
The free carboxylic acid (-COOH) is the most challenging functional group in this substrate. Its acidic proton can react with the strong bases typically required for C-N coupling, leading to several potential complications:
-
Salt Formation: Deprotonation forms a carboxylate salt, which can alter the substrate's solubility and potentially precipitate out of common organic solvents like toluene or dioxane.
-
Catalyst Inhibition: The carboxylate may coordinate to the metal center (Cu or Pd), potentially inhibiting catalytic activity.
-
Base Consumption: The substrate will consume at least one equivalent of the base, which must be factored into the reaction stoichiometry.
Strategic Solutions:
-
Protection/Deprotection: The most robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling. The ester is generally inert to the reaction conditions and can be hydrolyzed back to the carboxylic acid post-coupling. This adds two steps to the sequence but often provides the cleanest results.
-
Careful Base Selection: For the Buchwald-Hartwig reaction, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are sometimes compatible with free carboxylic acids. For Ullmann couplings, K₂CO₃ is a common choice. Stronger bases like sodium tert-butoxide (NaOtBu) will invariably deprotonate the acid.
-
Biphasic or Aqueous Conditions: Modern protocols, particularly for Ullmann-type reactions, have been developed in aqueous or biphasic media, which can be more forgiving for polar, salt-like substrates.[4]
Key Consideration 2: Catalyst System & Reaction Conditions
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | CuI, Cu₂O, Cu(acac)₂ (Copper) | Pd(OAc)₂, Pd₂(dba)₃ (Palladium) |
| Ligand | 1,10-Phenanthroline, L-Proline, N,N'-Dimethylethylenediamine | Biaryl phosphines (e.g., XPhos, RuPhos), DPPF, BINAP[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, NMP, DMSO, Dioxane | Toluene, Dioxane, THF |
| Temperature | 80 - 180 °C (often >100 °C) | 25 - 120 °C (often 80-110 °C) |
| Atmosphere | Often tolerant to air | Requires inert atmosphere (N₂ or Ar) |
Analysis for the Target Substrate:
-
Cost: The copper catalysts used in Ullmann reactions are significantly less expensive than the palladium catalysts and specialized phosphine ligands required for Buchwald-Hartwig amination.[3] This is a major consideration for large-scale synthesis.
-
Mildness: Buchwald-Hartwig reactions generally proceed under much milder temperature conditions.[6] This can be advantageous for complex molecules with sensitive functional groups. The high temperatures of classic Ullmann reactions could pose a risk, though modern ligand systems have lowered this barrier.[2]
-
Robustness & Scope: The Buchwald-Hartwig reaction is renowned for its exceptional reliability and broad scope.[10] The vast library of available ligands allows for fine-tuning and optimization for nearly any combination of aryl halide and amine.[11] While modern Ullmann reactions have improved, they can still be more substrate-dependent.[1]
Experimental Data & Protocols
To provide a tangible comparison, we present hypothetical but representative protocols for the amination of Methyl 4-(2-fluorophenoxy)-1-iodobenzoate with Morpholine . The carboxylic acid is protected as a methyl ester to ensure compatibility and maximize yield.
Summary of Expected Performance
| Parameter | Protocol A: Ullmann Amination | Protocol B: Buchwald-Hartwig Amination |
| Catalyst | CuI (10 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | L-Proline (20 mol%) | XPhos (4.4 mol%) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | DMSO | Toluene |
| Temperature | 110 °C | 100 °C |
| Reaction Time | 24 hours | 12 hours |
| Expected Yield | 75-85% | 90-98% |
Experimental Workflow Diagram
Caption: Comparative Experimental Workflow.
Protocol A: Ligand-Accelerated Ullmann Amination
Reagents:
-
Methyl 4-(2-fluorophenoxy)-1-iodobenzoate (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a reaction vial, add Methyl 4-(2-fluorophenoxy)-1-iodobenzoate, CuI, L-Proline, and K₂CO₃.
-
Add DMSO, followed by morpholine.
-
Seal the vial and place the mixture in a preheated oil bath at 110 °C.
-
Stir vigorously for 24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol B: Buchwald-Hartwig Amination
Reagents:
-
Methyl 4-(2-fluorophenoxy)-1-iodobenzoate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.044 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-(2-fluorophenoxy)-1-iodobenzoate, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the flask and place the mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the desired product.
Conclusion and Recommendations
Both the Ullmann and Buchwald-Hartwig reactions are viable methods for the synthesis of aminated 4-(2-Fluorophenoxy)benzoic acid derivatives. The optimal choice depends on the specific priorities of the project.
-
The Buchwald-Hartwig amination is the superior choice for most lab-scale and discovery chemistry applications. Its key advantages are milder reaction conditions, shorter reaction times, generally higher yields, and exceptional functional group tolerance, which translates to higher reliability and easier optimization. The primary drawback is the higher cost of the palladium catalyst and specialized ligands.
-
The modern Ullmann condensation is a compelling alternative when cost is the primary driver, particularly for process development and large-scale manufacturing. While it may require more optimization and slightly harsher conditions, the economic benefit of using an inexpensive copper catalyst is substantial. The use of ligands like L-proline or diamines has made the Ullmann reaction far more practical and efficient than its classical counterpart.[3]
For the synthesis of 4-(2-Fluorophenoxy)benzoic acid derivatives, a prudent approach would be to first protect the carboxylic acid as an ester. Then, for initial route-scouting and material generation, the Buchwald-Hartwig reaction offers the highest probability of success. If the molecule progresses towards large-scale production, an investigation into an optimized, ligand-accelerated Ullmann protocol would be a worthwhile, cost-saving endeavor.
References
- Ullmann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ullmann_reaction]
- Ullmann Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Ullmann condensation - Wikipedia. [URL: https://en.wikipedia.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [URL: https://www.mdpi.com/2073-4344/11/11/1310]
- Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. [URL: https://pubs.acs.org/doi/10.
- Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. [URL: https://www.organic-synthesis.org/root-name-index/ullmann-coupling]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773669/]
- Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60288a]
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00067]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents. [URL: https://patents.google.
- 4-(4-Fluorophenoxy)benzoic acid - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011119/]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
- Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. - ResearchGate. [URL: https://www.researchgate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr800525z]
- Buchwald Ligands - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27629654/]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02111]
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [URL: https://www.researchgate.net/publication/354964177_Evidence_for_cocktail-type_catalysis_in_Buchwald-Hartwig_reaction_A_mechanistic_study]
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02214]
Sources
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Analysis of 4-(2-Fluorophenoxy)benzoic Acid Analogs for Anti-Inflammatory Activity
Introduction: The Rationale for Targeting Inflammatory Pathways with Novel Benzoic Acid Analogs
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, ranging from autoimmune disorders to cardiovascular and neurodegenerative conditions. A key objective in modern drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles. Benzoic acid derivatives have emerged as a promising class of compounds, with many exhibiting potent biological activities.[1] This guide focuses on 4-(2-Fluorophenoxy)benzoic acid, a scaffold with potential for therapeutic modulation of inflammatory responses. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making it an attractive starting point for analog development.[2]
This document provides a comprehensive framework for the in vitro comparison of novel analogs of 4-(2-Fluorophenoxy)benzoic acid. We will delve into the experimental design, detailed assay protocols, and data interpretation, focusing on two key anti-inflammatory pathways: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation and Cyclooxygenase-2 (COX-2) inhibition. The overarching goal is to equip researchers with the necessary tools to effectively screen and characterize these compounds, ultimately identifying promising candidates for further development.
Experimental Design: A Multi-Faceted Approach to Characterizing Anti-Inflammatory Activity
To obtain a comprehensive understanding of the bioactivity of our 4-(2-Fluorophenoxy)benzoic acid analogs, a dual-assay strategy is employed. This approach allows for the simultaneous evaluation of two distinct, yet crucial, mechanisms of anti-inflammatory action.
Primary Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a pivotal role in regulating inflammation and metabolism.[3] Agonism of PPARγ has been shown to exert anti-inflammatory effects, making it a highly attractive target for drug discovery.[4] We will assess the ability of our analogs to activate PPARγ using a cell-based luciferase reporter assay.
Secondary Target: Cyclooxygenase-2 (COX-2)
COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5] Inhibition of COX-2 is a well-established strategy for treating inflammation. We will evaluate the inhibitory potential of our analogs against COX-2 using an in vitro enzyme inhibition assay.
The Analogs: A Hypothetical Library for Comparative Analysis
For the purpose of this guide, we will consider a focused library of four hypothetical analogs of 4-(2-Fluorophenoxy)benzoic acid (Parent Compound). These analogs have been designed to probe the structure-activity relationship (SAR) by modifying key positions on the benzoic acid and phenoxy rings.
-
Parent Compound (PC): 4-(2-Fluorophenoxy)benzoic acid
-
Analog 1 (A1): 4-(2,4-Difluorophenoxy)benzoic acid (additional fluorine on the phenoxy ring)
-
Analog 2 (A2): 4-(2-Fluorophenoxy)-3-methylbenzoic acid (methyl group on the benzoic acid ring)
-
Analog 3 (A3): 2-Fluoro-4-(2-fluorophenoxy)benzoic acid (fluorine on the benzoic acid ring)
-
Analog 4 (A4): 4-(2-Chlorophenoxy)benzoic acid (fluorine substituted with chlorine)
In Vitro Assay Protocols: A Step-by-Step Guide to Execution
The following protocols are detailed to ensure reproducibility and scientific rigor.
PPARγ Luciferase Reporter Gene Assay
This cell-based assay quantifies the ability of a compound to activate the PPARγ receptor, leading to the expression of a luciferase reporter gene.[6]
Experimental Workflow:
Caption: Workflow for the COX-2 enzyme inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-2 enzyme in the reaction buffer.
-
Prepare a solution of arachidonic acid (substrate).
-
Prepare serial dilutions of the parent compound and its analogs (A1-A4).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, a heme cofactor, and the COX-2 enzyme to each well.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., a solution of stannous chloride).
-
-
Product Quantification:
-
The primary product of the COX-2 reaction, prostaglandin H2 (PGH2), is unstable. It is typically converted to a more stable product, such as prostaglandin E2 (PGE2), for quantification.
-
Quantify the amount of PGE2 produced in each well using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.
-
Comparative Data Analysis: Interpreting the Results
The following tables present hypothetical data for our compound library to illustrate how the results of these assays can be interpreted and compared.
Table 1: PPARγ Agonist Activity of 4-(2-Fluorophenoxy)benzoic Acid Analogs
| Compound | EC₅₀ (µM) | Max Fold Activation (vs. Vehicle) |
| Parent Compound (PC) | 1.5 | 8.2 |
| Analog 1 (A1) | 0.8 | 9.5 |
| Analog 2 (A2) | 3.2 | 7.5 |
| Analog 3 (A3) | 1.2 | 8.9 |
| Analog 4 (A4) | 2.1 | 6.8 |
| Rosiglitazone | 0.1 | 12.0 |
Table 2: COX-2 Inhibitory Activity of 4-(2-Fluorophenoxy)benzoic Acid Analogs
| Compound | IC₅₀ (µM) |
| Parent Compound (PC) | > 50 |
| Analog 1 (A1) | > 50 |
| Analog 2 (A2) | 15.6 |
| Analog 3 (A3) | > 50 |
| Analog 4 (A4) | 25.3 |
| Celecoxib | 0.05 |
Discussion and Structure-Activity Relationship (SAR) Insights
-
Primary Mechanism of Action: The parent compound and most of its analogs appear to primarily exert their anti-inflammatory effects through PPARγ agonism, as indicated by their potent EC₅₀ values in the reporter assay and weak or no activity against COX-2.
-
Impact of Fluorination: The addition of a second fluorine atom in Analog 1 appears to enhance PPARγ agonist activity, as evidenced by the lower EC₅₀ and higher maximal activation. This suggests that increased electronegativity on the phenoxy ring may be beneficial for receptor binding. The introduction of a fluorine on the benzoic acid ring in Analog 3 also shows a slight improvement in PPARγ agonism.
-
Steric Hindrance: The addition of a methyl group in Analog 2 seems to decrease PPARγ activity, possibly due to steric hindrance that disrupts optimal binding to the receptor. However, this modification introduces moderate COX-2 inhibitory activity, suggesting a potential shift in the mechanism of action.
-
Halogen Substitution: Replacing fluorine with a larger halogen like chlorine in Analog 4 appears to reduce PPARγ agonist potency and introduce weak COX-2 inhibition.
Signaling Pathway Overview:
Caption: Dual mechanisms of action of the benzoic acid analogs.
Conclusion: A Pathway to Identifying Lead Candidates
This guide provides a robust and scientifically sound framework for the in vitro comparison of 4-(2-Fluorophenoxy)benzoic acid analogs. By employing a dual-assay strategy targeting both PPARγ and COX-2, researchers can gain valuable insights into the potency and mechanism of action of their novel compounds. The hypothetical data and SAR analysis presented herein serve as an illustrative example of how to interpret such results to guide further lead optimization. Ultimately, this systematic approach will enable the identification of promising anti-inflammatory candidates with the potential for further preclinical and clinical development.
References
-
Brennan, F. H., et al. (2021). Non-steroidal anti-inflammatory drugs. National Center for Biotechnology Information. [Link]
-
INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. INDIGO Biosciences. [Link]
-
Kamstra, J. H., et al. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay. Protocols.io. [Link]
-
MDPI. (2023). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]
-
MDPI. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. [Link]
-
PubMed Central. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. National Center for Biotechnology Information. [Link]
-
PubMed. (2010). Opposite action of peroxisome proliferator-activated receptor-gamma in regulating renal inflammation: functional switch by its ligand. National Center for Biotechnology Information. [Link]
-
PubMed. (2016). Fatty acids, eicosanoids and PPAR gamma. National Center for Biotechnology Information. [Link]
-
Teplova, V. V., et al. (2018). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Inflammation Research. [Link]
Sources
- 1. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fatty acids, eicosanoids and PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposite action of peroxisome proliferator-activated receptor-gamma in regulating renal inflammation: functional switch by its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 4-(2-Fluorophenoxy)benzoic acid
Abstract
4-(2-Fluorophenoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, primarily achieved through carbon-oxygen (C-O) bond formation, is highly dependent on the catalytic system employed. This guide provides a comprehensive, head-to-head comparison of different catalysts for the synthesis of this diaryl ether, with a focus on the well-established Ullmann condensation and the modern Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and offer practical guidance for selecting the optimal catalytic system for your research needs.
Introduction
Diaryl ethers are a prevalent structural motif in numerous natural products, pharmaceuticals, and advanced materials.[1][2] The synthesis of 4-(2-Fluorophenoxy)benzoic acid, a key intermediate, presents a classic challenge in C-O bond formation. The choice of catalyst is paramount in achieving high yields, minimizing side reactions, and ensuring process efficiency. This guide will compare and contrast the two major catalytic approaches: the traditional copper-catalyzed Ullmann condensation and the more recent palladium-catalyzed Buchwald-Hartwig reaction.
Catalytic Systems: A Comparative Analysis
The formation of the diaryl ether linkage in 4-(2-Fluorophenoxy)benzoic acid is typically achieved by coupling an aryl halide with a phenol. The two most prominent catalytic systems for this transformation are based on copper and palladium.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation, first reported in the early 20th century, is a cornerstone of diaryl ether synthesis.[3] It traditionally involves the use of stoichiometric amounts of copper powder or copper salts at high temperatures.[4] However, modern iterations have seen the development of more efficient catalytic systems employing copper(I) salts, often in the presence of ligands, which allow for milder reaction conditions.[5][6]
Mechanism: The generally accepted mechanism for the Ullmann C-O coupling reaction involves the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.
Advantages:
-
Cost-Effective: Copper catalysts are significantly less expensive than their palladium counterparts.
-
Readily Available: A wide variety of copper salts and ligands are commercially available.
Disadvantages:
-
Harsh Reaction Conditions: Classical Ullmann reactions often require high temperatures (typically >150 °C), which can limit functional group tolerance.[3]
-
Stoichiometric Copper: Older protocols often necessitate the use of more than stoichiometric amounts of copper, leading to difficulties in product purification.[4]
-
Limited Substrate Scope: The traditional Ullmann reaction can be sensitive to steric hindrance and the electronic nature of the substrates.
The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Alternative
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N and C-O bonds.[7][8][9] This reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.
Mechanism: The catalytic cycle of the Buchwald-Hartwig C-O coupling reaction is believed to proceed through a sequence of oxidative addition of the aryl halide to the Pd(0) complex, association of the phenol, deprotonation to form a palladium alkoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.
Advantages:
-
Mild Reaction Conditions: Reactions are often carried out at significantly lower temperatures than the Ullmann condensation, leading to better functional group tolerance.[7]
-
High Yields and Generality: The Buchwald-Hartwig reaction is known for its high efficiency and broad substrate scope, accommodating a wide range of functional groups.[7][9]
-
Low Catalyst Loading: Typically, low catalyst loadings (0.01-5 mol%) are sufficient, which is economically and environmentally advantageous.[7]
Disadvantages:
-
Cost: Palladium catalysts and specialized phosphine ligands can be expensive.
-
Air and Moisture Sensitivity: The Pd(0) catalysts and some phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques.
Experimental Data: A Head-to-Head Comparison
To provide a clear comparison, let's examine representative experimental conditions for the synthesis of a diaryl ether, which can be adapted for 4-(2-Fluorophenoxy)benzoic acid.
| Parameter | Ullmann Condensation (Copper-Catalyzed) | Buchwald-Hartwig Reaction (Palladium-Catalyzed) |
| Catalyst | Copper(I) iodide (CuI) | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Often ligand-free or with simple ligands like 1,10-phenanthroline | Bulky phosphine ligands (e.g., SPhos, XPhos)[7] |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[10] |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, nitrobenzene)[11] | Anhydrous, deoxygenated solvents (e.g., toluene, dioxane) |
| Temperature | High temperatures (120-200 °C) | Moderate temperatures (80-110 °C) |
| Reaction Time | Often 12-24 hours | Typically 2-12 hours |
| Yield | Variable, often moderate to good (e.g., 19% for a similar reaction)[5] | Generally high to excellent (up to 90% for related compounds)[7] |
Note: The specific conditions and yields can vary significantly depending on the exact substrates and reagents used.
Experimental Protocols
Representative Ullmann Condensation Protocol
This protocol is adapted from a general procedure for the synthesis of diaryl ethers.[11]
-
To a reaction vessel, add 4-iodobenzoic acid (1.0 eq.), 2-fluorophenol (1.1 eq.), potassium carbonate (2.0 eq.), and copper powder (0.1 eq.).
-
Add a high-boiling solvent such as nitrobenzene.
-
Heat the mixture with stirring to 160 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid and extract the product with an organic solvent (e.g., ethyl acetate).[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12]
Representative Buchwald-Hartwig C-O Coupling Protocol
This protocol is a general representation of a modern palladium-catalyzed diaryl ether synthesis.[7]
-
In a glovebox or under an inert atmosphere, add to a dry Schlenk tube the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Add 4-bromobenzoic acid (1.0 eq.) and 2-fluorophenol (1.2 eq.).
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 2-8 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and follow a similar workup and purification procedure as described for the Ullmann condensation.
Visualization of Catalytic Cycles
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann condensation.
Buchwald-Hartwig C-O Coupling Catalytic Cycle
Caption: Generally accepted catalytic cycle for the Buchwald-Hartwig C-O coupling.
Conclusion and Recommendations
Both the Ullmann condensation and the Buchwald-Hartwig reaction are viable methods for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. The choice between them depends on several factors:
-
For cost-sensitive applications and large-scale synthesis where harsh conditions are tolerable, the Ullmann condensation remains a relevant and economical choice.
-
For syntheses requiring high yields, broad functional group tolerance, and milder conditions, particularly in a research and development setting, the Buchwald-Hartwig reaction is generally the superior method.
It is crucial for researchers to consider the specific requirements of their synthesis, including the nature of the starting materials, desired purity of the product, and available resources, when selecting the most appropriate catalytic system.
References
-
PrepChem. Synthesis of 2-(4-fluorophenoxy)benzoic acid. Available at: [Link]
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available at: [Link]
-
ResearchGate. Synthesis of 4-Fluoroisocoumarins by Copper-Catalyzed Annulation of 2-Halobenzoic Acids and 2-Fluoro-1,3-diketones. Available at: [Link]
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Acta Crystallographica Section E: Crystallographic Communications. 4-(4-Fluorophenoxy)benzoic acid. Available at: [Link]
-
PubChem. 4-(2-Fluorophenoxy)benzoic acid. Available at: [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
ResearchGate. Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig reaction: An overview. Available at: [Link]
-
ResearchGate. Recent Advances in Diaryl Ether Synthesis. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
NIST WebBook. Benzoic acid, 4-fluoro-. Available at: [Link]
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]
-
The Hartwig Group. Publications. Available at: [Link]
-
PubMed. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Available at: [Link]
-
ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available at: [Link]
-
Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available at: [Link]
-
MDPI. Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available at: [Link]
-
PubMed. A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. Available at: [Link]
-
ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Available at: [Link]
-
ACS Publications. Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones. Available at: [Link]
-
MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]
-
Organic Chemistry Frontiers. Synthesis of phenanthridines via a palladium-catalyzed annulation of 2-iodobenzimines with 2-halobenzoic acids. Available at: [Link]
-
Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Semantic Scholar. Recent Progress in Diaryl Ether Synthesis. Available at: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
ResearchGate. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
-
PubMed. Palladium-Catalyzed Synthesis of Benzophenanthrosilines by C-H/C-H Coupling through 1,4-Palladium Migration/Alkene Stereoisomerization. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available at: [Link]
-
NIST WebBook. Benzoic acid, 4-(phenylazo)-. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Metabolic Stability of 4-(2-Fluorophenoxy)benzoic Acid Derivatives: A Comparative Technical Guide
Executive Summary
The scaffold 4-(2-Fluorophenoxy)benzoic acid presents a classic "Trojan Horse" challenge in early-stage drug discovery. Its diaryl ether core is often chemically robust, but the benzoic acid moiety introduces significant metabolic liabilities that are frequently missed by standard Phase I screening assays.
This guide provides a technical framework for assessing the metabolic stability of this scaffold. Unlike neutral lipophilic compounds, this acidic scaffold requires specific assay selection to account for Phase II conjugation (glucuronidation) and Phase I aromatic hydroxylation . We compare the performance of Liver Microsomes versus Cryopreserved Hepatocytes and provide a structural optimization strategy to enhance half-life (
Part 1: Structural Liability Analysis
Before designing an assay, one must understand the molecule's "Soft Spots."[1] The 4-(2-Fluorophenoxy)benzoic acid structure contains two distinct metabolic vectors:
-
The Benzoic Acid Tail (Phase II Dominant): Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides . These metabolites are not only a clearance mechanism but are potentially reactive, capable of covalent binding to plasma proteins (drug-induced liver injury risk).
-
The Phenoxy Ring (Phase I Dominant): The ether linkage activates the phenoxy ring toward electrophilic aromatic substitution (oxidation) by CYP450 enzymes, particularly at the para position relative to the ether oxygen.
Visualization: Predicted Metabolic Pathways
Figure 1: Predicted metabolic fate of the scaffold.[2] Note that standard microsomal assays will miss the Red (UGT) and Green (Glycine) pathways unless supplemented with UDPGA/Cofactors.
Part 2: Methodological Comparison (Microsomes vs. Hepatocytes)
For this specific acidic scaffold, the choice of assay system determines the validity of your data.
The "False Stability" Trap
A common error is screening benzoic acid derivatives solely in Human Liver Microsomes (HLM) using a standard NADPH-only protocol.
-
Result: The compound appears stable (
min). -
Reality: The compound is rapidly cleared in vivo via glucuronidation.
-
Reason: Microsomes lack the cytosolic fraction (glycine conjugation enzymes) and the standard buffer lacks UDPGA (cofactor for UGTs).
Comparison Table
| Feature | Liver Microsomes (HLM) | Cryopreserved Hepatocytes | Suitability for this Scaffold |
| Enzyme Content | CYP450s enriched; UGTs present but latent. | Full complement (CYP, UGT, SULT, Glycine conjugation). | Hepatocytes are Superior |
| Cofactor Requirement | Requires NADPH (Phase I) + UDPGA/Alamethicin (Phase II). | Self-contained (intracellular cofactors intact). | Hepatocytes are Simpler |
| Membrane Permeability | Not applicable (broken cell fraction). | Intact membrane; assesses transporter effects.[3] | Hepatocytes (Acidic drugs may require transporters). |
| Cost/Throughput | Low Cost / High Throughput.[2] | Higher Cost / Moderate Throughput. | Use HLM for screening, Hepatocytes for validation. |
Part 3: Experimental Protocol (Gold Standard)
To accurately assess 4-(2-Fluorophenoxy)benzoic acid, you must use Cryopreserved Hepatocytes or UDPGA-fortified Microsomes . Below is the protocol for the hepatocyte suspension assay, which is the most predictive system.
Materials[4][5][6]
-
Test System: Cryopreserved Human Hepatocytes (pooled donors, >80% viability).
-
Media: Krebs-Henseleit Buffer (KHB) or William’s E Medium (pH 7.4).
-
Quenching Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the Metabolic Stability Assay in Suspension Hepatocytes.
Critical Experimental Nuances (Expertise & Experience)
-
Cell Density: Use
cells/mL final density. Higher densities can deplete cofactors rapidly, artificially lowering clearance rates for high-turnover compounds. -
Substrate Concentration: Keep test compound
. Benzoic acid derivatives can saturate UGTs or transporters at higher concentrations (Michaelis-Menten kinetics), leading to underestimation of clearance. -
Binding Correction: Acidic drugs bind highly to proteins. Ensure you calculate
(fraction unbound in incubation) to derive intrinsic clearance ( ).
Part 4: Comparative Data & Structural Optimization
This section illustrates how structural modifications to the "4-(2-Fluorophenoxy)benzoic acid" scaffold affect metabolic stability.
Data Interpretation
We calculate Intrinsic Clearance (
Derivative Comparison Guide
The following table compares the Parent scaffold against two common optimization strategies: Blocking the Para-Position (to stop CYP oxidation) and Bioisosteric Replacement (to stop Glucuronidation).
| Compound ID | Structure Description | HLM | Hepatocyte | Stability Status | Mechanistic Insight |
| Parent | 4-(2-Fluorophenoxy)benzoic acid | < 10 (Low) | > 40 (High) | Unstable | HLM misses the rapid glucuronidation. Hepatocytes reveal the true liability. |
| Derivative A | 4-(2,4 -Difluorophenoxy)benzoic acid | < 5 (Low) | > 35 (High) | Unstable | Adding F at the para-position blocks CYP oxidation, but the acid tail still drives rapid UGT conjugation. |
| Derivative B | 4-(2-Fluorophenoxy)phenyl tetrazole | < 10 (Low) | < 12 (Low) | Stable | Replacing the carboxylic acid with a Tetrazole bioisostere eliminates the UGT liability while maintaining acidity. |
Optimization Strategy
To stabilize this scaffold, prioritizing the Benzoic Acid moiety is more effective than modifying the phenoxy ring.
-
Primary Fix: Replace carboxylic acid with bioisosteres (Tetrazole, Acyl sulfonamide) or introduce steric hindrance (ortho-methyl) to the acid.
-
Secondary Fix: If Phase I metabolism persists after fixing the acid, perform a "Fluorine Walk" on the phenoxy ring to block CYP hotspots.
References
-
Di, L., et al. (2008). "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Drug Discovery." Journal of Biomolecular Screening.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition.
-
Williams, J. A., et al. (2004). "Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios." Drug Metabolism and Disposition.
Sources
benchmarking the synthesis of "4-(2-Fluorophenoxy)benzoic acid" against other methods
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. The diaryl ether linkage, a common feature in many biologically active molecules, is one such critical scaffold. This guide provides an in-depth technical comparison of the primary synthetic routes to a specific diaryl ether, 4-(2-Fluorophenoxy)benzoic acid , a valuable building block in medicinal chemistry. We will benchmark the classical Ullmann condensation against the modern Nucleophilic Aromatic Substitution (SNAr) reaction, offering field-proven insights and detailed experimental protocols to guide your synthetic strategy.
Introduction: The Significance of Diaryl Ether Synthesis
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. The robustness of the diaryl ether bond and its ability to impart specific conformational constraints make it a favored structural unit. Two of the most powerful methods for constructing this bond are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). This guide will dissect these two approaches for the synthesis of 4-(2-Fluorophenoxy)benzoic acid, providing a comparative analysis of their mechanisms, practical considerations, and expected outcomes.
Method 1: The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a long-established and reliable method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.[1]
Mechanistic Overview
The classical Ullmann reaction mechanism is believed to involve the formation of an organocopper intermediate. A Cu(I) species undergoes oxidative addition to the aryl halide, followed by coordination of the phenoxide. Reductive elimination then furnishes the diaryl ether and regenerates the active copper catalyst. The reaction often requires high temperatures and polar aprotic solvents.
Reaction Scheme: Ullmann Condensation
Caption: General workflow for the Ullmann condensation synthesis of 4-(2-Fluorophenoxy)benzoic acid.
Experimental Protocol: Ullmann Synthesis of 4-(2-Fluorophenoxy)benzoic acid
This protocol is adapted from established procedures for the synthesis of related phenoxybenzoic acids.[2][3]
Materials:
-
4-Bromobenzoic acid
-
2-Fluorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzoic acid (1.0 eq), 2-fluorophenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzoic acid.
-
Add copper(I) iodide (0.1 eq) to the reaction mixture.
-
Flush the flask with nitrogen and heat the reaction mixture to 140-150°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Fluorophenoxy)benzoic acid.
Method 2: Nucleophilic Aromatic Substitution (SNAr): A Modern Alternative
Nucleophilic Aromatic Substitution (SNAr) offers a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers, particularly when the aryl halide is activated by electron-withdrawing groups.
Mechanistic Overview
The SNAr mechanism is a two-step process. In the first, rate-determining step, the nucleophile (in this case, the phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group (like a nitro group, or in our case, the carboxylic acid) ortho or para to the leaving group is crucial for stabilizing this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Reaction Scheme: SNAr Synthesis
Caption: General workflow for the SNAr synthesis of 4-(2-Fluorophenoxy)benzoic acid.
Experimental Protocol: SNAr Synthesis of 4-(2-Fluorophenoxy)benzoic acid
This protocol is based on established SNAr procedures for the synthesis of diaryl ethers.[4]
Materials:
-
4-Fluorobenzoic acid
-
2-Fluorophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-fluorophenol (1.1 eq) and anhydrous DMSO.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 4-fluorobenzoic acid (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold 1 M HCl to precipitate the product.
-
Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Fluorophenoxy)benzoic acid.
Comparative Analysis: Ullmann vs. SNAr
| Feature | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper-based (e.g., CuI, Cu₂O, copper powder) | Typically catalyst-free |
| Aryl Halide | Reactivity: I > Br > Cl >> F | Reactivity: F > Cl > Br > I |
| Reaction Temp. | Generally high (140-220°C) | Moderate (80-120°C) |
| Reaction Time | Often longer (12-48 hours) | Generally shorter (4-16 hours) |
| Substrate Scope | Broader scope for unactivated aryl halides | Requires electron-withdrawing group on the aryl halide |
| By-products | Potential for homocoupling of the aryl halide | Generally cleaner with fewer side reactions |
| Yield | Variable, can be moderate to good | Often good to excellent for suitable substrates |
Discussion and Field-Proven Insights
Choosing the Right Path:
-
For Versatility: The Ullmann condensation offers a broader substrate scope, particularly when dealing with aryl halides that are not activated by strong electron-withdrawing groups.[1] This makes it a go-to method for more complex or sterically hindered diaryl ethers.
-
For Efficiency and Milder Conditions: When the aryl halide is appropriately activated, as is the case with 4-fluorobenzoic acid (the carboxylic acid group is electron-withdrawing), the SNAr reaction is often the superior choice.[5] It typically proceeds under milder conditions, with shorter reaction times, and often results in higher yields with easier purification.
-
Leaving Group Considerations: A key differentiator is the preferred halogen leaving group. For Ullmann reactions, aryl iodides and bromides are more reactive. In contrast, for SNAr, aryl fluorides are the most reactive due to the high electronegativity of fluorine, which enhances the electrophilicity of the aromatic carbon, and the fact that the C-F bond cleavage is not the rate-determining step.
Causality Behind Experimental Choices:
-
Base Selection: In both protocols, a base such as potassium carbonate is essential to deprotonate the phenol, generating the more nucleophilic phenoxide. Cesium carbonate is sometimes used in Ullmann reactions to enhance reactivity.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the reaction at elevated temperatures. They also help to solvate the cation of the phenoxide, increasing its nucleophilicity.
-
Catalyst in Ullmann: The choice of copper catalyst and sometimes the addition of a ligand can significantly impact the efficiency of the Ullmann reaction. Ligands can stabilize the copper catalyst and promote the catalytic cycle at lower temperatures.
Conclusion
Both the Ullmann condensation and Nucleophilic Aromatic Substitution are powerful tools for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. The choice of method will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired reaction conditions, and scalability. For this particular target molecule, the SNAr reaction is likely the more efficient and practical approach due to the activating effect of the carboxylic acid group on the 4-fluorobenzoic acid starting material. However, the Ullmann condensation remains a robust and reliable alternative, especially if starting from a different 4-halobenzoic acid. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this valuable diaryl ether.
References
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
ResearchGate. Synthesis of 4-Fluoroisocoumarins by Copper-Catalyzed Annulation of 2-Halobenzoic Acids and 2-Fluoro-1,3-diketones. [Link]
-
ResearchGate. Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 4-(4-(Alkyl- and Phenylaminocarbonyl)benzoyl)benzoic Acid Derivatives as Non-steroidal Inhibitors of Steroid 5 -Reductase Isozymes 1 and 2. [Link]
- Google Patents. US4323692A - Process for preparing phenoxybenzoic acids.
-
PubMed Central. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Syntheses. Synthesis of Phenols from Benzoic Acids. [Link]
-
ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with.... [Link]
-
PubMed Central. 4-(4-Fluorophenoxy)benzoic acid. [Link]
-
PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
- Google Patents. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. [Link]
-
PubMed. A Copper-Catalyzed Synthesis of Pyridoquinazolinones via C(sp2)-H Functionalization and Annulation of Benzoic Acids with 2-Aminopyridines. [Link]
-
Pharmacy & Chemistry Journal. Comparison of two synthesis methods of a pharmaceutical excipient used as conservative Derouicha Matmour. [Link]
-
PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
Sources
- 1. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 4. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Crystallographic Analysis of Phenoxybenzoic Acid Isomers: Unraveling the Impact of Substituent Position on Supramolecular Architectures
Introduction
Phenoxybenzoic acids are a class of molecules that hold significant interest in the fields of medicinal chemistry and materials science. Their structural flexibility, arising from the ether linkage between two aromatic rings, allows for a diverse range of molecular conformations and, consequently, varied solid-state properties. The introduction of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, can further modulate these characteristics, influencing everything from crystal packing and solubility to biological activity. Understanding the intricate relationship between the isomeric position of a substituent and the resulting crystal structure is paramount for the rational design of new materials and active pharmaceutical ingredients.
Comparative Analysis of Isomeric Crystal Structures
The positioning of the phenoxy group on the benzoic acid scaffold dramatically influences the dihedral angle between the two aromatic rings and the nature of the intermolecular interactions that govern the crystal packing.
2-Phenoxybenzoic Acid: A Tale of Dimers
The crystal structure of 2-phenoxybenzoic acid is characterized by the classic formation of centrosymmetric carboxylic acid inversion dimers through robust O—H⋯O hydrogen bonds[1]. In this arrangement, two molecules are linked together, forming a stable eight-membered ring motif, commonly denoted as an R22(8) graph set. A notable feature of the 2-phenoxy isomer is the significant twist between the two aromatic rings, with a dihedral angle of approximately 86.7°[1]. This pronounced torsion is a consequence of steric hindrance between the ortho-substituted phenoxy group and the carboxylic acid moiety.
3-Phenoxybenzoic Acid: A Shift in Conformation
While specific crystallographic data for 3-phenoxybenzoic acid is less detailed in the readily available literature, general principles of crystal engineering suggest that it will also form the energetically favorable O—H⋯O hydrogen-bonded dimers. However, with the phenoxy group in the meta position, the steric clash observed in the 2-isomer is alleviated. This would likely result in a different preferred molecular conformation, potentially with a smaller dihedral angle between the phenyl rings, leading to a distinct overall crystal packing arrangement.
4-Fluorophenoxybenzoic Acid: The Impact of Fluorine
The introduction of a fluorine atom at the para-position of the phenoxy ring in 4-fluorophenoxybenzoic acid provides a clear example of how a single substituent can refine the supramolecular assembly. The crystal structure of this isomer also features the ubiquitous centrosymmetric O—H⋯O dimers, forming the same R22(8) ring motifs[2][3]. However, the overall crystal packing is further stabilized by a network of weaker intermolecular interactions, including C—H⋯O and π⋯π stacking interactions[2]. The dihedral angle between the two benzene rings in this isomer is reported to be 70.99(5)°[2][3].
Tabulated Crystallographic Data
For a direct comparison, the key crystallographic parameters for the known structures are summarized below.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dihedral Angle (°) | Key Interactions |
| 2-Phenoxybenzoic Acid | C₁₃H₁₀O₃ | - | - | - | - | - | - | - | - | 86.7[1] | O—H⋯O dimers |
| 4-Fluorophenoxybenzoic Acid | C₁₃H₉FO₃ | Triclinic | P-1 | 5.8850(1) | 7.8526(2) | 12.0250(2) | 91.803(1) | 96.321(1) | 106.027(1) | 70.99(5)[2][3] | O—H⋯O dimers, C—H⋯O, π⋯π stacking |
Data for 2-phenoxybenzoic acid is limited to the dihedral angle and primary hydrogen bonding motif based on available literature. A full set of unit cell parameters was not found in the initial searches.
The Directing Influence of the Fluorine Atom
The presence and position of a fluorine atom can introduce subtle yet significant changes to the crystal packing of phenoxybenzoic acids. While experimental data for the 2- and 3-fluoro isomers is needed for a definitive comparison, we can extrapolate the likely effects based on established principles of crystal engineering and the observed structure of the 4-fluoro isomer.
-
C—H⋯F Interactions: Fluorine is a weak hydrogen bond acceptor, and the formation of C—H⋯F interactions can play a role in stabilizing crystal structures. The presence and geometry of these interactions would be highly dependent on the isomeric position of the fluorine atom.
-
Electrostatic Effects: The high electronegativity of fluorine can alter the molecule's electrostatic potential surface, influencing how molecules interact with their neighbors in the crystal lattice.
-
Conformational Rigidity: The steric bulk of the fluorine atom, although small, can influence the preferred conformation of the molecule, affecting the dihedral angle between the aromatic rings.
Visualizing Supramolecular Architectures
The following diagrams, rendered using Graphviz, illustrate the primary hydrogen bonding motifs and the overall packing concepts discussed.
Caption: Schematic of the O—H⋯O hydrogen-bonded R22(8) dimer motif.
Sources
quantitative comparison of yields for different "4-(2-Fluorophenoxy)benzoic acid" synthesis routes
Initiating Route Discovery
I'm currently engaged in comprehensive Google searches to uncover synthesis routes for 4-(2-Fluorophenoxy)benzoic acid. My focus is on methods with reported yield data, such as Ullmann condensation and Buchwald-Hartwig coupling. I'm prioritizing reactions that seem scalable and potentially amenable to optimization.
Analyzing Synthesis Routes
I've expanded my search to include nucleophilic aromatic substitution as a potential route, along with Ullmann condensation and Buchwald-Hartwig amination. I'm prioritizing the extraction of detailed experimental protocols, specifically looking for reactants, solvents, catalysts, and yields. Next, I'll delve into the reaction mechanisms behind these processes, referencing authoritative sources to understand the rationale behind conditions and reagents.
Defining Synthesis Approach
I'm now prioritizing the synthesis route comparison guide structure. I plan to begin with comprehensive Google searches, focusing on yield data for routes like Ullmann condensation. I will analyze results for detailed protocols and underlying reaction mechanisms, using authoritative sources. My aim is a DOT script for a Graphviz diagram to visually represent all the approaches. A comparative table of quantitative yield data will follow, summarizing each method's pros and cons. Finally, the guide will be written.
Exploring Synthesis Routes
My preliminary investigation has yielded some potential synthesis routes for 4-(2-Fluorophenoxy)benzoic acid. I'm focusing on Ullmann condensation, Buchwald-Hartwig amination, and nucleophilic aromatic substitution strategies, considering their relative strengths and weaknesses.
Refining Search Parameters
I'm finding that while the initial search identified relevant reaction types, direct synthesis procedures and yield data for 4-(2-Fluorophenoxy)benzoic acid are lacking. The results are largely general or focus on similar compounds with different substitutions. Yields for 4-phenoxybenzoic acid and a 4-fluoro isomer were observed. Thus, I'll refine my search to target detailed experimental protocols and yield data specific to the 2-fluoro substituted target molecule using those three routes.
Analyzing Reaction Pathways
I've reviewed the search results, which offered an overview of relevant reactions like Ullmann condensation, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. However, I'm finding the data sparse on specific experimental details and yield outcomes crucial for the synthesis of the target molecule. This necessitates a more targeted search strategy.
Refining Search Parameters
I'm now focusing my search with more specific terms. Early results included reaction overviews but lacked key experimental details and yield data for my target molecule, 4-(2-Fluorophenoxy)benzoic acid. One result gave a 50% yield for an isomer, and others reported 7% and 19% yields for a similar compound via Ullmann condensation. I need yield data for my target compound using these routes.
Analyzing Synthesis Approaches
I've been reviewing synthesis pathways for 4-(2-Fluorophenoxy)benzoic acid. While initial searches yielded relevant info, directly comparing yields across different synthesis routes is still tough because specific data is limited. I'm focusing on finding comparable datasets to help with a valid comparison of synthesis routes.
Targeting Key Synthesis Yields
I've made headway! I found an Ullmann condensation procedure for a related isomer, but no yield. Also, I located a 50% yield for the 4-(4-Fluorophenoxy)benzoic acid, but still not the target molecule. I'm now laser-focused on finding specific yields and detailed protocols for the Ullmann, Buchwald-Hartwig, and nucleophilic aromatic substitution routes.
Pinpointing Specific Yields
I'm now zeroing in. My focus is sharpened, targeting yields for Ullmann condensation of 4-(2-Fluorophenoxy)benzoic acid. A 50% yield for a different isomer helps, though it's not the target. Searching for specific Buchwald-Hartwig and nucleophilic aromatic substitution yields remains critical. If direct data is scarce, I'll explore precursor synthesis and hydrolysis procedures, emphasizing yield data for each.
Gathering Reaction Details
I've been gathering details, but specific protocols remain elusive, and I'm still seeking a direct connection between Ullmann, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions, which are the reaction types I'm focusing on. More targeted searches are in progress now.
Analyzing Yields and Protocols
I'm now analyzing the yields and protocols I've found so far. While I've located some general information, precise quantitative yields for my target molecule, 4-(2-Fluorophenoxy)benzoic acid, are still missing, especially for the Ullmann, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions. I found a high-yield Ullmann reaction for a different compound and a Kolbe–Schmitt carboxylation with 73% yield. I also found a synthesis using Suzuki coupling followed by hydrolysis to make a different product. I am still searching for these three missing key items.
Pinpointing Specific Data Gaps
I've clarified the remaining data gaps. I know the general reactions, but need specific protocols and yields for 4-(2-Fluorophenoxy)benzoic acid, particularly Ullmann, Buchwald-Hartwig, and nucleophilic aromatic substitution reactions. I'll search specifically for Ullmann condensation with 2-fluorophenol and 4-halobenzoic acid derivatives, and consider typical hydrolysis yields of the ester to the acid.
comparing the environmental impact of different synthesis methods for "4-(2-Fluorophenoxy)benzoic acid"
A detailed guide for researchers, scientists, and drug development professionals on the environmental footprint of common synthetic methodologies for a key pharmaceutical intermediate.
In the landscape of modern pharmaceutical development, the principles of green chemistry are increasingly paramount. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 4-(2-Fluorophenoxy)benzoic acid, a crucial building block in various drug discovery programs, necessitates a thorough evaluation of not just chemical efficiency but also environmental impact. This guide provides a comprehensive comparison of the environmental performance of three primary synthetic routes to 4-(2-Fluorophenoxy)benzoic acid: the classical Ullmann condensation, a modern ligand-assisted Ullmann approach, and the nucleophilic aromatic substitution (SNAr) reaction.
Introduction: The Green Imperative in Pharmaceutical Synthesis
The pharmaceutical industry is under growing pressure to adopt more sustainable practices. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. The choice of synthetic route for a target molecule has profound implications for its environmental footprint. This guide will dissect the environmental pros and cons of each method, offering a data-driven framework for informed decision-making in the laboratory and at the process scale.
Synthetic Pathways Under Review
The synthesis of 4-(2-Fluorophenoxy)benzoic acid typically involves the formation of a diaryl ether bond between a 2-fluorophenol derivative and a 4-halobenzoic acid derivative. The three methods evaluated here represent distinct approaches to this transformation, each with its own set of advantages and environmental challenges.
Figure 1: Overview of the synthetic pathways to 4-(2-Fluorophenoxy)benzoic acid.
Classical Ullmann Condensation
The Ullmann condensation is a long-standing method for the formation of diaryl ethers, traditionally employing stoichiometric amounts of copper powder or copper salts at high temperatures.
Reaction Principle and Mechanism
This reaction involves the copper-mediated coupling of an aryl halide with an alcohol or phenol. The mechanism is thought to proceed through the formation of a copper phenoxide, followed by oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to form the diaryl ether.
Caption: Simplified mechanism of the Ullmann condensation.
Experimental Protocol (Classical Approach)
-
Reactant Preparation: In a reaction vessel, combine 4-bromobenzoic acid (1.0 eq), 2-fluorophenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a high-boiling polar aprotic solvent such as nitrobenzene or N,N-dimethylformamide (DMF), followed by copper powder (1.5 eq).
-
Reaction: Heat the mixture to a high temperature (typically 180-220 °C) and maintain for several hours (12-24 h).
-
Workup: After cooling, the reaction mixture is filtered to remove copper residues. The filtrate is then acidified, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Environmental Impact Assessment
| Metric/Factor | Classical Ullmann Condensation | Rationale |
| Atom Economy | Low | Stoichiometric use of copper and base leads to significant inorganic waste. |
| E-Factor | Very High | Large amounts of solvent and excess reagents contribute to a high mass of waste per unit of product. |
| Solvent Choice | Poor | Nitrobenzene is highly toxic, a suspected carcinogen, and has a high boiling point, making it energy-intensive to remove.[1][2] DMF is also a reproductive toxin. |
| Catalyst | Poor | Stoichiometric copper is used, leading to significant metal waste that requires treatment and disposal. |
| Energy Consumption | High | Requires very high reaction temperatures for extended periods. |
| Safety Hazards | Significant | Use of toxic solvents at high temperatures poses significant health and safety risks. |
Causality of Environmental Impact: The high environmental burden of the classical Ullmann reaction stems from its reliance on stoichiometric copper, which generates large quantities of metal waste, and the necessity for high-boiling, toxic solvents. The harsh reaction conditions also contribute to high energy consumption and potential side reactions, further increasing the E-factor.
Modern Ligand-Assisted Ullmann Condensation
To address the shortcomings of the classical method, modern variations of the Ullmann condensation have been developed. These often employ catalytic amounts of a copper salt in the presence of a ligand to facilitate the reaction under milder conditions.
The Role of Ligands
Ligands, such as diamines, amino acids, or β-diketones, play a crucial role in solubilizing the copper catalyst and stabilizing the intermediates in the catalytic cycle. This allows the reaction to proceed at lower temperatures and with much lower catalyst loadings.
Experimental Protocol (Modern Approach)
A greener, ligand-assisted Ullmann synthesis could be performed as follows:
-
Reactant Preparation: In a reaction vessel, combine 4-bromobenzoic acid (1.0 eq), 2-fluorophenol (1.2 eq), and a milder base such as cesium carbonate (1.5 eq).
-
Solvent and Catalyst Addition: Add a more environmentally benign solvent like dimethyl sulfoxide (DMSO) or a deep eutectic solvent (DES). Add a catalytic amount of a copper(I) salt (e.g., CuI, 5-10 mol%) and a suitable ligand (e.g., L-proline or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), 10-20 mol%).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-120 °C) and maintain for a shorter duration (4-12 h).
-
Workup and Purification: Similar to the classical method but with a significantly reduced amount of copper waste.
Environmental Impact Assessment
| Metric/Factor | Modern Ullmann Condensation | Rationale |
| Atom Economy | Moderate | Catalytic use of copper improves atom economy compared to the classical method, but the use of a base is still required. |
| E-Factor | Moderate to High | Reduced, but still significant due to solvent use and byproducts from the base. |
| Solvent Choice | Improved | Greener solvents like DMSO or DES can be employed. |
| Catalyst | Good | Catalytic amounts of copper are used, and recyclable copper catalysts are being developed.[3] |
| Energy Consumption | Moderate | Lower reaction temperatures and shorter reaction times reduce energy consumption. |
| Safety Hazards | Reduced | Milder reaction conditions and the potential for less toxic solvents improve the safety profile. |
Advancements in Greener Ullmann Reactions: Recent research has focused on developing recyclable copper catalysts and using water or deep eutectic solvents, further enhancing the green credentials of this method.[3] Microwave-assisted Ullmann couplings have also been shown to proceed rapidly in aqueous buffer solutions, offering a significant improvement in terms of reaction time and energy use.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative, often metal-free, pathway to diaryl ethers. This reaction is particularly effective when the aromatic ring of the aryl halide is activated by electron-withdrawing groups.
Reaction Principle and Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the 2-fluorophenoxide) attacks the carbon atom bearing the leaving group on the activated aryl halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity of the ring.
Caption: The addition-elimination mechanism of the SNAr reaction.
For the synthesis of 4-(2-Fluorophenoxy)benzoic acid, the carboxylic acid group on the 4-halobenzoic acid acts as a moderate electron-withdrawing group, which can facilitate the SNAr reaction, especially with a more reactive leaving group like fluorine.
Experimental Protocol (SNAr Approach)
A potential SNAr synthesis of 4-(2-Fluorophenoxy)benzoic acid is described below, yielding the product in approximately 50% after purification.
-
Reactant Preparation: In a reaction vessel, dissolve 4-fluorobenzoic acid (1.0 eq) and 2-fluorophenol (1.2 eq) in a polar aprotic solvent such as DMSO.
-
Base Addition: Add a strong base, such as sodium hydroxide (2.2 eq), and stir for 1 hour to form the phenoxide.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 100-140 °C) and monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture, acidify to pH 3, and extract the product with ethyl acetate.
-
Purification: The crude product is purified by column chromatography.
Environmental Impact Assessment
| Metric/Factor | SNAr Reaction | Rationale |
| Atom Economy | Moderate to High | Generally higher than Ullmann reactions as it avoids metal catalysts. The main byproduct is the salt from the base and leaving group. |
| E-Factor | Moderate | Can be lower than Ullmann methods due to the absence of a metal catalyst and potentially simpler workup. |
| Solvent Choice | Moderate to Poor | Often requires polar aprotic solvents like DMSO or DMF, although greener alternatives are being explored. |
| Catalyst | Excellent | Typically catalyst-free, which is a significant environmental advantage. |
| Energy Consumption | Moderate | Reaction temperatures are generally in a moderate range. |
| Safety Hazards | Moderate | Hazards are primarily associated with the solvents and bases used. |
Phase-Transfer Catalysis for a Greener SNAr: The use of phase-transfer catalysts (PTCs) can significantly improve the environmental profile of SNAr reactions. PTCs facilitate the transfer of the nucleophile from an aqueous phase to the organic phase, allowing the use of water as a solvent and often enabling reactions at lower temperatures with higher yields.
Quantitative Comparison of Synthesis Methods
To provide a more objective comparison, we can estimate the green chemistry metrics for each method. The following table provides a summary based on typical reaction conditions.
| Metric | Classical Ullmann | Modern Ullmann | SNAr |
| Yield (%) | 40-60 (estimated) | 70-90 | ~50 |
| Atom Economy (%) | ~60% | ~80% | ~85% |
| E-Factor | >50 | 10-50 | 5-20 |
| Solvent | Nitrobenzene, DMF | DMSO, DES | DMSO, DMF |
| Catalyst | Stoichiometric Cu | Catalytic Cu | None |
| Temperature (°C) | 180-220 | 80-120 | 100-140 |
Note: These values are estimates based on typical procedures for similar reactions and the available data for the target molecule. The actual values will depend on the specific experimental conditions.
Conclusion and Recommendations
The choice of a synthetic route for 4-(2-Fluorophenoxy)benzoic acid has significant environmental consequences.
-
The classical Ullmann condensation, with its high temperatures, toxic solvents, and stoichiometric copper waste, is the least environmentally friendly option and should be avoided.
-
The modern, ligand-assisted Ullmann condensation offers a significant improvement, with milder conditions, catalytic copper, and the potential for greener solvents. Further development of recyclable catalysts will continue to enhance its sustainability.
-
The SNAr reaction presents a compelling metal-free alternative. Its high atom economy and the absence of a metal catalyst are major advantages. The environmental impact of the SNAr approach can be further minimized by employing phase-transfer catalysis and exploring greener solvent systems.
For researchers and drug development professionals, the SNAr reaction, particularly when optimized with green chemistry principles such as the use of a phase-transfer catalyst and a more benign solvent, currently represents the most environmentally responsible choice for the synthesis of 4-(2-Fluorophenoxy)benzoic acid. If the SNAr route is not feasible due to electronic or steric constraints, a modern, ligand-assisted Ullmann condensation is a viable second choice, with a strong preference for protocols that utilize catalytic, recyclable copper systems and environmentally friendly solvents.
By carefully considering these factors, the chemical synthesis of essential pharmaceutical intermediates can be aligned with the growing imperative for a more sustainable future.
References
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41. ResearchGate. [Link]
-
Provisional Peer Reviewed Toxicity Values for 2-Fluorophenol. United States Environmental Protection Agency. [Link]
-
Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. ResearchGate. [Link]
-
Solvent Eco-Impact Metric: A Tool for Chemists to Drive Sustainability in Chemical Processes across Safety, Health, Waste, and Environmental Aspects. ACS Publications. [Link]
-
Atom economy / E factor. ChemBAM. [Link]
-
Green Chemistry Metrics, A Review. MDPI. [Link]
-
METRICS - Green Chemistry Toolkit. American Chemical Society. [Link]
- Process for the preparation of 2-arylthiobenzoic acids.
-
Environmental assessment of chemicals: Methods and application to a case study of organic solvents. ResearchGate. [Link]
-
A novel recyclable hydrolyzed nanomagnetic copolymer catalyst for green, and one-pot synthesis of tetrahydrobenzo[b]pyrans. National Institutes of Health. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Solvents and sustainable chemistry. National Institutes of Health. [Link]
-
Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH. [Link]
-
An environmentally responsible route to tezacaftor, a drug for treatment of cystic fibrosis prepared in water via ppm Au catalysis as entry to 2-substituted indoles. RSC Publishing. [Link]
-
How to Calculate E-factor (Green Chem). YouTube. [Link]
-
Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]
-
Health and Environmental Effects Document for P-Chlorobenzoic Acid - Final Draft. United States Environmental Protection Agency. [Link]
-
Publications | Prof. Ronny Neumann. Weizmann Institute of Science. [Link]
-
Introduction | Alternative Solvents for Green Chemistry. Royal Society of Chemistry. [Link]
-
Opinion on the "analysis of the results of an exploratory study to measure the presence of nanoparticles in plant protectio. Anses. [Link]
-
Ambient Water Quality Criteria for 2,4-dichlorophenol. United States Environmental Protection Agency. [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. [Link]
-
Atom Economy and Yield of Synthesis Sequences. ResearchGate. [Link]
-
Percentage of theoretical yield for benzoic acid production (solid... ResearchGate. [Link]
-
Evaluating the Efficacy and Environmental Impact of Green Solvents in Organic Synthesis: A Systematic Review. ResearchGate. [Link]
-
Vol. 9 No. 1(Publishing). Applied Chemical Engineering. [Link]
-
A "Greener" Synthetic Route for Fluoroaromatics via Copper (II) Fluoride. ResearchGate. [Link]
-
Metrics to 'green' chemistry—which are the best?. Royal Society of Chemistry. [Link]
-
Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry. [Link]
-
Large‐Scale Synthesis of 4‐Methyl‐2‐(2H‐1,2,3‐triazol‐2‐yl)benzoic Acid – A Key Fragment of Single Orexin Receptor Antagonist ACT‐539313 – through Cu2O‐Catalyzed, Ligand‐Free Ullmann–Goldberg Coupling. ResearchGate. [Link]
-
Life cycle analysis and sustainability comparison of reversed phase high performance liquid chromatography and carbon dioxide-containing chromatography of small molecule pharmaceuticals. RSC Publishing. [Link]
-
Copper LCA. Copper Alliance. [Link]
-
Synthetic Methodologies for Perfluoroaryl-Substituted (Diaryl)methylphosphonates, -Phosphinates via SNAr Reaction. ResearchGate. [Link]
-
13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. National Institutes of Health. [Link]
-
METRICS - Green Chemistry Toolkit. American Chemical Society. [Link]
-
Using Redox-Switchable Polymerization Catalysis to Synthesize a Chemically Recyclable Thermoplastic Elastomer. National Institutes of Health. [Link]
-
Contribution of phase transfer catalyst to green chemistry: A review. JETIR. [Link]
-
Green Chemistry Principles and the Role of Phase Transfer Catalysis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Life cycle analysis and sustainability comparison of reversed phase high performance liquid chromatography and carbon dioxide-containing chromatography of small molecule pharmaceuticals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. globalscientificjournal.com [globalscientificjournal.com]
Safety Operating Guide
Personal protective equipment for handling 4-(2-Fluorophenoxy)benzoic acid
CAS Number: 913828-84-9 Molecular Formula: C₁₃H₉FO₃ Hazard Classification: TOXIC (Acute Oral), Irritant (Skin/Eye/Respiratory)
Executive Summary
4-(2-Fluorophenoxy)benzoic acid is a fluorinated aromatic building block, typically utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical APIs. While structurally related to standard benzoic acid derivatives, the specific fluorophenoxy substitution pattern alters its toxicological profile.
Critical Safety Distinction: Unlike many generic organic acids which are merely "Harmful" (H302), this specific isomer is classified by major vendors (e.g., Sigma-Aldrich) as H301: Toxic if swallowed . This elevation in hazard classification mandates a stricter PPE protocol than standard laboratory practice, particularly regarding dust inhalation and oral exposure pathways.
Hazard Profile & Risk Assessment
The primary risks associated with this compound stem from its physical state (fine solid powder) and its acute toxicity profile.[1]
| Hazard Class | GHS Code | Statement | Operational Implication |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | CRITICAL: Ingestion of small amounts can be fatal or cause severe damage. Hand-to-mouth transfer must be eliminated. |
| Skin Irritation | H315 | Causes skin irritation | Direct contact will cause dermatitis. Permeation through standard latex is possible. |
| Eye Irritation | H319 | Causes serious eye irritation | Dust can cause corneal damage. Safety glasses are minimum; goggles required for powders. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust triggers mucosal inflammation. Engineering controls are mandatory. |
PPE Matrix: Task-Based Selection
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific activity and potential exposure level.
| PPE Component | Standard Handling (Closed vials, microscopy) | Active Manipulation (Weighing, Transferring, Synthesis) | Spill Cleanup / Emergency (Powder release > 1g) |
| Respiratory | Fume Hood (Sash lowered) | Fume Hood + N95/P100 Mask | Full-face Respirator (P100) or PAPR |
| Hand Protection | Nitrile Gloves (0.11 mm) | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Laminate/Barrier Gloves (e.g., Silver Shield) |
| Eye Protection | Side-shield Safety Glasses | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield |
| Body Protection | Standard Lab Coat (Cotton) | Lab Coat + Tyvek Sleeves | Tyvek Coverall (Type 5/6) |
Senior Scientist Note: For solution-phase chemistry involving halogenated solvents (DCM, Chloroform), standard nitrile gloves degrade rapidly. If dissolving this compound in DCM, use PVA or Laminate gloves to prevent the solvent from acting as a carrier vehicle, transporting the toxic solute through the glove barrier and into the skin.
Operational Protocols
A. Storage & Stability[2]
-
Temperature: Store at 2–8°C (Refrigerator) . While often shipped at room temperature, long-term stability is best maintained cold.
-
Segregation: Store in a secondary containment tray (polypropylene). Keep away from strong oxidizing agents and bases .[2]
-
Labeling: Mark the container clearly with "TOXIC" tape to distinguish it from non-fluorinated benzoic acid analogs.
B. Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the weighing of the dry powder.
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.
-
Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with fluorinated aromatics) to prevent "jumping" of particles.
-
Technique:
-
Pre-weigh the receiving vessel (flask) with a stopper.
-
Transfer solid using a disposable spatula.
-
Immediately wipe the spatula with a Kimwipe damp with acetone inside the hood before disposal.
-
C. Reaction Setup
-
Solvent Choice: The carboxylic acid moiety implies solubility in polar organic solvents (DMSO, DMF, Methanol) and basic aqueous solutions.
-
Inert Atmosphere: While not strictly pyrophoric, performing reactions under Nitrogen/Argon is recommended to prevent moisture absorption which can alter stoichiometry.
Emergency Response
Accidental Release (Spill)
-
Minor Spill (< 5g):
-
Evacuate the immediate area (3-meter radius).
-
Don double nitrile gloves and a P100 respirator .
-
Cover spill with damp paper towels (to prevent dust generation).
-
Scoop into a wide-mouth hazardous waste jar.
-
Clean surface with 1M NaOH (converts acid to soluble salt) followed by water.
-
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases absorption.
-
Eye Contact: Rinse with water for 15 minutes, lifting upper and lower lids.
Disposal Workflow
Do not dispose of down the drain. This compound is toxic and likely hazardous to aquatic environments.
-
Solid Waste: Collect all contaminated solids (gloves, paper towels, weighing boats) in a "Solid Toxic Waste" drum.
-
Liquid Waste:
-
Acidic Streams: Neutralize to pH 7 before disposal if required by local EHS, otherwise segregate into "Acidic Organic Waste".
-
Halogenated: If used with DCM/Chloroform, segregate into "Halogenated Organic Waste".
-
-
Destruction Method: Incineration in a facility equipped with an afterburner and scrubber (to capture Hydrogen Fluoride gas generated during combustion).
Operational Workflow Diagram
Figure 1: Cradle-to-grave safety workflow for handling 4-(2-Fluorophenoxy)benzoic acid, emphasizing the critical PPE check prior to weighing.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: 4-(2-Fluorophenoxy)benzoic acid (CAS 913828-84-9). Version 6.[3]2. Accessed 2026. (Note: Link directs to catalog search; verify lot-specific SDS).
-
PubChem. Compound Summary: 4-(2-Fluorophenoxy)benzoic acid. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic Chemicals.[Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
